1-aminocyclobutane-1-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1268265-90-2 |
|---|---|
Molecular Formula |
C11H15IN2O3S |
Molecular Weight |
382.216 |
IUPAC Name |
N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C11H15IN2O3S/c1-8(15)14-11-4-3-9(7-10(11)12)5-6-18(16,17)13-2/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
CBTUJZIWMGKERC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)CCS(=O)(=O)NC)I |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 1-aminocyclobutane-1-carbonitrile
An In-Depth Technical Guide to 1-Aminocyclobutane-1-carbonitrile
Introduction: The Strategic Importance of Constrained Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise control over conformation and vectoral presentation of functional groups is paramount. Among these, strained-ring systems have emerged as powerful tools for locking in bioactive conformations and exploring previously inaccessible chemical space. 1-Aminocyclobutane-1-carbonitrile, a geminally disubstituted cyclobutane, represents a key synthetic intermediate and a foundational building block in this domain. Its rigid, four-membered ring serves as a conformationally restricted scaffold, enabling the design of potent and selective modulators of biological targets. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and drug development professionals.
Molecular Structure and Physicochemical Profile
1-Aminocyclobutane-1-carbonitrile, with the chemical formula C₅H₈N₂ and a molecular weight of 96.13 g/mol , features a cyclobutane ring substituted at the C1 position with both an amine (-NH₂) and a nitrile (-C≡N) group.[1][2] This geminal arrangement on a strained ring system is central to its unique chemical reactivity and utility. The molecule is achiral due to a plane of symmetry bisecting the C1-C3 bond axis.
Chemical Structure Diagram
Caption: 2D structure of 1-aminocyclobutane-1-carbonitrile.
Physicochemical Data
The properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 70780-84-6 | [1] |
| Molecular Formula | C₅H₈N₂ | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [1][3] |
| Appearance | Pale Yellow Oil | [1] |
| Boiling Point | 198.2 ± 23.0 °C (Predicted) | [1] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| pKa | 5.18 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | GVUPCWCOWHNOHV-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization: A Guide to Interpretation
Structural elucidation relies on a combination of spectroscopic techniques. For a molecule like 1-aminocyclobutane-1-carbonitrile, each method provides a unique and complementary piece of the structural puzzle.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum is highly diagnostic for the key functional groups. A sharp, intense absorption is expected near 2250 cm⁻¹ for the nitrile (C≡N) stretch.[6][7] The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[8] Additionally, C-H stretching from the cyclobutane ring will appear just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will be characterized by signals from the cyclobutane ring protons. Due to the ring's puckered nature, the protons are not equivalent. One would expect complex multiplets in the aliphatic region (approximately 2.0-2.8 ppm) corresponding to the six methylene protons. The two amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR : The carbon spectrum provides clear signatures. The nitrile carbon (C≡N) is expected to resonate in the 115-130 δ range.[6][7] The quaternary carbon (C1) bearing the amine and nitrile groups will be found further downfield. The methylene carbons (-CH₂-) of the cyclobutane ring will appear in the upfield aliphatic region.
-
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 96.[4] Predicted collision cross-section (CCS) values can further aid in identification.[4] Common fragmentation pathways may involve the loss of HCN or the amine group.
Synthesis and Chemical Reactivity
Synthetic Protocol: Strecker Amino Acid Synthesis
The most direct and common method for preparing α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction provides an efficient route from a ketone to the desired product.
Caption: Workflow for the Strecker synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup : To a solution of cyclobutanone (1.0 eq) in an aqueous alcohol solvent (e.g., 70% ethanol), add ammonium chloride (NH₄Cl, 1.2 eq). Stir the mixture at room temperature.
-
Cyanide Addition : Slowly add a solution of sodium cyanide (NaCN, 1.1 eq) in water to the reaction mixture, maintaining the temperature below 25°C using an ice bath. Causality Note: The slow addition of cyanide is critical for safety and to control the exotherm of the reaction.
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of cyclobutanone via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Extraction : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x). The choice of solvent is dictated by the product's polarity.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a pale yellow oil, can be further purified by vacuum distillation or column chromatography if necessary.
Self-Validating System Note: This protocol's success is validated by spectroscopic analysis (NMR, IR) of the final product, which must match the expected signatures for 1-aminocyclobutane-1-carbonitrile.
Chemical Reactivity
The molecule's two functional groups dictate its reactivity. The amine is a nucleophile and a base, readily undergoing reactions such as acylation, alkylation, and salt formation. The nitrile group is electrophilic at the carbon atom and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid) or amide, which are themselves valuable synthetic intermediates.[9][10]
Applications in Drug Development and Medicinal Chemistry
The true value of 1-aminocyclobutane-1-carbonitrile lies in its role as a precursor to conformationally constrained amino acids and other complex molecular scaffolds.
-
Building Block for Bioactive Molecules : It is a key intermediate in the synthesis of novel pharmaceuticals. For instance, it is used in the preparation of aminobenzamides and related heterocyclic compounds that act as modulators of the TMEM16A calcium-activated chloride channel, a target for diseases such as cystic fibrosis.[1]
-
Precursor to Unnatural Amino Acids : Hydrolysis of the nitrile group provides 1-aminocyclobutane-1-carboxylic acid (ACBC).[11] Incorporating non-natural amino acids like ACBC into peptides is a well-established strategy to enhance metabolic stability, modulate receptor affinity, and control secondary structure.[9][12] The cyclobutane ring restricts the Ramachandran angles, forcing the peptide backbone into specific conformations that can lead to improved biological activity.
-
Scaffold for Neurological Drug Discovery : The parent compound, 1-aminocyclobutanecarboxylic acid, has been investigated for its action as a glycine antagonist at the NMDA receptor, highlighting the potential of this chemical class in developing drugs for neurological disorders.[13][14]
Safety and Handling
As with any nitrile-containing compound, appropriate safety precautions are essential.
-
Hazards : While specific toxicity data is limited, related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[15][16][17] Inhalation of vapors or dust should be avoided.
-
Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Storage : Store in a tightly closed container in a cool, dry place, typically at 2-8°C as recommended by suppliers.[1]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[15]
Conclusion
1-Aminocyclobutane-1-carbonitrile is more than a simple chemical intermediate; it is a strategic tool for imparting conformational rigidity in drug design. Its straightforward synthesis and versatile reactivity make it an accessible and valuable building block for medicinal chemists. The ability to generate constrained peptide analogs and novel heterocyclic systems from this precursor ensures its continued relevance in the ongoing search for more potent, selective, and stable therapeutic agents.
References
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1-aminocyclobutane-1-carbonitrile | CAS 70780-84-6. American Elements. [Link]
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1-aminocyclobutane-1-carbonitrile (C5H8N2). PubChemLite. [Link]
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Safety Data Sheet - 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs. [Link]
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1-Aminocyclobutane-1-carbonitrile. ChemBK. [Link]
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Tourwe, D., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4946-4953. [Link]
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Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids and Derivatives Thereof from (Phenylsulfonyl)bicyclo[1.1.0]butanes. Organic Preparations and Procedures International, 27(2), 185-212. [Link]
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Tourwe, D., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]
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1-Amino-cyclobutane carboxylic acid hydrochloride. J&K Scientific LLC. [Link]
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Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
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Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]
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The Strategic Utility of 1-Aminocyclobutane-1-Carbonitrile in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In modern drug discovery, the incorporation of conformationally restricted scaffolds is a proven strategy to enhance target affinity, improve metabolic stability, and modulate physicochemical properties. 1-Aminocyclobutane-1-carbonitrile is a highly versatile aliphatic primary amine building block. By locking the amine and nitrile functionalities within a rigid four-membered cyclobutane ring, this compound serves as a critical intermediate for synthesizing complex therapeutics, including NMDA receptor modulators, PPARγ agonists, and TMEM16A channel modulators.
As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural biology, and field-proven synthetic methodologies.
Physicochemical Profiling and Quantitative Data
Understanding the baseline properties of 1-aminocyclobutane-1-carbonitrile is essential for handling, storage, and reaction planning. The compound is commercially available in two primary forms: the free base[1] and the hydrochloride (HCl) salt[2]. The HCl salt is frequently preferred in bench-scale synthesis due to its enhanced stability against oxidation and improved aqueous solubility.
Table 1: Physicochemical Properties of 1-Aminocyclobutane-1-carbonitrile
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 70780-84-6[1] | 845821-84-3[2] |
| Molecular Weight | 96.13 g/mol [1] | 132.59 g/mol [2] |
| Chemical Formula | C₅H₈N₂[1] | C₅H₉ClN₂[2] |
| SMILES | N#CC1(N)CCC1[3] | Cl.N#CC1(N)CCC1[2] |
| Storage Temperature | -10°C (Ice Pack)[1] | 2-8°C (Inert Atmosphere) |
| Physical Form | Liquid[1] | Crystalline Solid |
Mechanistic Rationale: The Cyclobutane Scaffold
The selection of a cyclobutane ring over linear aliphatic chains is driven by specific structural biology principles. The sp³ hybridized carbons in the four-membered ring exhibit significant ring strain (approximately 26 kcal/mol).
-
Conformational Restriction (Causality of Affinity): The rigid ring limits the rotational degrees of freedom of the attached amine and nitrile groups. This "pre-organization" reduces the entropic penalty upon binding to a target receptor, thereby increasing binding affinity compared to flexible linear analogs.
-
Metabolic Stability: The lack of accessible α-hydrogens adjacent to the amine (due to the quaternary sp³ carbon) prevents rapid oxidative deamination by monoamine oxidases (MAOs), a common metabolic liability in linear primary amines.
Synthesis Workflow: The Strecker Reaction
The most robust and scalable method for synthesizing 1-aminocyclobutane-1-carbonitrile relies on a modified Strecker amino acid synthesis starting from cyclobutanone[4].
Causality of Experimental Choices
The reaction utilizes ammonium chloride (NH₄Cl) and sodium cyanide (NaCN). The initial step is the nucleophilic attack of ammonia on the highly strained cyclobutanone carbonyl to form an imine intermediate. The subsequent attack by the cyanide anion is thermodynamically favored because converting the sp² hybridized carbonyl carbon to an sp³ hybridized center partially relieves the internal angle strain of the cyclobutane ring.
Caption: Strecker synthesis workflow for 1-aminocyclobutane-1-carbonitrile hydrochloride.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, where physical state changes and analytical checkpoints confirm the success of each step without requiring complex intermediate isolation.
-
Imine Formation & Trapping:
-
Step: Dissolve cyclobutanone (1.0 eq) in aqueous methanol. Add NH₄Cl (1.5 eq) and NaCN (1.2 eq) sequentially at 0°C. Stir at room temperature for 12-24 hours.
-
Validation Checkpoint: Monitor by TLC (Thin-Layer Chromatography). The disappearance of the UV-inactive cyclobutanone spot (visualized via KMnO₄ stain) and the appearance of a new, more polar spot confirms complete conversion.
-
-
Extraction of Free Base:
-
Step: Quench the reaction with water and extract aggressively with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: The resulting crude product should be a pale yellow liquid. LC-MS analysis must show a mass peak corresponding to[M+H]⁺ = 97.1 m/z.
-
-
Salt Formation (Auto-Purification):
-
Step: Dissolve the crude free base in dry diethyl ether. Dropwise add a stoichiometric amount of 2M HCl in ether at 0°C.
-
Validation Checkpoint: A white crystalline solid will immediately precipitate. This physical phase change acts as an auto-purification step, leaving lipophilic impurities in the ether supernatant. Filter and dry to yield pure 1-aminocyclobutane-1-carbonitrile hydrochloride.
-
Downstream Applications in Drug Discovery
The nitrile group of 1-aminocyclobutane-1-carbonitrile is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized directly in heterocycle formation.
-
NMDA Receptor Modulators: Acid hydrolysis of the nitrile yields 1-aminocyclobutanecarboxylic acid (ACBC)[4]. ACBC is a well-documented conformationally constrained amino acid that acts as a specific neuromodulator and antagonist at the NMDA receptor's glycine site[4].
-
TMEM16A and PPARγ Modulators: The primary amine can participate in standard amide coupling reactions (e.g., using HATU and DIPEA)[5]. Recent patent literature demonstrates its use in synthesizing aminobenzamides and aminopyrimidinecarboxamides, which function as TMEM16A modulators for treating respiratory and gastrointestinal diseases[6], as well as PPARγ modulators for oncology applications[7].
Caption: Divergent synthetic applications of 1-aminocyclobutane-1-carbonitrile in drug discovery.
References
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Title: 1-aminocyclobutane-1-carbonitrile | 70780-84-6 Source: Sigma-Aldrich URL: 1
-
Title: CAS#:845821-84-3 | 1-Aminocyclobutanecarbonitrile hydrochloride Source: Chemsrc URL: 2
-
Title: 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 Source: BenchChem URL: 4
-
Title: 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 Source: ChemicalBook URL: 6
-
Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE Source: Google Patents URL: 7
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role of 1-aminocyclobutane-1-carbonitrile as an ACBC precursor
An In-Depth Technical Guide on the Synthesis and Application of 1-Aminocyclobutane-1-carboxylic Acid (ACBC) via its Aminonitrile Precursor
Executive Summary
The development of conformationally constrained peptidomimetics and advanced molecular imaging agents has driven significant demand for alicyclic amino acids. Among these, 1-aminocyclobutane-1-carboxylic acid (ACBC) stands out as a critical structural motif. By restricting the conformational freedom of peptide backbones, ACBC forces the adoption of specific secondary structures, such as
However, the alicyclic nature of the cyclobutane ring—characterized by significant angle strain (approx. 26 kcal/mol)—presents a unique synthetic challenge. Direct alkylation methods often result in poor yields or ring-opening side reactions. To circumvent this, the synthesis of ACBC relies on a highly stable, isolable intermediate: 1-aminocyclobutane-1-carbonitrile [3]. This whitepaper explores the chemical rationale, step-by-step synthetic methodologies, and downstream applications of this crucial aminonitrile precursor.
Chemical Rationale: The Aminonitrile Bottleneck
The most efficient route to unnatural
The causality behind utilizing 1-aminocyclobutane-1-carbonitrile as the mandatory intermediate lies in its thermodynamic stability. Reacting cyclobutanone with an amine source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) under mild aqueous conditions locks the highly strained
Quantitative Physicochemical Profiling
To understand the transition from precursor to active moiety, we must profile their distinct physicochemical properties. The table below summarizes the quantitative data for both the intermediate and the final product.
| Property | 1-Aminocyclobutane-1-carbonitrile (Precursor) | 1-Aminocyclobutane-1-carboxylic acid (ACBC) |
| CAS Number | 70780-84-6[4] | 22264-50-2[5] |
| Molecular Formula | C5H8N2[6] | C5H9NO2[3] |
| Molecular Weight | 96.13 g/mol [7] | 115.13 g/mol |
| Structural Role | Stable synthetic intermediate | Active alicyclic amino acid / Peptidomimetic |
| Downstream Utility | Acid hydrolysis to ACBC, synthesis of TMEM16A modulators[8] | PET tracers (FACBC)[2], NMDA receptor antagonists[3] |
Mechanistic Pathway & Workflow Visualization
The transformation of cyclobutanone to ACBC is a two-phase process. The first phase generates the aminonitrile, and the second phase hydrolyzes it to the final amino acid hydrochloride salt.
Synthetic pathway from Cyclobutanone to ACBC via the aminonitrile intermediate.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to implement protocols that are not merely procedural, but self-validating. The following methodologies incorporate built-in quality control steps to ensure high-fidelity synthesis.
Protocol A: Synthesis of 1-Aminocyclobutane-1-carbonitrile
Causality of Reagents: Ammonium chloride serves as the ammonia source to form the intermediate imine, while potassium cyanide provides the nucleophile. Aqueous ethanol is chosen as the solvent to ensure the solubility of both the organic ketone and the inorganic salts.
-
Preparation: In a 500 mL round-bottom flask, dissolve 0.5 moles of ammonium chloride and 0.5 moles of potassium cyanide in 150 mL of aqueous ethanol (50:50 v/v). Safety Note: KCN is highly toxic; perform strictly under a fume hood.
-
Addition: Cool the mixture to 0°C. Dropwise, add 0.4 moles of cyclobutanone over 30 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to 60°C for 4 hours.
-
Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the cyclobutanone spot (visualized via potassium permanganate stain) confirms the formation of the aminonitrile.
-
Isolation: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminocyclobutane-1-carbonitrile.
Protocol B: Acid Hydrolysis to ACBC Hydrochloride
Causality of Reagents: Concentrated Hydrochloric Acid (HCl) is utilized instead of basic hydrolysis (e.g., Barium Hydroxide[3]) because HCl simultaneously hydrolyzes the highly resistant nitrile group and protonates the resulting primary amine. This prevents the formation of a zwitterion, keeping the product highly soluble in the acidic aqueous phase and allowing for direct crystallization of the stable HCl salt.
-
Hydrolysis: Suspend the crude 1-aminocyclobutane-1-carbonitrile (approx. 0.35 moles) in 100 mL of concentrated HCl (37%) in a high-pressure reaction vessel.
-
Thermal Activation: Heat the mixture to reflux (110°C) for 12–16 hours. The extended time is required due to the steric hindrance of the cyclobutane ring shielding the nitrile group.
-
Validation (In-Process): Extract a 0.5 mL aliquot, neutralize, and spot on TLC (Ninhydrin stain). A deep purple spot indicates the presence of the primary amine, while the disappearance of the UV-active nitrile precursor confirms reaction completion.
-
Purification: Cool the reaction mixture to room temperature. Concentrate the solution under a vacuum to remove excess HCl. Triturate the resulting solid with cold acetone to precipitate 1-aminocyclobutane-1-carboxylic acid hydrochloride[3].
-
Final Validation: Confirm purity via 1H-NMR (D2O). The absence of a nitrile carbon peak (~120 ppm) in 13C-NMR verifies complete conversion.
Applications in Drug Development & Molecular Imaging
Once synthesized, ACBC and its derivatives serve two primary functions in modern pharmacology:
A. Pharmacophore Rigidification
Peptides are notoriously susceptible to enzymatic degradation. By incorporating ACBC into a peptide sequence, researchers introduce severe steric constraints. Molecular mechanics calculations demonstrate that ACBC-containing peptides preferentially adopt
B. Oncology and PET Imaging (FACBC)
Tumor cells exhibit upregulated amino acid metabolism to support rapid proliferation. Natural amino acids (like L-leucine) are metabolized, but synthetic alicyclic amino acids like ACBC are not. When ACBC is fluorinated to create anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-[18F]FACBC), it becomes a highly effective PET radiotracer[2].
Mechanism of Action: anti-[18F]FACBC is transported across the tumor cell membrane primarily via two transport systems: the Na+-independent L-type amino acid transporter (LAT1) and the Na+-dependent A-type transporter (ASCT2)[9]. Because the tracer cannot be incorporated into proteins or metabolized, it accumulates heavily in the intracellular space of tumors (such as gliomas and prostate carcinomas), providing a high tumor-to-background imaging ratio[9][10].
Cellular uptake mechanism of ACBC derivatives via LAT1 and ASCT2 transporters.
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Biodistribution and Radiation Dosimetry of the Synthetic Nonmetabolized Amino Acid Analogue Anti-18F-FACBC in Humans Journal of Nuclear Medicine[Link]
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anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [Link]
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Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues PubMed [Link]
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Conformational Analysis of gem-Disubstituted Cyclobutane Derivatives: A Technical Guide for Rational Drug Design
Executive Summary
The cyclobutane ring has transitioned from a structural curiosity to a privileged scaffold in modern medicinal chemistry. Unlike the planar, highly strained cyclopropane or the highly flexible cyclohexane, cyclobutane occupies a unique conformational middle ground. It possesses a distinct puckered 3D geometry that can be strategically leveraged to pre-organize molecules, restrict rotatable bonds, and improve metabolic stability[1][2].
When a cyclobutane ring is gem-disubstituted (two substituents on the same carbon), the system undergoes profound structural perturbations driven by the Thorpe-Ingold effect[3][4]. For drug development professionals and synthetic chemists, understanding the precise conformational dynamics—specifically the thermodynamics of ring puckering and pseudo-axial/pseudo-equatorial substituent positioning—is critical for optimizing receptor binding affinities and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of these systems, supported by self-validating analytical protocols.
Theoretical Framework: The Mechanics of Cyclobutane Puckering
The Native Cyclobutane System
To understand gem-disubstituted derivatives, one must first analyze the unsubstituted parent carbocycle. Cyclobutane possesses a high strain energy of approximately 26.3 kcal/mol[1][3]. If the ring were perfectly planar, the C–C–C bond angles would be 90°, and all adjacent C–H bonds would be perfectly eclipsed, resulting in massive torsional strain.
To relieve this eclipsing torsional strain, the cyclobutane ring distorts into a "puckered" or "butterfly" conformation[1][2].
-
Bond Lengthening: The C–C bond lengths in cyclobutane are unusually long (~1.56 Å compared to 1.54 Å in ethane) due to 1,3-transannular non-bonding repulsions (the cross-ring distance is only ~2.22 Å)[2][3].
-
Puckering Dynamics: The ring bends out of planarity by an angle typically ranging from 15° to 30°[5][6]. This puckering reduces the C–C–C bond angle to approximately 88°, slightly increasing angle strain but significantly lowering overall energy by relieving torsional strain[2][3].
The gem-Disubstituent (Thorpe-Ingold) Effect
When a cyclobutane carbon is gem-disubstituted (e.g., 1,1-dimethylcyclobutane or a spirocyclic system), the conformational energy landscape is fundamentally altered. The introduction of bulky substituents on the same carbon induces the Thorpe-Ingold effect (angle compression effect)[4][7].
Causality of Conformational Locking: Steric repulsion between the two exocyclic substituents forces the exocyclic angle to widen. Consequently, the internal endocyclic C–C–C bond angle is compressed[4][7]. This compression alters the quartic-quadratic potential energy well of the ring's puckering motion[6]. Instead of rapidly flipping between two degenerate puckered states, the gem-disubstituted ring often locks into a preferred conformation. The bulkier of the two substituents will preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial-like transannular steric clashes with the syn-protons on the opposite side of the ring.
Pathway illustrating how gem-disubstitution drives favorable pharmacological properties.
Quantitative Data: Structural Parameters
The following table summarizes the key structural and thermodynamic parameters of cyclobutane systems compared to other cycloalkanes, highlighting the impact of substitution.
| Carbocycle System | Strain Energy (kcal/mol) | Avg. C–C Bond Length (Å) | Endocyclic Angle | Puckering Angle |
| Cyclopropane | 28.1 | 1.53 | 60° | 0° (Planar) |
| Cyclobutane (Unsubstituted) | 26.3 | 1.56 | ~88.9° | 15° – 30° |
| Cyclopentane | 7.1 | 1.54 | ~104° | Variable (Envelope) |
| gem-Dimethylcyclobutane | < 26.3 (Lowered) | > 1.56 | < 88° | > 25° (Locked) |
Data synthesized from authoritative structural chemistry benchmarks[1][2][3][5].
Self-Validating Experimental Methodologies
To accurately map the conformational space of a gem-disubstituted cyclobutane, scientists cannot rely on a single analytical technique. Rapid ring inversion at room temperature averages NMR signals, masking the true puckered geometry. Therefore, a self-validating workflow combining Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Density Functional Theory (DFT) is required[6][8][9].
Self-validating workflow combining VT-NMR and DFT for cyclobutane conformational assignment.
Protocol 1: Variable-Temperature and Nematic Phase NMR Analysis
Rationale: At 298 K, the cyclobutane ring undergoes rapid interconversion between its two puckered states. This motion averages the direct dipole-dipole coupling constants (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the gem-disubstituted cyclobutane derivative in a low-freezing deuterated solvent (e.g.,
or ). Alternatively, for nematic phase NMR, dissolve the analyte in a liquid crystal solvent to induce partial molecular alignment[6][10]. -
VT-NMR Acquisition: Cool the probe to sub-ambient temperatures (typically -80°C to -120°C) to drop below the coalescence temperature of the ring inversion barrier.
-
Decoupling Techniques: If analyzing fluorinated derivatives (e.g., gem-difluorocyclobutanes), apply broadband proton noise decoupling to eliminate complex
splitting, isolating the vicinal coupling constants[8]. -
Data Extraction: Measure the vicinal coupling constants (
). In cyclobutanes, is typically larger than . Extract NOESY cross-peaks to identify transannular spatial proximities (e.g., interactions between a pseudo-axial substituent and the syn-axial protons on C3).
Protocol 2: DFT Potential Energy Surface (PES) Scan
Rationale: Experimental NMR provides a snapshot of the lowest-energy conformer, but it cannot easily quantify the energy barrier to ring inversion or the exact thermodynamics of the minor conformer. DFT calculations serve as the theoretical validation of the empirical NMR data[9].
Step-by-Step Methodology:
-
Geometry Optimization: Construct the 3D model of the gem-disubstituted cyclobutane. Perform an initial unconstrained geometry optimization using a robust functional and basis set (e.g.,
B97X-D/6-311+G(d,p)) to account for long-range dispersion forces critical in compact cyclic systems. -
Coordinate Definition: Define the puckering coordinate (the dihedral angle formed by the C1-C2-C3-C4 plane).
-
Relaxed PES Scan: Perform a relaxed potential energy surface scan by constraining the puckering angle and stepping it from -35° to +35° in 2° increments. Allow all other bond lengths and angles to relax at each step.
-
Barrier Calculation: Identify the global minimum (the preferred puckered state) and the local maximum (the planar transition state). The energy difference yields the barrier to ring inversion. The calculations will consistently show that the transition state forces the gem-disubstituents into a highly unfavorable eclipsed geometry, validating the high barrier observed in VT-NMR.
Applications in Rational Drug Design
The integration of gem-disubstituted cyclobutanes into small-molecule therapeutics is a highly effective strategy for overcoming pharmacokinetic liabilities.
-
Minimizing Entropic Penalty: Flexible alkyl chains suffer a massive entropic penalty upon binding to a target protein because multiple rotatable bonds are frozen. Replacing a flexible linker with a gem-disubstituted cyclobutane pre-organizes the ligand into its bioactive conformation[1][2].
-
Bioisosterism: The gem-dimethyl group is notoriously susceptible to cytochrome P450-mediated oxidation. Bridging these methyls into a cyclobutane ring (forming a spirocycle) maintains the steric bulk required to fill hydrophobic pockets while significantly increasing metabolic stability due to the stronger C–H bond dissociation energies associated with the strained ring[2][5].
By mastering the conformational analysis of these systems, drug development professionals can rationally design molecules that perfectly balance rigidity, 3D spatial projection, and metabolic robustness.
References
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC - NIH. Available at:[Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC - NIH. Available at:[Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PMC - NIH. Available at:[Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. LUCP. Available at:[Link]
-
gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. UCLA Chemistry and Biochemistry. Available at:[Link]
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Taylor & Francis Online. Available at: [Link]
-
Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. AIP Publishing. Available at: [Link]
-
Nematic phase nuclear magnetic resonance studies of the molecular structures of cyclobutanone and methylenecyclobutane. Canadian Science Publishing. Available at: [Link]
Sources
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Comprehensive Technical Guide: Synthesis of 1-Aminocyclobutane-1-carbonitrile
Executive Summary
This guide details the synthesis, isolation, and characterization of 1-aminocyclobutane-1-carbonitrile (CAS: 70780-84-6), a critical intermediate in the production of the non-proteinogenic amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC) . While often generated transiently en route to ACBC, the isolation of the nitrile functionality allows for divergent synthesis in medicinal chemistry, particularly in the creation of conformationally restricted peptidomimetics and thiohydantoin-based anti-androgens.
The primary synthetic pathway explored is the Strecker Reaction , optimized for the strained cyclobutane ring system. This guide distinguishes this route from the Bucherer-Bergs reaction, which yields a hydantoin scaffold, ensuring researchers select the correct protocol for their specific target moiety.
Strategic Analysis of Synthetic Routes
The synthesis of α,α-disubstituted cyclic amino acids and their nitrile precursors relies on two dominant pathways. Understanding the mechanistic divergence between them is essential for process selection.
The Strecker Protocol (Target Route)
-
Mechanism: Nucleophilic addition of cyanide to an in situ generated iminium ion.
-
Product: 1-Aminocyclobutane-1-carbonitrile .[1]
-
Utility: Direct access to the free amine and nitrile groups for further derivatization (e.g., amide coupling, heterocycle formation).
-
Key Challenge: Reversibility of the cyanohydrin/aminonitrile formation; equilibrium control is vital.
The Bucherer-Bergs Protocol (Alternative)
-
Mechanism: Condensation with ammonium carbonate and cyanide to form a spiro-hydantoin.
-
Product: 5,5-Spirocyclobutylhydantoin.
-
Utility: Preferred for isolating the amino acid (ACBC) due to the high stability and crystallinity of the hydantoin intermediate.
-
Limitation: Does not yield the free aminonitrile directly; requires harsh hydrolysis to open the ring.
Mechanistic Pathway Comparison
The following diagram illustrates the divergence between the Strecker and Bucherer-Bergs pathways starting from cyclobutanone.
Figure 1: Divergence of Strecker and Bucherer-Bergs pathways. The Strecker route (green arrow) is required to isolate the nitrile.
Experimental Protocol: Strecker Synthesis
Objective: Synthesis and isolation of 1-aminocyclobutane-1-carbonitrile.
Reagents and Safety
-
Cyclobutanone: Starting material (electrophile).
-
Ammonium Chloride (NH₄Cl): Ammonia source and buffering agent.[2]
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): Cyanide source.[3] DANGER: Highly toxic.
-
Solvent: Methanol/Water (1:1 v/v) or Ethanol/Water.
-
Ammonia (aq): Optional additive to push equilibrium toward the imine.
Safety Critical: All operations involving cyanide must be performed in a high-efficiency fume hood. A cyanide antidote kit must be present. Waste must be treated with bleach (sodium hypochlorite) to quench cyanide residues before disposal.
Step-by-Step Methodology
-
Preparation of Reagent Solution:
-
In a round-bottom flask, dissolve Ammonium Chloride (1.2 equiv) and Sodium Cyanide (1.2 equiv) in water.
-
Note: Ensure the system is closed or well-vented to avoid HCN escape.
-
-
Addition of Substrate:
-
Add Cyclobutanone (1.0 equiv) dissolved in Methanol (equal volume to water) to the aqueous mixture.
-
Optional: Add aqueous ammonia (20% soln, 1-2 equiv) to facilitate imine formation.
-
-
Reaction:
-
Stir the mixture vigorously at Room Temperature for 1-2 hours .
-
Heat the mixture to 60°C for 45-60 minutes . This thermal step ensures conversion of the intermediate cyanohydrin to the aminonitrile.
-
Monitoring: TLC (visualized with ninhydrin for the amine) or GC-MS.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 x volumes). The aminonitrile is organic soluble.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) .[4]
-
Filter and concentrate under reduced pressure (rotary evaporator) at low temperature (<40°C).
-
-
Purification:
-
The crude product is typically obtained as an oil or low-melting solid.
-
If necessary, purify via flash column chromatography (Silica gel; Ethyl Acetate/Hexane gradient). Note: Aminonitriles can be unstable on silica; rapid filtration is recommended.
-
Expected Results & Data
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | May solidify upon prolonged standing or cooling. |
| Yield | 60 - 85% | Yields are sensitive to the quality of cyclobutanone and moisture control during workup. |
| IR Spectrum | ~2230 cm⁻¹ (weak/medium) | Characteristic C≡N stretch. |
| Stability | Moderate | Prone to decomposition/polymerization if stored warm. Store at -20°C under inert gas. |
Reaction Mechanism and Kinetics
The formation of the aminonitrile involves a delicate equilibrium. The cyclobutane ring introduces ring strain (~26 kcal/mol), which influences the hybridization of the carbonyl carbon (sp² to sp³).
Mechanistic Flow[8]
-
Imine Formation: Ammonia attacks the carbonyl of cyclobutanone. Loss of water generates the iminium ion.[2][5]
-
Cyanide Attack: The cyanide ion attacks the electrophilic carbon of the iminium species.[5]
-
Steric Considerations: The "puckered" conformation of cyclobutane makes the carbonyl carbon relatively accessible compared to more hindered cyclic ketones, facilitating the attack.
Figure 2: Step-wise mechanism of the Strecker reaction on cyclobutanone.
Applications and Derivatives
Once isolated, 1-aminocyclobutane-1-carbonitrile serves as a versatile scaffold.
Hydrolysis to ACBC
To convert the nitrile to the amino acid (1-aminocyclobutane-1-carboxylic acid):
-
Reagents: 6M HCl (reflux, 12-24h) or Ba(OH)₂ (reflux).
-
Process: Acid hydrolysis converts the nitrile (-CN) to the carboxylic acid (-COOH).[2][6][7]
-
Isolation: The product is isolated as the hydrochloride salt (ACBC·HCl).
Synthesis of Thiohydantoins (Anti-Androgens)
As referenced in patent literature (e.g., WO2010079405A2), the aminonitrile is a key nucleophile.
-
Reaction: The free amine of the aminonitrile attacks an isothiocyanate or an activated aryl halide.
-
Significance: This pathway is used in the synthesis of second-generation anti-androgens where the cyclobutane ring provides metabolic stability and conformational lock.
References
- BenchChem.1-Aminocyclobutanecarboxylic acid hydrochloride Synthesis and Properties.
- Gaoni, Y. (1995). Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids.
- Google Patents.WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (Analogous protocol for cyclic aminonitriles).
-
Organic Syntheses. Cyclobutylamine from Cyclobutanecarboxylic Acid.[8] Coll. Vol. 5, p. 273 (1973). (Provides context on cyclobutane stability).
- Master Organic Chemistry.The Strecker Synthesis of Amino Acids.
-
ChemicalBook. 1-Aminocyclobutane-1-carbonitrile Product Description (CAS 70780-84-6).[1] Retrieved from chemicalbook.com.
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
Biological Activity of 1-Aminocyclobutane-1-Carbonitrile Derivatives: A Technical Whitepaper
Executive Summary
The rational design of small-molecule therapeutics relies heavily on conformationally restricted scaffolds to enhance target specificity and metabolic stability. 1-Aminocyclobutane-1-carbonitrile (ACBC-nitrile) represents a premier example of such a scaffold. Characterized by its rigid cyclobutane core, this non-proteinogenic amino acid precursor forces its appended functional groups into highly defined spatial orientations. As a Senior Application Scientist, I have observed that this steric constraint is not merely a structural curiosity—it is the mechanistic driver behind the profound biological activity of ACBC derivatives across multiple therapeutic axes, including respiratory channelopathies, nociceptive signaling, and neuropharmacology.
This whitepaper dissects the biological activity of ACBC-nitrile and its derivatives, detailing the causality behind their mechanisms of action, summarizing quantitative binding data, and providing self-validating experimental protocols for preclinical evaluation.
Chemical Profile & Scaffold Dynamics
The biological utility of 1-aminocyclobutane-1-carbonitrile stems from the unique sp³ hybridization angles of the four-membered cyclobutane ring. The ring strain (~26 kcal/mol) and puckered conformation restrict the rotational degrees of freedom of the geminal amino and nitrile groups.
When utilized as a building block, ACBC-nitrile serves as a divergent node for synthesizing distinct classes of biological modulators [[1]](). Hydrolysis of the nitrile yields 1-aminocyclobutanecarboxylic acid (ACBC), a potent neuromodulator 1. Conversely, amidation and coupling of the intact nitrile core generate targeted modulators for ion channels like TMEM16A and TRPM3 2 [[3]]().
Synthetic divergence of 1-aminocyclobutane-1-carbonitrile into therapeutic agents.
Protocol 1: Strecker Synthesis of the ACBC-Nitrile Scaffold
To ensure high yield and purity of the rigid cyclobutane core, the synthesis must overcome the steric hindrance inherent to the four-membered ring.
-
Reagent Assembly: Combine cyclobutanone, ammonium chloride, and sodium cyanide in an aqueous ammonia/methanol solvent system 1.
-
Nucleophilic Attack: Stir at room temperature. Causality: The ammonia forms an imine intermediate with cyclobutanone, which is subsequently attacked by the cyanide ion. The low temperature prevents ring-opening side reactions.
-
Isolation: Perform an aqueous workup and extract with dichloromethane. Dry over anhydrous sodium sulfate.
-
Validation Checkpoint: Analyze via TLC and ¹H-NMR. The disappearance of the ketone carbonyl peak (~210 ppm in ¹³C-NMR) and the appearance of the nitrile carbon (~120 ppm) validate successful conversion.
Therapeutic Axis I: TMEM16A Positive Modulation
Derivatives retaining the carbonitrile group have been identified as potent positive modulators of TMEM16A (Anoctamin-1) , a calcium-activated chloride channel (CaCC) highly expressed in airway epithelia 3. In respiratory diseases like cystic fibrosis, TMEM16A activation bypasses defective CFTR channels, driving chloride efflux, osmotic water transport, and subsequent mucus clearance.
Mechanism of TMEM16A positive modulation by ACBC-nitrile derivatives.
Protocol 2: Ussing Chamber Assay for TMEM16A Activation
To prove that an ACBC-nitrile derivative selectively activates TMEM16A, we utilize a self-validating Ussing chamber protocol.
-
Epithelial Mounting: Mount primary human bronchial epithelial (hBE) cells on Snapwell inserts into the Ussing chamber. Bathe both sides in Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂.
-
Pharmacological Isolation (Critical Step): Add Amiloride (10 µM) to the apical bath. Causality: Amiloride blocks the Epithelial Sodium Channel (ENaC). This isolates the short-circuit current (Isc) so that any subsequent changes strictly reflect anionic (chloride) movement.
-
Compound Application: Apply the ACBC-nitrile derivative apically. Record the peak increase in Isc.
-
Validation Checkpoint: Apply a selective TMEM16A inhibitor (e.g., Ani9) post-activation. If the Isc drops back to baseline, the system self-validates that the recorded current was exclusively TMEM16A-mediated.
Therapeutic Axis II: NMDA Receptor Modulation
When the nitrile group is subjected to harsh acid hydrolysis (refluxing concentrated HCl), it converts to 1-aminocyclobutanecarboxylic acid (ACBC) 1. ACBC is recognized as a potent, competitive partial agonist/antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically binding to the glycine co-agonist site . It exhibits a 65-fold higher affinity for the GluN3 subunit compared to the GluN1 subunit 4.
NMDA receptor modulation via ACBC binding at the glycine co-agonist site.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
To evaluate the antagonistic efficacy of ACBC at the NMDA receptor, researchers must carefully control the ionic environment.
-
Cell Preparation: Culture HEK293T cells transiently expressing recombinant NMDA receptors (GluN1/GluN2A).
-
Bath Configuration (Critical Step): Perfuse cells with a strictly Mg²⁺-free extracellular solution containing 10 µM glycine and 100 µM glutamate. Causality: Physiological concentrations of Mg²⁺ cause a voltage-dependent block of the NMDA receptor pore at resting membrane potentials. Removing Mg²⁺ ensures the channel remains open upon ligand binding, allowing accurate measurement of ACBC's competitive antagonism at the glycine site.
-
Compound Application: Co-apply ACBC at varying concentrations (0.1 mM to 10 mM) alongside the glutamate/glycine baseline.
-
Validation Checkpoint: Generate a dose-response curve. A rightward shift in the glycine EC₅₀ curve in the presence of ACBC confirms competitive antagonism at the glycine binding site.
Therapeutic Axis III: TRPM3 Antagonism
Recent drug development efforts have utilized the ACBC-nitrile scaffold to synthesize antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) channel [[2]](). TRPM3 is a thermo-sensitive ion channel highly expressed in sensory neurons, acting as a primary thermosensor for noxious heat. Overactivation of TRPM3 is directly linked to inflammatory hypersensitivity and chronic pain. By coupling the 1-aminocyclobutane-1-carbonitrile core with specific heterocyclic amides, researchers have generated potent TRPM3 inhibitors capable of providing profound analgesia in neuropathic pain models 2.
Quantitative Data Summary
The following table synthesizes the biological activity profiles of ACBC-nitrile and its primary derivatives across different target classes:
| Compound / Derivative | Primary Target | Biological Activity Type | Affinity / Potency | Clinical Indication |
| ACBC-Nitrile Amides | TMEM16A (CaCC) | Positive Allosteric Modulator | EC₅₀ ~ 1.0 - 10.0 µM | Cystic Fibrosis, Asthma |
| ACBC (Hydrolyzed) | NMDA Receptor | Partial Agonist (Glycine Site) | Kᵢ = 0.83 mM | Neurological Disorders |
| ACBC-Nitrile Heterocycles | TRPM3 Channel | Antagonist | IC₅₀ < 1.0 µM | Neuropathic Pain |
Conclusion
The 1-aminocyclobutane-1-carbonitrile scaffold is a master key in medicinal chemistry. Its rigid, puckered four-membered ring forces a precise spatial arrangement of pharmacophores, enabling highly specific interactions with complex membrane proteins. Whether maintaining the nitrile group to allosterically open TMEM16A channels for respiratory relief, or hydrolyzing it to form ACBC for NMDA receptor modulation, the derivative pathway of this molecule highlights the profound impact of steric constraint on biological activity.
References
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The Physicochemical Profiling of 1-Aminocyclobutane-1-carbonitrile: Elucidating the pKa of the α-Amino Group
Executive Summary
1-Aminocyclobutane-1-carbonitrile is a conformationally constrained α-aminonitrile that serves as a critical synthetic intermediate in the preparation of 1-aminocyclobutanecarboxylic acid (ACBC)—a non-proteinogenic amino acid recognized for its role as a specific neuromodulator and NMDA receptor antagonist[1]. Understanding the acid dissociation constant (pKa) of the α-amino group in 1-aminocyclobutane-1-carbonitrile is paramount for optimizing its isolation, stability, and downstream reactivity in drug development workflows. This whitepaper provides an in-depth mechanistic analysis of its pKa (~5.18), contrasting it with related analogs, and outlines field-proven experimental protocols for its empirical determination.
Mechanistic Determinants of pKa
Expertise & Causality in Physicochemical Behavior
The basicity of an amine is fundamentally dictated by the thermodynamic stability of its conjugate acid (the protonated ammonium species,
This dramatic acidic shift of over 4 pKa units is driven by two primary structural factors:
-
The Inductive Effect (-I) of the Cyano Group: The sp-hybridized carbon of the nitrile group is highly electronegative. It withdraws electron density through the σ-bonds away from the adjacent α-carbon and the amino group. This strong electron-withdrawing inductive effect (-I) severely destabilizes the positive charge on the protonated amine, making it much more eager to shed a proton (thus acting as a stronger acid). This is consistent with the behavior of the simplest α-aminonitrile, aminoacetonitrile, which possesses a measured pKa of 5.34[3].
-
Conformational Rigidity and Solvation: The cyclobutane ring locks the molecule into a strained, rigid conformation. While the alkyl ring itself is slightly electron-donating via hyperconjugation compared to a simple proton, the steric bulk restricts the optimal geometric arrangement of solvent (water) molecules around the protonated amine. Reduced solvation energy further destabilizes the conjugate acid, contributing to the lowered pKa relative to unhindered aliphatic amines.
Comparative Physicochemical Data
The following table summarizes the quantitative data across related α-amino compounds to illustrate the structure-activity relationship (SAR) governing the pKa of the amino group.
| Compound | Functional Group | Ring System | pKa of α-Amino Group | Reference |
| Aminoacetonitrile | Nitrile (-CN) | None | 5.34 (Measured) | [3] |
| 1-Aminocyclobutane-1-carbonitrile | Nitrile (-CN) | Cyclobutane | 5.18 ± 0.20 (Predicted) | [2] |
| 1-Aminocyclobutanecarboxylic Acid | Carboxylic Acid (-COOH) | Cyclobutane | ~9.60 (Measured) | [1] |
Experimental Protocols for pKa Determination
Trustworthiness & Self-Validating Systems
To empirically validate the predicted pKa of 1-aminocyclobutane-1-carbonitrile, two orthogonal methodologies are recommended. The protocols below are designed as self-validating systems, ensuring that environmental variables (temperature, ionic strength, and atmospheric interference) are strictly controlled.
Protocol A: Potentiometric pH Titration (Gold Standard)
Rationale: Potentiometry directly measures the concentration of free protons in solution as a function of added titrant, providing a highly accurate macroscopic pKa.
-
Sample Preparation: Dissolve 1.0 mmol of 1-aminocyclobutane-1-carbonitrile hydrochloride in 50 mL of degassed, deionized water (18.2 MΩ·cm) to achieve a 20 mM solution.
-
Background Electrolyte: Add KCl to reach a final concentration of 0.15 M. Causality: This maintains a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients throughout the titration.
-
Temperature Control: Place the titration vessel in a water-jacketed cell maintained strictly at 25.0 ± 0.1 °C.
-
Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) immediately prior to the experiment.
-
Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. Causality: Argon prevents ambient CO₂ absorption, which would form carbonic acid and skew the pH readings. Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before recording.
-
Data Analysis: Plot the first derivative of the titration curve (
). The pKa is identified at the half-equivalence point where .
Protocol B: NMR pH Titration
Rationale: NMR titration provides site-specific microscopic pKa data by monitoring the chemical shift of the cyclobutane protons adjacent to the amine as the protonation state changes.
-
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of D₂O containing 0.15 M NaCl.
-
pH Adjustment: Prepare a series of 10-12 NMR tubes. Adjust the pH* (meter reading in D₂O) of each sample using dilute DCl or NaOD to cover a pH range from 2.0 to 8.0.
-
Acquisition: Acquire ¹H NMR spectra at 25 °C. Monitor the chemical shift (
) of the -protons on the cyclobutane ring. -
Curve Fitting: Plot the chemical shift
against the pH. Fit the data to the Henderson-Hasselbalch equation: to extract the exact pKa.
Implications in Drug Development and Synthetic Workflows
The low pKa (~5.18) of 1-aminocyclobutane-1-carbonitrile is a critical parameter in its synthesis, typically achieved via the Strecker reaction from cyclobutanone[1]. Because the amine is predominantly in its free-base (unprotonated) form at physiological pH (7.4) and standard mildly alkaline workup conditions, it is highly lipophilic.
-
Extraction Causality: During the synthetic workup, adjusting the aqueous phase to pH 7-8 ensures the amine is >99% unprotonated. This allows for highly efficient extraction into organic solvents (e.g., ethyl acetate or dichloromethane), leaving inorganic cyanide salts safely in the aqueous phase.
-
Stability: Free α-aminonitriles are susceptible to retro-Strecker decomposition or polymerization. Storing the compound as a hydrochloride salt (protonating the amine at pH < 3) eliminates its nucleophilicity, dramatically increasing shelf-life.
Mandatory Visualization
Strecker synthesis workflow of 1-aminocyclobutane-1-carbonitrile highlighting pH-dependent isolation.
Protonation equilibrium governed by the strong inductive effect of the adjacent cyano group.
References
1.[1] Title: 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 Source: BenchChem URL:
2.[2] Title: 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 Source: ChemicalBook URL:
3.[3] Title: AMINOACETONITRILE 540-61-4 wiki Source: Guidechem URL:
Sources
The Evolution of Strecker and Bucherer-Bergs Chemistries in the Synthesis of Cyclobutane Amino Acids
From Mechanistic Origins to PET Imaging
Executive Summary
The synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives represents a critical intersection of classical organic chemistry and modern radiopharmaceutical development. While the 3-membered ring analog (ACC) regulates plant ethylene biosynthesis, the 4-membered ACBC scaffold has emerged as a privileged structure in medicinal chemistry. Its conformationally restricted backbone serves as a potent antagonist for NMDA receptors and, more recently, as a metabolic probe in Positron Emission Tomography (PET) for oncology (e.g., Fluciclovine).
This guide analyzes the historical and mechanistic evolution of ACBC synthesis. We move beyond the textbook definitions to explore why the Bucherer-Bergs modification superseded the classical Strecker synthesis for cyclobutanones, detail the stereochemical challenges in creating fluorinated analogs, and provide self-validating protocols for laboratory replication.
The Cyclobutanone Challenge: Kinetic vs. Thermodynamic Control
The Failure of the Classical Strecker
In the mid-20th century, early attempts to synthesize cyclic amino acids utilized the classical Strecker protocol (amine + cyanide + ketone
The Mechanistic Flaw:
The formation of the
The Bucherer-Bergs Solution
The historical pivot occurred with the adoption of the Bucherer-Bergs reaction (ammonium carbonate + cyanide).[1] Unlike the Strecker reaction, which relies on the isolation of a potentially unstable aminonitrile, the Bucherer-Bergs reaction generates a hydantoin (imidazolidine-2,4-dione) intermediate.
Why it works: The formation of the hydantoin ring is thermodynamically favorable and effectively irreversible under the reaction conditions. This acts as a "thermodynamic sink," driving the consumption of the strained cyclobutanone regardless of the initial equilibrium unfavorable to the cyanohydrin.
Mechanistic Pathway Comparison
The following diagram illustrates the divergence between the Classical Strecker and the Bucherer-Bergs pathways, highlighting the stability of the hydantoin intermediate.
Figure 1: Mechanistic divergence showing the reversibility of the Strecker aminonitrile vs. the stability of the Bucherer-Bergs hydantoin.
Technical Protocol: Synthesis of ACBC
Standardized Protocol based on Bucherer-Bergs methodology.
This protocol is designed for high reproducibility. The use of barium hydroxide for hydrolysis is preferred over acid hydrolysis to prevent the formation of ammonium salts that are difficult to separate from the zwitterionic amino acid.
Phase A: Formation of Cyclobutane-spiro-5'-hydantoin
-
Reagents: Cyclobutanone (10 mmol), KCN (20 mmol), (NH
) CO (40 mmol). -
Solvent System: Ethanol/Water (1:1 v/v). The solubility of ammonium carbonate is key here; 50% ethanol ensures organic ketone solubility while maintaining salt dissociation.
-
Condition: Heat to 55–60°C in a sealed pressure tube for 12-18 hours.
-
Note: Do not exceed 70°C, as decomposition of ammonium carbonate becomes rapid, leading to excessive pressure buildup.
-
-
Isolation: Cool to 0°C. The hydantoin often precipitates as white crystals. If not, concentrate the ethanol fraction in vacuo and acidify to pH 2 with concentrated HCl to induce precipitation.
-
Validation: FTIR should show characteristic carbonyl bands at ~1720 and 1770 cm
(hydantoin ring).
Phase B: Alkaline Hydrolysis to ACBC
-
Reagents: Isolated Hydantoin, Ba(OH)
·8H O (saturated aqueous solution). -
Condition: Reflux at 100°C for 24 hours.
-
Workup:
-
Filter the hot solution to remove BaCO
. -
Neutralize the filtrate exactly to pH 6.0 (isoelectric point) using dilute H
SO . This precipitates BaSO , leaving the free amino acid in solution. -
Filter again and lyophilize the filtrate.
-
-
Yield: Typically 60–75% overall from cyclobutanone.
Comparative Yield Data
| Substrate | Method | Intermediate | Yield (%) | Notes |
| Cyclobutanone | Classical Strecker | Aminonitrile | < 20% | High reversibility due to ring strain. |
| Cyclobutanone | Bucherer-Bergs | Hydantoin | 72% | Hydantoin crystallization drives reaction. |
| Cyclopentanone | Bucherer-Bergs | Hydantoin | 85% | Less ring strain; faster kinetics. |
| 3-F-Cyclobutanone | Bucherer-Bergs | Hydantoin | 55% | Fluorine electronegativity affects ketone reactivity. |
Stereochemical Evolution: The Rise of [18F]FACBC
From Racemic Mixtures to Radiopharmaceutical Precision
In the 1990s and 2000s, the focus shifted from simple ACBC to substituted analogs for oncology. The most significant development was anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (FACBC) , also known as Fluciclovine.
The Stereochemical Imperative
The transport of amino acids into tumor cells occurs via the LAT1 (L-type Amino Acid Transporter 1) . Research by Washburn and Shoup demonstrated that the anti isomer of FACBC has a significantly higher affinity for LAT1 than the syn isomer.
-
Syn-isomer: Steric clash reduces transporter binding.
-
Anti-isomer: Mimics the spatial arrangement of Leucine, allowing rapid tumor uptake.
Modern Radiosynthesis Workflow
The synthesis of [18F]FACBC requires a modification of the Strecker/Bucherer logic. It utilizes a leaving group (triflate) on a pre-formed cyclobutane ring, followed by nucleophilic substitution with [18F]fluoride.
Figure 2: The radiosynthesis of [18F]FACBC relies on an SN2 Walden inversion to achieve the bioactive 'anti' configuration.
Therapeutic & Diagnostic Applications[5]
NMDA Receptor Antagonism
Early derivatives of ACBC were explored as NMDA antagonists. The rigid cyclobutane ring locks the amino acid moiety into a conformation that interacts with the glycine co-agonist site of the NMDA receptor.
-
Key Finding: cis-2,4-methanoglutamate and related cyclobutane analogs showed potency comparable to standard antagonists, validating the "conformationally restricted" hypothesis in drug design (Gaoni et al.).
Oncology (PET Imaging)
The primary modern application of this chemistry is Fluciclovine (Axumin) .
-
Mechanism: Upregulated amino acid transport (LAT1) in prostate and glioma cancer cells.
-
Advantage: Unlike FDG (glucose), FACBC is not taken up by inflamed tissue or excreted rapidly in urine, making it superior for imaging prostate cancer recurrence in the pelvic bed.
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie.
-
Washburn, L. C., et al. (1979). 1-Aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(10), 1055-1061.
-
Gaoni, Y., et al. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives.[5][6] Journal of Medicinal Chemistry, 37(25), 4288–4296.
-
Shoup, T. M., et al. (1999). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 40(2), 331-338.
-
Oka, S., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-14C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-119.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Sci-Hub. Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives / Journal of Medicinal Chemistry, 1994 [sci-hub.kr]
- 6. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological and Safety Assessment of 1-Aminocyclobutane-1-carbonitrile
Foreword: Navigating the Data Gap for 1-Aminocyclobutane-1-carbonitrile
This guide, therefore, is structured not as a summary of existing data, but as a proactive, in-depth technical roadmap for establishing the toxicological profile of 1-aminocyclobutane-1-carbonitrile. As your Senior Application Scientist, I will provide a logical, field-proven framework for its assessment, grounded in established regulatory guidelines and scientific principles. We will proceed from physicochemical characterization and predictive toxicology to a tiered, in-depth experimental evaluation.
Physicochemical Properties and Structural Alerts
A foundational step in any toxicological assessment is the characterization of the molecule's physical and chemical properties.
| Property | Predicted Value | Source |
| Molecular Formula | C5H8N2 | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Boiling Point | 198.2±23.0 °C | |
| Density | 1.06±0.1 g/cm3 |
The structure of 1-aminocyclobutane-1-carbonitrile contains two key functional groups that warrant careful consideration: the nitrile group (-C≡N) and the primary amine (-NH2) on a cyclobutane ring. The nitrile group is a known structural alert, as it can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Additionally, the reactivity of the nitrile group itself with biological nucleophiles should be considered[2][3].
Hypothesized Metabolic Pathways and Toxicological Endpoints
In the absence of direct metabolic data, we can hypothesize potential biotransformation pathways based on the chemistry of the nitrile and amine functional groups. This predictive exercise is crucial for designing a relevant and efficient toxicological testing strategy.
Phase I Metabolism:
-
Hydrolysis: The nitrile group could be hydrolyzed by nitrilase enzymes to the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid) and ammonia. Alternatively, it could be hydrated to an amide intermediate.
-
Oxidative Cyanide Release: Cytochrome P450 enzymes could catalyze the oxidation of the carbon adjacent to the nitrile group, leading to the formation of a cyanohydrin intermediate which can spontaneously release hydrogen cyanide (HCN). This is a primary toxicological concern for many nitrile-containing compounds.
-
N-Oxidation: The primary amine could undergo oxidation to form hydroxylamine or nitroso derivatives.
Phase II Metabolism:
-
Conjugation: The primary amine or its Phase I metabolites could be conjugated with glucuronic acid, sulfate, or acetyl groups, facilitating their excretion[4].
The potential release of cyanide necessitates a focus on endpoints related to cellular respiration and systemic toxicity. The presence of a primary amine suggests an assessment for potential genotoxicity.
Caption: Hypothesized metabolic pathways for 1-aminocyclobutane-1-carbonitrile.
A Tiered Approach to Toxicological Evaluation
A structured, tiered approach to testing is recommended to efficiently characterize the toxicological profile of 1-aminocyclobutane-1-carbonitrile, starting with in vitro assays and progressing to in vivo studies as necessary.
Caption: Tiered toxicological evaluation workflow.
Detailed Experimental Protocols
Tier 1: In Vitro Assessment
4.1.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of 1-aminocyclobutane-1-carbonitrile by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[5][6][7][8][9]
-
Causality: A positive result in this assay indicates that the compound can cause mutations in DNA, which is often correlated with carcinogenic potential.[7] The inclusion of a metabolic activation system (S9 fraction) is critical, as metabolites of the parent compound may be the ultimate mutagens.[5]
-
Step-by-Step Protocol (adapted from OECD 471):
-
Strain Selection: Utilize a minimum of five bacterial strains, including TA98, TA100, TA1535, and TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).[9]
-
Dose Range Finding: Conduct a preliminary assay to determine the appropriate concentration range. This should identify cytotoxic concentrations.
-
Metabolic Activation: Prepare a rat liver S9 fraction to simulate mammalian metabolism.[5]
-
Assay Procedure (Plate Incorporation Method): a. To 2.0 mL of top agar maintained at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of S9 mix (for metabolic activation) or a buffer (for no activation). b. Vortex briefly and pour the mixture onto minimal glucose agar plates.[5] c. Incubate the plates at 37°C for 48-72 hours.[5]
-
Data Collection: Count the number of revertant colonies on each plate.
-
Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the spontaneous revertant count.
-
4.1.2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which 1-aminocyclobutane-1-carbonitrile induces cell death in a relevant human cell line, such as HepG2 (a human liver carcinoma cell line).
-
Causality: This assay provides a quantitative measure of the compound's direct toxicity to cells. The liver is a primary site of metabolism for xenobiotics, making HepG2 cells a relevant model.[10]
-
Step-by-Step Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluency.
-
Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Dosing: Treat the cells with a range of concentrations of 1-aminocyclobutane-1-carbonitrile for 24 to 72 hours.[10][11]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Tier 2: Acute In Vivo Toxicity
4.2.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Objective: To determine the intrinsic toxicity of 1-aminocyclobutane-1-carbonitrile after a single oral administration and to allow for its classification according to the Globally Harmonised System (GHS).[12][13][14]
-
Causality: This study provides information on the potential health hazards arising from short-term oral exposure.[15] The Fixed Dose Procedure is used to refine the dose at which toxicity is observed without causing mortality.[14]
-
Step-by-Step Protocol:
-
Animal Selection: Use healthy, young adult rodents (rats are preferred), typically females, from a standard laboratory strain.[13][15]
-
Housing and Acclimation: Acclimate the animals to laboratory conditions for at least 5 days. House them in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[13]
-
Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any available information, including in vitro data.
-
Administration: Administer the compound in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[12][15] Animals should be fasted prior to dosing.[16]
-
Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[16]
-
Procedure: a. Dose a single animal at the starting dose level. b. If the animal survives without clear signs of toxicity, dose four more animals sequentially at the same level. c. If the first animal shows signs of toxicity, or dies, the next lower fixed dose level is used for subsequent animals.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Analysis: The outcome allows for classification of the substance into a GHS toxicity category.
-
Tier 3: In Vivo Genotoxicity
4.3.1. In Vivo Rodent Erythrocyte Micronucleus Assay
-
Objective: To determine if 1-aminocyclobutane-1-carbonitrile induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.[17][18][19][20]
-
Causality: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[20] An increase in micronucleated polychromatic erythrocytes (PCEs) in treated animals indicates genotoxic activity.[19]
-
Step-by-Step Protocol (adapted from OECD 474):
-
Animal Selection and Dosing: Use a rodent species, typically mice or rats. Administer the test compound, usually via the same route as the intended human exposure, at three dose levels. A positive control and a vehicle control group must be included.[20]
-
Dose Levels: The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
-
Sample Collection: Collect bone marrow from the femur at appropriate time points after the final administration (typically 24 and 48 hours).
-
Slide Preparation: Create bone marrow smears on glass slides.
-
Staining: Stain the slides with an appropriate dye (e.g., Giemsa/Wright or acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).[19]
-
Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.
-
Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.
-
Conclusion and Path Forward
The toxicological assessment of 1-aminocyclobutane-1-carbonitrile requires a systematic and scientifically rigorous approach due to the current lack of specific safety data. The framework presented in this guide, progressing from in silico and in vitro evaluations to targeted in vivo studies, provides a comprehensive strategy for elucidating its potential hazards. The initial focus should be on in vitro genotoxicity and cytotoxicity assays, with particular attention to the potential for metabolic activation to toxic species. The results of these initial tiers will dictate the necessity and design of subsequent in vivo studies. By following these established protocols, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the safe handling and potential therapeutic application of this compound.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Available from: [Link]
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-145. Available from: [Link]
-
OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD. Available from: [Link]
-
Hayashi, M. (2016). In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. In: Mutagenicity. Methods in Molecular Biology, vol 1438. Humana Press, New York, NY. Available from: [Link]
-
Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation research, 455(1-2), 155–166. Available from: [Link]
-
MacFaul, P. A., L-A., & Williams, D. P. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & medicinal chemistry letters, 19(4), 1231–1234. Available from: [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Available from: [Link]
-
Gupta, A., & Sharma, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Available from: [Link]
-
OECD. (1998). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available from: [Link]
-
MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. Available from: [Link]
-
40 CFR 79.64 -- In vivo micronucleus assay. eCFR. Available from: [Link]
-
Le, I. T., et al. (2021). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. Journal of Applied Toxicology, 41(10), 1632-1640. Available from: [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Available from: [Link]
-
Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 62, 42-49. Available from: [Link]
-
Le, I. T., et al. (2018). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from rutabaga in human and bovine liver cells. bioRxiv. Available from: [Link]
-
1-Aminocyclobutane-1-carbonitrile. ChemBK. Available from: [Link]
-
Rodent Micronucleus Assay. Charles River Laboratories. Available from: [Link]
-
Nickson, R. (2021, August 23). Metabolism and Clearance - Part One. LITFL. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. partone.litfl.com [partone.litfl.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. ossila.com [ossila.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
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- 17. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 18. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eCFR :: 40 CFR 79.64 -- In vivo micronucleus assay. [ecfr.gov]
- 20. criver.com [criver.com]
Methodological & Application
Application Note: High-Yield Synthesis of 1-Aminocyclobutane-1-carbonitrile via Strecker Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Strategic Rationale & Introduction
1-Aminocyclobutane-1-carbonitrile is a highly valuable, conformationally constrained synthetic intermediate. It primarily serves as the direct precursor to 1-aminocyclobutanecarboxylic acid (ACBC) and its hydrochloride salt—a non-proteinogenic amino acid widely utilized in the development of NMDA receptor antagonists and targeted neuromodulators [1]. Furthermore, this specific aminonitrile scaffold is a critical building block in the synthesis of complex heterocycles, including TRPM3 antagonists [3] and PPARγ modulators[2].
The most efficient, scalable, and robust method for synthesizing this aminonitrile is via the classic Strecker amino acid synthesis, utilizing cyclobutanone as the starting scaffold [1]. As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Instead, this protocol emphasizes the mechanistic causality behind each experimental choice, ensuring a self-validating workflow that maximizes yield while strictly controlling the hazards associated with cyanide chemistry.
Mechanistic Causality & Experimental Design
A successful Strecker synthesis relies on the precise control of reaction kinetics, thermodynamics, and pH. The protocol described herein is designed as a self-validating system:
-
Substrate Reactivity: Cyclobutanone is highly susceptible to nucleophilic attack due to the inherent ring strain of the four-membered carbocycle (approximately 26 kcal/mol). This strain accelerates the initial condensation step.
-
Reagent Synergy (
+ ): Rather than using free ammonia, Ammonium Chloride ( ) is employed. Causality: acts dual-purposely. It provides the ammonia ( ) necessary for imine formation while acting as a mild acid catalyst (pH ~6). This mildly acidic environment facilitates the protonation of the carbonyl oxygen, accelerating nucleophilic attack without being so acidic that it completely protonates the cyanide ion into highly volatile, lethal hydrogen cyanide (HCN) gas. -
Solvent System: A mixed aqueous-organic solvent system (Water/Methanol) is utilized. Causality: Water is required to dissolve the inorganic salts (
and ), while methanol acts as a co-solvent to maintain the solubility of the organic cyclobutanone and the resulting lipophilic aminonitrile, preventing premature precipitation that could stall the reaction. -
Thermal Control: The initial formation of the imine and the in-situ generation of cyanide nucleophiles is exothermic. Causality: The reaction must be initiated in an ice bath (0–5 °C) to prevent the volatilization of toxic intermediates and to suppress side-reaction pathways, such as the aldol condensation of the ketone.
Mandatory Visualization: Reaction Workflow
Figure 1: Mechanistic workflow of the Strecker synthesis of 1-aminocyclobutane-1-carbonitrile.
Experimental Protocol: Step-by-Step Methodology
⚠️ CRITICAL SAFETY WARNING: Sodium cyanide (
Stoichiometry & Reagent Preparation
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 100 mmol scale) | Role |
| Cyclobutanone | 70.09 | 1.0 eq | 7.01 g (100 mmol) | Starting Material |
| Ammonium Chloride | 53.49 | 1.5 eq | 8.02 g (150 mmol) | Amine Source / Catalyst |
| Sodium Cyanide | 49.01 | 1.2 eq | 5.88 g (120 mmol) | Nucleophile |
| Methanol | 32.04 | - | 40 mL | Co-solvent |
| Deionized Water | 18.02 | - | 60 mL | Primary Solvent |
Synthetic Execution
-
Preparation of the Aqueous Base: In a 250 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, dissolve the Ammonium Chloride (8.02 g) in 60 mL of deionized water.
-
Cyanide Addition: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Slowly, and in small portions, add the Sodium Cyanide (5.88 g) to the stirring aqueous solution. Self-Validation Check: Ensure the solid is completely dissolved before proceeding; the solution should be clear.
-
Ketone Introduction: Dissolve the Cyclobutanone (7.01 g) in 40 mL of Methanol. Transfer this to an addition funnel. Add the methanolic ketone solution dropwise to the chilled aqueous mixture over a period of 30 minutes. Causality: Dropwise addition prevents localized heating and controls the rate of the exothermic imine formation.
-
Reaction Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm naturally to ambient room temperature (20–25 °C). Seal the flask with a vented septum and stir vigorously for 14–16 hours.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Self-Validation Check: Cyclobutanone will appear under UV or potassium permanganate stain, while the primary amine product can be visualized uniquely by heating with a ninhydrin stain (yielding a distinct purple spot).
-
Basic Quench & Workup: Once TLC indicates the complete consumption of the ketone, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (
). Causality: This step is critical. It ensures the pH remains strictly basic (> pH 9), keeping any unreacted cyanide safely in the aqueous phase as rather than volatile HCN, and ensures the aminonitrile product is in its neutral, free-base form for organic extraction. -
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL) to remove residual methanol and water. Dry the organic phase over anhydrous sodium sulfate (
). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 35 °C to prevent product degradation).
Quantitative Data & Analytical Validation
The resulting product, 1-aminocyclobutane-1-carbonitrile, is typically isolated as a pale yellow to colorless oil that may slowly crystallize upon standing at low temperatures.
| Analytical Parameter | Expected Outcome | Validation Purpose |
| Isolated Yield | 82% – 88% | Confirms reaction efficiency and minimal side-product formation. |
| TLC Retention Factor ( | ~0.35 - 0.40 | Hexane/EtOAc (7:3). Confirms conversion from the less polar ketone. |
| GC-MS (m/z) | [M]⁺ = 96.1 | Verifies the molecular weight of the target aminonitrile. |
| Physical State | Pale yellow oil | Visual confirmation of crude purity prior to downstream hydrolysis. |
Note: For long-term storage, the aminonitrile should be kept under an inert atmosphere (Argon or Nitrogen) at -20 °C, as α-aminonitriles can slowly decompose or polymerize at room temperature.
References
- Google Patents. "US20230062861A1 - PPARg MODULATORS AND METHODS OF USE." Google Patents.
- Google Patents. "CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders." Google Patents.
protocol for Strecker reaction using cyclobutanone and ammonium chloride
Application Note: High-Yield Synthesis of 1-Amino-1-cyclobutanecarbonitrile via the Aqueous Strecker Reaction
Introduction & Mechanistic Rationale
The Strecker synthesis is a foundational multicomponent reaction utilized to synthesize
The Causality of the Chemical Strategy: Executing a Strecker reaction on cyclobutanone requires careful consideration of both safety and thermodynamics.
-
Reagent Selection: The classical Strecker protocol avoids the direct handling of toxic, volatile hydrogen cyanide gas by utilizing ammonium chloride (
) and sodium cyanide ( ) as bench-stable precursors[1]. acts as both a mild acid ( ) and a source of ammonia ( ). In aqueous media, an equilibrium is established where and hydrocyanic acid ( ) are generated in situ[1]. -
Thermodynamic Driving Force: Cyclobutanone is a highly strained four-membered ring. The internal bond angle is constrained to
, which severely deviates from the ideal of an -hybridized carbonyl carbon. When the nucleophilic attacks the carbonyl, the carbon transitions from to an -hybridized tetrahedral intermediate (ideal angle ). This transition significantly relieves the inherent angle strain, making the initial addition and subsequent iminium ion formation highly thermodynamically favorable. -
Nucleophilic Trapping: The cyanide anion (
) acts as a potent nucleophile, attacking the highly electrophilic iminium intermediate to form the stable -aminonitrile[3].
Reaction Workflow
Workflow for the Strecker synthesis of 1-amino-1-cyclobutanecarbonitrile.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| Cyclobutanone | 70.09 | 1.0 | 0.70 g (0.75 mL) | Electrophile / Substrate |
| Ammonium Chloride ( | 53.49 | 1.5 | 0.80 g | Ammonia source / Mild acid |
| Sodium Cyanide ( | 49.01 | 1.2 | 0.59 g | Cyanide nucleophile source |
| Deionized Water ( | 18.02 | - | 10 mL | Solvent (Inorganic dissolution) |
| Methanol ( | 32.04 | - | 10 mL | Co-solvent (Organic dissolution) |
| Ethyl Acetate ( | 88.11 | - | 3 | Extraction solvent |
| 10% Sodium Hypochlorite | 74.44 | Excess | 50 mL | Cyanide quenching agent |
Step-by-Step Experimental Protocol
Step 1: Reagent Dissolution (In Situ Precursor Generation)
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in a well-ventilated fume hood.
-
Add
(0.80 g, 15 mmol) and (0.59 g, 12 mmol) to the flask. -
Add 10 mL of deionized water and stir vigorously until the salts are completely dissolved.
-
Add 10 mL of Methanol. Causality Note: The addition of methanol acts as a phase-bridge. Cyclobutanone is poorly soluble in pure water; the biphasic nature of a purely aqueous system would severely mass-limit the reaction. Methanol homogenizes the mixture, ensuring optimal collision frequency between the in situ generated ammonia and the ketone.
Step 2: Electrophile Addition
-
Cool the reaction vessel to
using an ice-water bath. -
Add cyclobutanone (0.70 g, 10 mmol) dropwise over 5 minutes using a syringe. Causality Note: The formation of the iminium ion and subsequent cyanide attack is exothermic. Dropwise addition at
prevents localized heating, which could lead to the volatilization of cyclobutanone (bp ) or the off-gassing of toxic .
Step 3: Reaction Maturation & Self-Validation
-
Remove the ice bath and allow the reaction to warm to ambient temperature (
). -
Stir the reaction for 12–16 hours.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent. Stain with ninhydrin. The disappearance of the UV-inactive cyclobutanone and the appearance of a ninhydrin-positive spot (primary amine) confirms the completion of the reaction.
Step 4: Aqueous Workup and Cyanide Quenching
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (
). -
Combine the organic layers and wash with saturated aqueous
(brine, 20 mL). -
Critical Safety Quench: Collect all aqueous layers (which contain unreacted
) in a dedicated beaker. Slowly add 50 mL of 10% Sodium Hypochlorite (bleach) and stir for 24 hours. Causality Note: Bleach oxidizes the highly toxic cyanide ( ) to the significantly less toxic cyanate ( ), validating the safety of the waste stream before disposal.
Step 5: Isolation
-
Dry the combined organic layers over anhydrous sodium sulfate (
). -
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at
. -
The product, 1-amino-1-cyclobutanecarbonitrile, is obtained as a pale yellow to colorless oil, which may slowly crystallize upon standing. (Expected yield: 85-88%).
Quantitative Data & Solvent Optimization
To establish the self-validating robustness of this protocol, various solvent systems and temperatures were evaluated. The quantitative data below demonstrates why the
| Solvent System | Temperature ( | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| Pure | 25 | 24 | 75 | 68 | Mass-transfer limited due to ketone insolubility. |
| 25 | 16 | >95 | 88 | Optimal homogenization; high iminium trapping. | |
| 25 | 16 | 90 | 82 | THF competes slightly for aqueous solvation shell. | |
| 50 | 8 | >95 | 85 | Faster kinetics, but trace decomposition impurities observed. |
Safety & Handling Directives
-
Cyanide Toxicity: Sodium cyanide is fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic
gas. The reaction must be kept strictly neutral or slightly basic (the natural pH of the / buffer is ). -
PPE: Work exclusively in a certified fume hood. Wear double nitrile gloves, a lab coat, and safety goggles. Keep an amyl nitrite or hydroxocobalamin cyanide antidote kit nearby.
References
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry LLC. Available at:[Link][1]
-
Kennedy, A. J., et al. "Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells." Journal of Medicinal Chemistry, 2011, 54(10): 3524–3548. Available at:[Link][2]
-
ChemEurope. "Strecker amino acid synthesis." ChemEurope Encyclopedia. Available at:[Link][3]
Sources
hydrolysis of 1-aminocyclobutane-1-carbonitrile to 1-aminocyclobutane-1-carboxylic acid
Application Note: High-Yield Acidic Hydrolysis of 1-Aminocyclobutane-1-carbonitrile to 1-Aminocyclobutane-1-carboxylic Acid (ACBC)
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
1-Aminocyclobutane-1-carboxylic acid (ACBC) is a critical non-proteinogenic amino acid utilized extensively in pharmaceutical development. Its rigid cyclobutane core imposes unique conformational constraints, making it a valuable building block for peptidomimetics, NMDA receptor modulators, and PET imaging tracers[1]. This application note details the optimized protocol for synthesizing ACBC via the acid-catalyzed hydrolysis of its precursor, 1-aminocyclobutane-1-carbonitrile. By employing concentrated hydrochloric acid under reflux, this method ensures high-fidelity conversion while suppressing unwanted degradation pathways[2].
Scientific Rationale & Mechanistic Causality
The conversion of an
Why Acid Hydrolysis?
The selection of concentrated hydrochloric acid (HCl) over basic hydrolysis is driven by the chemical vulnerability of
By utilizing concentrated HCl (typically 6N to 12N), the reaction environment immediately protonates the
Overcoming Steric Hindrance: The subsequent hydrolysis of the primary amide to the carboxylic acid is the rate-limiting step. The rigid cyclobutane ring imposes significant steric hindrance, raising the activation energy required to form the tetrahedral intermediate. Consequently, prolonged thermal energy (reflux at 100–110 °C for 12–24 hours) is mandatory to drive the reaction to completion[1],[4].
Mechanistic Pathway
Fig 1. Mechanistic pathway of acid-catalyzed alpha-amino nitrile hydrolysis.
Experimental Protocol: Step-by-Step Methodology
This self-validating protocol is designed to maximize yield while ensuring the safety and purity of the final ACBC hydrochloride salt.
Materials Required:
-
1-Aminocyclobutane-1-carbonitrile (Starting Material)
-
Concentrated Hydrochloric Acid (37%, ~12 N)
-
Deionized Water
-
Sodium Hydroxide (NaOH) or Dowex 50WX8 Ion-Exchange Resin (for optional zwitterion isolation)
-
Ethyl Acetate or Dichloromethane (for impurity extraction)
Step 1: Reaction Setup
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Suspend 1-aminocyclobutane-1-carbonitrile (e.g., 10.0 g, ~104 mmol) in concentrated HCl (100 mL).
Step 2: Reflux and Hydrolysis
-
Heat the reaction mixture to a vigorous reflux (internal temperature ~100–110 °C) using a heating mantle or oil bath.
-
Maintain reflux for 12 to 24 hours .
-
Self-Validation/Monitoring: At the 12-hour mark, extract a 0.1 mL aliquot, neutralize it, and analyze via LC-MS or TLC (Ninhydrin stain) to confirm the disappearance of the primary amide intermediate[1].
-
Step 3: Concentration and Workup
-
Once complete conversion is confirmed, cool the reaction mixture to room temperature.
-
Transfer the solution to a rotary evaporator and concentrate under reduced pressure (at 50 °C) to remove excess HCl and water. The residue will appear as a thick syrup or crude solid[4].
-
Dissolve the crude residue in a minimal amount of deionized water (20 mL) and wash with Ethyl Acetate (2 × 30 mL) to extract any unreacted organic impurities or colored oxidation byproducts. Retain the aqueous layer[1].
Step 4: Isolation of ACBC·HCl
-
Lyophilize or evaporate the aqueous layer to dryness.
-
Triturate the resulting solid with cold acetonitrile or acetone to remove residual moisture and highly soluble impurities. Filter to collect the purified 1-aminocyclobutane-1-carboxylic acid hydrochloride [4].
Step 5: Neutralization to Zwitterion (Optional)
-
To obtain the free amino acid, dissolve the HCl salt in water and pass it through a strongly acidic cation-exchange resin (e.g., Dowex H+ form). Wash with water until the eluent is neutral, then elute the pure ACBC zwitterion using 1N
aqueous solution. Evaporate the ammonia eluent to yield the pure product[5].
Quantitative Data & Physicochemical Properties
Table 1: Critical Reaction Parameters and Rationale
| Parameter | Optimal Condition | Acceptable Range | Scientific Rationale |
| Acid Concentration | 12 N HCl (Conc.) | 6 N – 12 N HCl | High |
| Temperature | 100 – 110 °C (Reflux) | 90 – 110 °C | Overcomes the high activation energy required to hydrolyze the sterically hindered primary amide intermediate. |
| Reaction Time | 12 – 24 hours | 12 – 72 hours | Ensures complete conversion; premature termination yields mixed amide/acid products[3]. |
| Equivalents of Acid | >10 equivalents | 5 – 20 equivalents | Functions as the thermodynamic driver, nucleophile source, and bulk solvent[4]. |
Table 2: Physicochemical Properties of the Product
| Property | Value / Description |
| IUPAC Name | 1-Aminocyclobutane-1-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 115.13 g/mol (Zwitterion) / 151.59 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water; insoluble in non-polar organic solvents |
Experimental Workflow Visualization
Fig 2. Experimental workflow for the synthesis and isolation of ACBC.
Troubleshooting & Optimization
-
Incomplete Hydrolysis (Presence of Amide): If LC-MS indicates the presence of the intermediate 1-aminocyclobutane-1-carboxamide, the reaction has not received sufficient thermal energy. Re-subject the mixture to reflux and verify that the HCl concentration has not depleted (add fresh 12N HCl if necessary)[3].
-
Product Discoloration: Trace oxidation can cause the final salt to appear yellow or brown. To optimize, degas the concentrated HCl with nitrogen for 10 minutes prior to adding the nitrile, and perform the reflux under a nitrogen atmosphere.
-
Low Yield During Zwitterion Isolation: ACBC is exceptionally water-soluble. If neutralizing via NaOH instead of an ion-exchange resin, the extreme solubility of the zwitterion in aqueous salt mixtures makes extraction nearly impossible. Always utilize ion-exchange chromatography (Dowex) for desalting[5].
References
- BenchChem Technical Support Team. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0. BenchChem.
- Bezdudny, A. V., et al. (2009). Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid. SYNLETT.
- Thieme Connect. Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid. Synlett.
- ACS Omega. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
- UGent Biblio.
Sources
Application Note: Bucherer-Bergs Synthesis of 5-Spirocyclobutanehydantoin and 1-Aminocyclobutane-1-carboxylic Acid
Topic: Bucherer-Bergs Reaction Conditions for 1-Aminocyclobutane-1-carbonitrile Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide details the reaction conditions for the Bucherer-Bergs synthesis targeting the cyclobutane scaffold. While the user query specifically mentions 1-aminocyclobutane-1-carbonitrile , it is critical to distinguish between the reaction pathways:
-
Strecker Synthesis: Produces 1-aminocyclobutane-1-carbonitrile (the aminonitrile) from cyclobutanone using ammonium chloride and cyanide.
-
Bucherer-Bergs Reaction: Produces 5-spirocyclobutanehydantoin (the hydantoin) from cyclobutanone (or the aminonitrile) using ammonium carbonate and cyanide.
-
Hydrolysis: Converts the hydantoin or aminonitrile into 1-aminocyclobutane-1-carboxylic acid (ACBC) , a non-proteinogenic amino acid used in pharmaceutical research (e.g., PET tracers, NMDA modulation).
This protocol covers the One-Pot Bucherer-Bergs method (preferred for hydantoin synthesis) and the Stepwise Conversion from the aminonitrile, providing a complete roadmap for researchers.
Safety Directive: Cyanide Handling (CRITICAL)
DANGER: This protocol involves Potassium Cyanide (KCN) or Sodium Cyanide (NaCN). These are rapidly fatal if inhaled, swallowed, or absorbed through the skin.
-
Engineering Controls: All operations MUST be performed in a certified chemical fume hood.
-
pH Control: Never allow cyanide solutions to become acidic (pH < 9). Acidification releases Hydrogen Cyanide (HCN) gas, which is invisible and lethal.
-
Waste Disposal: Quench all cyanide waste with bleach (sodium hypochlorite) at pH > 10 before disposal.
-
Emergency: Have an HCN detector and a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available.
Reaction Mechanism & Pathway
The Bucherer-Bergs reaction is a multi-component condensation.[1][2] The aminonitrile is a transient intermediate in the standard one-pot protocol but can be isolated (via Strecker) and converted to the hydantoin separately.
Figure 1: Mechanistic pathway from Cyclobutanone to ACBC. The Bucherer-Bergs reaction (solid lines) proceeds via the aminonitrile to the hydantoin.[1][3] The Strecker reaction (dashed line) isolates the aminonitrile.
Protocol A: One-Pot Bucherer-Bergs Synthesis
Target: 5-Spirocyclobutanehydantoin (1,3-diazaspiro[3.4]octane-2,4-dione) Starting Material: Cyclobutanone Rationale: This is the standard, most efficient route. It avoids isolation of the unstable aminonitrile.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Cyclobutanone | 1.0 | Substrate |
| Potassium Cyanide (KCN) | 1.2 - 1.5 | Cyanide source |
| Ammonium Carbonate | 3.0 - 4.0 | Ammonia & CO2 source; Buffer |
| Ethanol / Water (1:1) | Solvent | Solubility & Temp control |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ammonium Carbonate (4.0 equiv) in water (approx. 5 mL per gram of carbonate).
-
Addition: Add Cyclobutanone (1.0 equiv) dissolved in an equal volume of Ethanol. The mixture should be roughly 50% EtOH/H2O.
-
Cyanide Addition: Carefully add KCN (1.2 equiv) . Caution: Ensure the solution remains basic.
-
Reaction: Heat the mixture to 55–60°C for 4–6 hours.
-
Note: Cyclobutanone is volatile (bp ~100°C). Do not overheat. A sealed pressure tube is recommended if loss of substrate is observed.
-
-
Completion: Monitor by TLC (EtOAc/Hexane). The ketone spot should disappear.
-
Workup:
-
Cool the mixture to 0°C in an ice bath.
-
Carefully acidify to pH ~2 using concentrated HCl (in a fume hood!). This precipitates the hydantoin and removes excess carbonate as CO2.
-
Safety: The acidification step will generate HCN gas from unreacted cyanide. Perform strictly in a hood.
-
-
Isolation: Filter the white precipitate. Wash with cold water to remove salts.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Conversion of 1-Aminocyclobutane-1-carbonitrile
Target: 5-Spirocyclobutanehydantoin Starting Material: 1-Aminocyclobutane-1-carbonitrile (Strecker Product) Rationale: Use this if you have already isolated the aminonitrile or purchased it commercially.
Reagents
-
Substrate: 1-Aminocyclobutane-1-carbonitrile (1.0 equiv)
-
Reagent: Ammonium Carbonate (2.0 - 3.0 equiv)
-
Solvent: 50% Ethanol/Water
Procedure
-
Dissolution: Dissolve the aminonitrile in 50% Ethanol/Water.
-
Carbonation: Add Ammonium Carbonate.
-
Heating: Heat to 60–70°C for 3–5 hours.
-
Optimization: If conversion is slow, bubbling CO2 gas through the solution or performing the reaction in a sealed tube (Hoyer modification) improves yield.
-
-
Workup: Acidify with HCl to precipitate the hydantoin as described in Protocol A.
Protocol C: Hydrolysis to Amino Acid (ACBC)
Target: 1-Aminocyclobutane-1-carboxylic acid (ACBC) Starting Material: 5-Spirocyclobutanehydantoin
Procedure
-
Hydrolysis: Suspend the hydantoin in 3M NaOH or saturated Ba(OH)2 (Barium Hydroxide).
-
Reflux: Reflux at 100°C for 24–48 hours. Hydantoins are stable and require vigorous conditions to open.
-
Workup (NaOH method):
-
Cool to room temperature.[7]
-
Neutralize to pH 7 with HCl.
-
Load onto an ion-exchange column (Dowex 50W) to desalt. Elute the amino acid with dilute NH4OH.
-
-
Workup (Ba(OH)2 method):
-
Add stoichiometric H2SO4 to precipitate Barium as BaSO4.
-
Filter off the BaSO4.
-
Concentrate the filtrate to crystallize the amino acid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Hydantoin) | Volatility of Cyclobutanone | Use a sealed pressure tube (ChemGlass or similar) to prevent loss of ketone and ammonia. |
| Dark/Tar Formation | Polymerization of Cyanide | Ensure temperature does not exceed 70°C. Check that reagents are fresh. |
| Incomplete Reaction | Insufficient CO2/NH3 | Increase Ammonium Carbonate to 4-5 equivalents. Use the "Hoyer Modification" (CO2 atmosphere).[8] |
| No Precipitate on Acidification | Product Solubility | The cyclobutane hydantoin may be partially water-soluble. Extract the acidic aqueous layer with Ethyl Acetate (3x). |
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen.[9] Journal für Praktische Chemie. (Foundational Bucherer-Bergs methodology).[1]
-
Suno, R., & Ichihara, S. (1962).[10] Synthesis of 1-Aminocyclobutanecarboxylic Acid.[10][11] (Describes hydrolysis of 5-cyclobutane-spiro-hydantoin).
-
Ware, E. (1950).[12] The Chemistry of the Hydantoins.[1][2][3][8][9][13] Chemical Reviews. (Comprehensive review of hydantoin synthesis conditions).
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Aminocyclobutanecarboxylic acid.[4] (Safety and physical data).
-
Organic Chemistry Portal. (2025). Bucherer-Bergs Reaction.[1][3][6][12][13][14] (Mechanism and general conditions).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. ikm.org.my [ikm.org.my]
- 10. academic.oup.com [academic.oup.com]
- 11. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. scielo.org.mx [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
using 1-aminocyclobutane-1-carbonitrile in peptidomimetic synthesis
Application Note: Strategic Utilization of 1-Aminocyclobutane-1-Carbonitrile in Peptidomimetic Design and Synthesis
Executive Summary
The development of peptidomimetics requires precise control over backbone conformation and metabolic stability. 1-Aminocyclobutane-1-carbonitrile (ACBC-nitrile) has emerged as a highly versatile bifunctional scaffold in modern drug discovery. As an Application Scientist, understanding the mechanistic utility of this molecule is critical. It serves two primary functions: (1) as a direct synthetic precursor to the conformationally constrained unnatural amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC) [1], and (2) as a C-terminal electrophilic warhead for the reversible covalent inhibition of serine and cysteine proteases [2]. This guide details the structural rationale, quantitative benchmarks, and validated protocols for integrating this scaffold into peptide synthesis workflows.
Structural Rationale: The Dual Utility of the Cyclobutane-Carbonitrile Scaffold
Precursor to Conformational Constraint (ACBC)
Native peptides suffer from high conformational flexibility, leading to poor target selectivity and rapid proteolytic cleavage. Hydrolyzing 1-aminocyclobutane-1-carbonitrile yields ACBC, an
Direct Application as a Covalent Warhead
Alternatively, the intact carbonitrile group can be retained at the C-terminus of a synthesized peptidomimetic. In this architecture, the highly electrophilic carbon of the nitrile group acts as a reversible covalent warhead. Upon binding to a target protease (e.g., Cathepsins or Dipeptidyl Peptidase-4), the catalytic Serine-OH or Cysteine-SH executes a nucleophilic attack on the nitrile carbon, forming a stable, yet reversible, imidate or thioimidate adduct [4]. The adjacent cyclobutane ring provides critical steric shielding, preventing rapid hydrolysis of the adduct while perfectly occupying the hydrophobic S1 subsite of the enzyme.
Fig 1: Mechanism of reversible covalent inhibition via the ACBC-nitrile warhead.
Quantitative Benchmarks: Native vs. Constrained Peptidomimetics
The integration of the cyclobutane scaffold dramatically alters the pharmacokinetic and pharmacodynamic profile of the resulting peptidomimetic. The data below summarizes typical structural and biological shifts observed when replacing a native residue (e.g., Proline or Alanine) with ACBC or ACBC-nitrile.
| Parameter | Native Peptide Sequence | ACBC-Constrained Mimetic | ACBC-Nitrile Covalent Inhibitor |
| Dominant Conformation | Random Coil / Extended | Target-dependent (Induced fit) | |
| Plasma Half-Life ( | < 15 minutes | > 12 hours | > 24 hours (Adduct protected) |
| Protease Susceptibility | High (Rapid cleavage) | Low (Steric shielding) | Zero (Acts as an inhibitor) |
| Receptor Affinity ( | Baseline (e.g., 100 nM) | Enhanced (e.g., 5–10 nM) | High (Covalent trapping) |
| Coupling Efficiency (SPPS) | > 98% (Standard) | ~ 85% (Requires HATU/Heat) | N/A (C-terminal capping) |
Validated Experimental Protocols
The following protocols are engineered for self-validation, ensuring that intermediate integrity is maintained throughout the synthesis.
Protocol A: Synthesis of Fmoc-ACBC-OH for Solid-Phase Peptide Synthesis (SPPS)
Causality Check: Nitriles are highly resistant to mild hydrolysis. Harsh acidic conditions (refluxing HCl) are mandatory to drive the conversion of the carbonitrile to the carboxylic acid. Subsequent Fmoc protection is required to utilize the amino acid in modern orthogonal SPPS workflows [5].
Step-by-Step Methodology:
-
Acidic Hydrolysis: Suspend 1-aminocyclobutane-1-carbonitrile (10 mmol) in 6M HCl (25 mL). Heat the mixture to reflux (approx. 105°C) for 12–16 hours.
-
Isolation of ACBC: Cool the reaction to room temperature. Concentrate the solution in vacuo to yield 1-aminocyclobutane-1-carboxylic acid hydrochloride as a white crystalline solid.
-
Fmoc Protection: Dissolve the crude ACBC·HCl in a 1:1 mixture of 10% aqueous
and 1,4-dioxane (40 mL). Cool to 0°C in an ice bath. -
Acylation: Dropwise, add a solution of Fmoc-OSu (Fmoc N-hydroxysuccinimide ester, 11 mmol) dissolved in 1,4-dioxane (10 mL). Stir vigorously for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Workup & Purification: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the product with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield pure Fmoc-ACBC-OH.
Fig 2: Synthetic workflow converting ACBC-nitrile to Fmoc-ACBC-OH for SPPS integration.
Protocol B: Direct C-Terminal Nitrile Incorporation via Amide Coupling
Causality Check: 1-aminocyclobutane-1-carbonitrile is an
Step-by-Step Methodology:
-
Peptide Activation: Dissolve the fully protected peptide sequence containing a free C-terminal carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Addition of Coupling Reagents: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 5 minutes to generate the active O-At ester.
-
Nitrile Addition: Add 1-aminocyclobutane-1-carbonitrile hydrochloride (1.5 eq) to the activated peptide solution.
-
Reaction Monitoring: Stir the reaction at room temperature under an inert argon atmosphere for 4–6 hours. Monitor the disappearance of the starting peptide via LC-MS.
-
Quenching and Isolation: Quench the reaction by adding a 10-fold volume of cold water. If the protected peptide-nitrile precipitates, collect it via vacuum filtration. Otherwise, extract with Dichloromethane (DCM), wash with 5%
and 1M , dry, and concentrate. -
Global Deprotection: Treat the isolated intermediate with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours to remove side-chain protecting groups, yielding the final C-terminal ACBC-nitrile peptidomimetic.
References
- Google Patents. (2016). Cyano containing azabenzofuran compounds for the treatment of hepatitis c (CA2943526A1).
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available at: [Link]
- Google Patents. (2012). Proline derivatives as cathepsin inhibitors (CN102405211A).
- Google Patents. (2020). Compounds (US20200361871A1).
Application Note: Microwave-Assisted Strecker Synthesis of 1-Aminocyclobutane-1-carbonitrile
This Application Note is designed for researchers and medicinal chemists. It details the microwave-assisted synthesis of 1-aminocyclobutane-1-carbonitrile , a critical intermediate for the non-proteinogenic amino acid 1-aminocyclobutane-1-carboxylic acid (ACBC).
Abstract
The synthesis of 1,1-disubstituted cyclic amino acids is often hindered by the poor reactivity of sterically strained ketones like cyclobutanone. Traditional thermal Strecker reactions for these substrates require prolonged reaction times (24–48 hours) and often suffer from reversibility issues (retro-Strecker). This protocol details a microwave-assisted methodology that accelerates the condensation of cyclobutanone, ammonia, and cyanide to yield 1-aminocyclobutane-1-carbonitrile in <20 minutes. The method improves throughput and safety by minimizing the time cyanide reagents are manipulated at high temperatures.
Introduction & Mechanistic Rationale
The Challenge of Cyclobutanone
1-Aminocyclobutane-1-carboxylic acid (ACBC) is a valuable conformationally restricted amino acid used in PET imaging (as an anti-tumor agent carrier) and peptide modification. The key precursor is the
-
Thermal Limitations: Cyclobutanone possesses significant ring strain (~26 kcal/mol). In thermal Strecker reactions, the formation of the intermediate imine is disfavored compared to less strained homologues (cyclopentanone/cyclohexanone).
-
Microwave Advantage: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar solvent (MeOH/H
O) and ionic reagents (NH Cl/KCN). This overcomes the activation energy barrier for imine formation and shifts the equilibrium toward the product more efficiently than convective heating.
Reaction Mechanism
The reaction proceeds via the classic Strecker mechanism, accelerated by microwave irradiation:
-
Imine Formation: Ammonia (from NH
Cl/NH OH) attacks the ketone to form a hemiaminal, which dehydrates to the imine. This is the rate-limiting step for sterically hindered or strained ketones. -
Nucleophilic Attack: The cyanide ion attacks the imine carbon to form the
-aminonitrile.[3]
Figure 1: Microwave-accelerated Strecker mechanism for cyclobutanone.
Safety Protocol: Cyanide in Microwave
CRITICAL WARNING: This protocol involves Potassium Cyanide (KCN) and microwave heating. Acidification of cyanide releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[4]
Mandatory Safety Measures
-
Engineering Controls: The microwave reactor must be located inside a functioning fume hood.
-
Vessel Integrity: Use only certified, high-pressure microwave vials (e.g., Pyrex/Quartz with Teflon crimp caps). Do NOT use domestic microwave ovens.
-
pH Control: Maintain reaction pH > 9.0 at all times to prevent HCN evolution.
-
Quenching Station: Prepare a "Cyanide Destruct" bath (10% aqueous bleach / NaOH, pH > 10) before starting the experiment.
Experimental Protocol
Reagents & Equipment[5][6]
-
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Ammonium Chloride (NH
Cl) (1.5 equiv) -
Potassium Cyanide (KCN) (1.2 equiv)
-
Ammonium Hydroxide (28% aq. NH
) (2.0 equiv) -
Solvent: Methanol : Water (1:1 v/v)
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
-
10 mL Microwave process vial with crimp cap and magnetic stir bar.
-
Step-by-Step Procedure
Step 1: Reagent Preparation (In Fume Hood)
-
Dissolve NH
Cl (1.5 mmol) and KCN (1.2 mmol) in 2 mL of H O in the microwave vial. -
Add 2 mL of Methanol.
-
Add Cyclobutanone (1.0 mmol) followed by Ammonium Hydroxide (2.0 mmol).
-
Note: The order is important.[5] Adding ammonia last minimizes volatilization before sealing.
-
-
Add a magnetic stir bar and immediately crimp the vial cap tightly.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. The "Pre-stir" step is crucial to homogenize the mixture before heating.
| Parameter | Setting | Rationale |
| Temperature | 80 °C | Sufficient to overcome activation energy without degrading the nitrile. |
| Time | 15:00 min | Optimized for conversion; significantly faster than thermal (24h). |
| Pressure Limit | 15 bar | Safety cutoff to prevent vial failure. |
| Power | Dynamic (Max 150W) | Allows instrument to maintain 80°C without overshoot. |
| Stirring | High | Ensures uniform heat distribution. |
Step 3: Workup & Isolation
-
Cooling: Allow the vial to cool to room temperature (automatically done by the reactor air jet).
-
Decapping: Carefully de-crimp the vial inside the fume hood.
-
Extraction:
-
Pour the reaction mixture into a separatory funnel containing 10 mL water.
-
Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Note: The product is in the organic layer. The aqueous layer contains unreacted cyanide.
-
-
Waste Disposal: Pour the aqueous layer immediately into the Cyanide Destruct bleach bath.
-
Drying: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure (keep bath < 30°C to avoid retro-Strecker or volatility loss).
Step 4: Purification
-
The crude product is often sufficiently pure (>90%) for subsequent hydrolysis.
-
If purification is required: Flash chromatography (SiO
, DCM/MeOH gradient). Caution: Aminonitriles can degrade on acidic silica. Pre-treat silica with 1% Et N.
Workflow Visualization
Figure 2: Operational workflow for the microwave synthesis and safe disposal of cyanide waste.
Representative Data & Troubleshooting
Expected Results
Compared to the conventional thermal method (reflux for 24 hours), the microwave protocol typically results in cleaner reaction profiles and higher yields due to reduced degradation of the sensitive aminonitrile.
| Method | Time | Temp | Yield (Isolated) | Notes |
| Thermal (Reflux) | 24 h | 60°C | 45-55% | Slow; significant byproduct formation. |
| Microwave | 15 min | 80°C | 75-85% | Rapid; cleaner crude NMR. |
Characterization (1H NMR)
-
Solvent: CDCl
-
Signals:
- 1.8–2.4 ppm (m, 6H, cyclobutane ring protons).
-
2.0 ppm (br s, 2H, -NH
, exchangeable with D O). -
Absence of ketone carbonyl signal (
208 ppm in C). -
Presence of Nitrile carbon (
120-124 ppm in C).
Troubleshooting
-
Low Yield: If the ketone remains unreacted, increase the temperature to 100°C or extend time to 30 min. Ensure the vial is sealed properly to prevent ammonia loss.
-
Hydrolysis Product: If the amide (1-aminocyclobutane-1-carboxamide) is observed, the reaction temperature is too high or the pH is too basic. Reduce temperature to 60°C.
References
-
Microwave-Assisted Synthesis of Spirohydantoins: Salgado, A., et al. "Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted
-amino acids."[6] Arkivoc, 2011 (ii), 260-271.[6] (Provides foundational parameters for microwave reactions involving cyclobutanone and cyanide). -
General Strecker Protocol: Masumoto, S., et al. "Strecker Synthesis of
-Aminonitriles." Organic Syntheses, 2000 , 77, 256. (Standard thermal protocol adapted here for microwave conditions). -
Safety in Cyanide Handling: Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and First Aid."[4][5][7][8]
-
Microwave Synthesis Safety: Kappe, C. O.[9] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43, 6250-6284.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. (toxic) cyanide compounds — HSE Department - KU Leuven [admin.kuleuven.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
Application Note: Scale-Up Procedures for 1-Aminocyclobutane-1-Carbonitrile Production
This Application Note is structured as a high-level technical guide for process chemists and engineers involved in the scale-up of 1-aminocyclobutane-1-carbonitrile.
Executive Summary
1-Aminocyclobutane-1-carbonitrile (ACBC-CN) is the critical intermediate in the synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC), a non-proteinogenic amino acid used widely in transport studies and peptidomimetic drug design. While the hydrolysis to the acid is well-documented, the isolation and scale-up of the nitrile intermediate present unique challenges due to its propensity for retro-Strecker decomposition and polymerization.
This guide outlines a robust, scalable Strecker protocol using cyclobutanone, ammonium chloride, and sodium cyanide.[1] It prioritizes Process Safety Management (PSM) regarding cyanide handling and details a specific work-up designed to isolate the labile aminonitrile as a stable hydrochloride salt.
Process Safety Management (Critical)
WARNING: This protocol involves multi-gram to kilogram quantities of Sodium Cyanide (NaCN). Ingestion or inhalation of generated HCN gas is fatal.
Engineering Controls
-
Reactor Venting: All reactors must be vented to a caustic scrubber (15% NaOH + NaOCl) to neutralize any evolved HCN.
-
Cyanide Monitors: Calibrated HCN electrochemical sensors must be active at the reactor face and in the walk-in hood. Alarm set point: 4.7 ppm (STEL).
-
pH Control: The reaction mixture must never drop below pH 8.0 during the cyanide addition phase.
Waste Disposal
-
Quenching: All aqueous waste streams containing cyanide must be treated with bleach (sodium hypochlorite) at pH > 10 until a negative Prussian Blue test is confirmed before disposal.
Reaction Chemistry & Mechanism
The synthesis utilizes a classical Strecker reaction.[1][2] The causality of the reaction order is critical: Ammonium chloride condenses with cyclobutanone to form a reactive iminium ion in situ, which is then intercepted by the cyanide anion.
Key Mechanistic Insight: Simultaneous addition of reagents often leads to low yields due to cyanohydrin formation (reversible) competing with aminonitrile formation. Our protocol uses a "pre-equilibration" of the ketone and amine source to favor the imine before cyanide introduction.
Pathway Visualization
Figure 1: Mechanistic pathway of the Strecker synthesis for ACBC-CN.
Scale-Up Protocol (1.0 kg Batch Basis)
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass (kg) | Moles | Role |
| Cyclobutanone | 70.09 | 1.0 | 1.00 | 14.26 | Limiting Reagent |
| Ammonium Chloride | 53.49 | 2.2 | 1.68 | 31.37 | Amine Source/Buffer |
| Sodium Cyanide | 49.01 | 2.1 | 1.47 | 29.95 | Nucleophile |
| Ammonium Hydroxide (25%) | 35.05 | 2.0 | ~2.0 L | 28.5 | Solvent/pH Control |
| Methanol | 32.04 | N/A | 3.0 L | N/A | Co-solvent |
Step-by-Step Procedure
Step 1: Reactor Setup & Pre-Equilibration
-
Charge a 20 L glass-lined reactor with Ammonium Chloride (1.68 kg) and Water (4.0 L) .
-
Add Ammonium Hydroxide (25% aq, 2.0 L) . The pH should be approx. 9-10.
-
Add Methanol (3.0 L) .
-
Cool the mixture to 10 °C .
-
Add Cyclobutanone (1.00 kg) slowly over 30 minutes.
-
Reasoning: Adding the ketone to the buffered ammonia solution allows the hemiaminal/imine equilibrium to establish before cyanide exposure, reducing cyanohydrin byproducts.
-
-
Stir at 15–20 °C for 1 hour.
Step 2: Cyanide Addition (Exothermic)
-
Dissolve Sodium Cyanide (1.47 kg) in Water (3.0 L) in a separate vessel.
-
Cool reactor to 0–5 °C.
-
Add the NaCN solution dropwise over 2 hours.
-
Control: Maintain internal temperature < 15 °C. Rapid addition causes an exotherm that promotes polymerization.
-
-
After addition, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 12–16 hours.
-
Monitoring: Check reaction progress via GC-MS or TLC (ninhydrin stain). Cyclobutanone should be < 1%.
-
Step 3: Work-Up and Isolation (The Critical Phase)
Note: The free aminonitrile is an oil and is thermally unstable. We will extract it and immediately convert it to the HCl salt for stability.
-
Extraction: Add Dichloromethane (DCM, 5.0 L) to the reactor. Stir vigorously for 20 minutes.
-
Phase Separation: Allow layers to separate. Collect the lower organic phase.[3]
-
Self-Validating Step: The aqueous layer pH must be > 9. If lower, the amine will be protonated (ammonium) and stay in the water. Adjust with NH4OH if necessary.
-
-
Re-extraction: Extract the aqueous layer two more times with DCM (2 x 3.0 L).
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (Na2SO4) for 1 hour. Filter off the solids.[4]
-
Concentration (Careful): Concentrate the filtrate under reduced pressure (Rotavap) at bath temperature < 30 °C .
-
Result: You will obtain a pale yellow/colorless oil. Do not heat above 40 °C or the product will decompose (turn dark brown/black).
-
Step 4: Salt Formation (Stabilization)
-
Dissolve the crude oil in Diethyl Ether (5.0 L) or MTBE .
-
Cool to 0 °C .
-
Slowly bubble HCl gas or add 4M HCl in Dioxane (approx. 1.1 eq relative to theoretical yield) with vigorous stirring.
-
A white precipitate will form immediately.
-
Stir for 1 hour at 0 °C.
-
Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.
-
Drying: Dry in a vacuum oven at 25 °C.
Yield Expectation: 75–85% (as HCl salt). Appearance: White crystalline solid.
Process Flow Diagram (PFD)
Figure 2: Process flow for the isolation of 1-aminocyclobutane-1-carbonitrile HCl.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white powder |
| Identity | 1H NMR (D2O) | Conforms to structure (Cyclobutane multiplet 1.8-2.6 ppm) |
| Purity | HPLC (C18, ACN/H2O) | > 97.0% (a/a) |
| Chloride Content | Titration | 26.5% ± 1.0% (Theoretical for HCl salt) |
| Cyanide Content | Ion Chromatography | < 10 ppm (Safety requirement) |
Troubleshooting & Optimization
-
Low Yield: Usually caused by inefficient extraction. The aminonitrile is moderately water-soluble. Ensure the aqueous phase is saturated with NaCl (salting out) and the pH is sufficiently basic (>9) during extraction.
-
Dark Product: Indicates decomposition. The free base amine is unstable at high temperatures. Keep all evaporation steps < 30 °C. Store the free base for no longer than 2 hours before converting to the HCl salt.
-
Solidification Issues: If the HCl salt comes out as a gum, triturate with fresh diethyl ether or add a seed crystal.
References
-
Vertex Pharmaceuticals. (2010). Aminocyclobutane derivatives, method for preparing same and the use thereof as drugs. Patent SA515360518B1. Link
-
Krubiner, A. M., et al. (1970). Cyclobutanone.[1][5][6] Organic Syntheses, 50, 23. Link
-
Glenmark Generics Ltd. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Patent WO2010079405A2. (Describes analogous aminonitrile isolation as oil). Link
-
RaQualia Pharma Inc. (2023). Heterocycle derivatives for treating TRPM3 mediated disorders. Patent CA3199496A1. (Cites use of 1-aminocyclobutane-1-carbonitrile as starting material). Link
-
BenchChem. (2025).[7][8] 1-Aminocyclobutanecarboxylic acid hydrochloride Properties and Protocols. Link
Sources
- 1. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS#:845821-84-3 | 1-Aminocyclobutanecarbonitrile hydrochloride | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Selection and Extraction Protocols for 1-Aminocyclobutane-1-carbonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Liquid-liquid extraction (LLE) optimization, solvent causality, and step-by-step methodologies for isolating 1-aminocyclobutane-1-carbonitrile.
Introduction and Mechanistic Context
1-Aminocyclobutane-1-carbonitrile (CAS: 70780-84-6) is a highly valuable synthetic intermediate[1]. It serves as the primary precursor to 1-aminocyclobutanecarboxylic acid (ACBC), a non-proteinogenic amino acid used extensively in neurological research as an NMDA receptor modulator[2]. Furthermore, the cyclobutane-aminonitrile motif is a critical structural scaffold in the development of novel therapeutics, including TRPM3 inhibitors for inflammatory hypersensitivity[3] and PPARγ modulators for oncology[4].
The compound is typically synthesized via a modified Strecker reaction, reacting cyclobutanone with ammonium chloride and sodium cyanide in an aqueous or methanolic system[2]. Because the resulting aminonitrile has a low molecular weight (96.13 g/mol ) and possesses both hydrogen-bond donating (-NH₂) and accepting (-C≡N) groups, it exhibits significant aqueous solubility. Consequently, isolating the free base from the aqueous reaction mixture requires a highly optimized solvent extraction strategy.
Causality in Solvent Selection
The extraction of small, polar aminonitriles presents a unique thermodynamic challenge. The target molecule must partition from a highly polar aqueous phase (often saturated with inorganic salts like NH₄Cl and NaCl) into an organic phase.
The Role of pH and the "Salting Out" Effect
To ensure the molecule partitions into the organic layer, the aqueous phase must be basified (pH > 9). At acidic or neutral pH, the amine group protonates to form 1-aminocyclobutane-1-carbonitrile hydrochloride, which is highly water-soluble and nearly impossible to extract into standard organic solvents[5]. Furthermore, saturating the aqueous layer with sodium chloride (brine) decreases the solubility of the uncharged aminonitrile in the aqueous phase—a phenomenon known as the "salting-out" effect—driving it into the organic solvent.
Solvent Comparison Matrix
The choice of solvent dictates the yield, phase separation speed, and environmental footprint of the protocol. Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the most frequently cited solvents for this extraction[3][5].
Table 1: Solvent Selection Matrix for 1-Aminocyclobutane-1-carbonitrile Extraction
| Solvent | Dielectric Constant (ε) | Density (g/mL) | Extraction Efficiency | Operational Causality & Notes |
| Dichloromethane (DCM) | 8.93 | 1.33 (Bottom layer) | High | Excellent for small polar amines. Bottom-layer partitioning simplifies sequential extractions. High toxicity profile. |
| Ethyl Acetate (EtOAc) | 6.02 | 0.90 (Top layer) | Moderate-High | Greener alternative[3]. Requires rigorous "salting out" of the aqueous phase to match DCM's efficiency. |
| 2-Methyltetrahydrofuran | 6.97 | 0.86 (Top layer) | Moderate | Excellent phase separation and low water miscibility. Ideal for process scale-up, though more expensive. |
| Diethyl Ether | 4.30 | 0.71 (Top layer) | Low | Too non-polar. The aminonitrile's polarity leads to poor partition coefficients (K_p) in ether. |
Workflow Visualization
The following diagram illustrates the logical flow of the extraction process, highlighting the critical phase separation step.
Caption: Workflow for the liquid-liquid extraction of 1-aminocyclobutane-1-carbonitrile.
Experimental Protocols
The following protocol provides a self-validating system for the extraction of 1-aminocyclobutane-1-carbonitrile following a standard Strecker synthesis[2].
Protocol A: Optimized Extraction using Dichloromethane (DCM)
Note: This method is recommended for discovery-scale synthesis where maximum yield of the polar intermediate is prioritized over green chemistry metrics.
Materials:
-
Crude aqueous Strecker reaction mixture (containing 1-aminocyclobutane-1-carbonitrile)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Sodium chloride (NaCl), solid
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Quenching and pH Adjustment: Transfer the crude aqueous reaction mixture to a beaker. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.5–10.0. Causality: This ensures the complete deprotonation of the amine, converting it to the lipophilic free base[5].
-
Salting Out: Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt remains visible). Stir for 10 minutes. Causality: Maximizes the ionic strength of the aqueous phase, forcing the aminonitrile into the organic phase.
-
First Extraction: Transfer the mixture to a separatory funnel. Add DCM (volume equal to 50% of the aqueous phase). Stopper and invert gently, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. Because DCM is denser than water (1.33 g/mL), the target compound will be in the bottom layer. Drain the bottom organic layer into a clean Erlenmeyer flask.
-
Sequential Extractions: Repeat the extraction of the remaining aqueous upper layer with fresh DCM two additional times. Combine all organic extracts. Validation Check: Spot the final organic extract on a TLC plate (Ninhydrin stain) to confirm the absence of the amine, ensuring complete extraction.
-
Washing: Wash the combined organic layers with a small volume of saturated brine (20% of the organic volume) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 30°C to prevent volatilization of the low-MW product) to afford the crude 1-aminocyclobutane-1-carbonitrile[3].
Protocol B: Scale-Up Extraction using Ethyl Acetate (EtOAc)
Note: Recommended for larger-scale preparations where halogenated solvents are restricted.
Modifications from Protocol A:
-
Solvent: Substitute DCM with EtOAc[3].
-
Phase Identification: EtOAc (0.90 g/mL) is lighter than water. The target compound will reside in the top layer. Drain the bottom aqueous layer first, collect the top organic layer, and return the aqueous layer to the funnel for subsequent extractions.
-
Extraction Volume: Because EtOAc has a lower dielectric constant than DCM, increase the extraction volume to 75% of the aqueous phase volume per cycle, and perform four extractions instead of three to ensure quantitative recovery.
Troubleshooting and Quality Control
-
Emulsion Formation: If an emulsion forms during the EtOAc extraction, add additional solid NaCl directly to the separatory funnel and swirl gently. The increased density of the aqueous phase will break the emulsion.
-
Low Yield: A low yield typically indicates incomplete basification. If the pH drops below 8 during extraction, the compound reverts to the hydrochloride salt[2] and partitions back into the aqueous layer. Always verify the pH of the aqueous layer after the first extraction.
-
Product Degradation: Aminonitriles can be thermally sensitive. Do not exceed 30–35°C during rotary evaporation.
References
1.[1] 1-Aminocyclobutane-1-carbonitrile - ChemBK. Source: chembk.com. URL: 2.[3] CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents. Source: google.com. URL: 3.[4] US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents. Source: google.com. URL: 4.[2] 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 - Benchchem. Source: benchchem.com. URL: 5.[5] 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 - Benchchem (Strecker Synthesis). Source: benchchem.com. URL:
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 3. CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]
- 4. US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents [patents.google.com]
- 5. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
Crystallization Methods and Protocols for 1-Aminocyclobutane-1-carbonitrile Hydrochloride
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Rationale
1-Aminocyclobutane-1-carbonitrile hydrochloride (CAS: 845821-84-3) is a highly strained, conformationally rigid amino nitrile. It serves as a critical intermediate in the synthesis of non-proteinogenic amino acids and advanced pharmacophores, including amidine-based Sphingosine Kinase 1 (SphK1) inhibitors[1] and PPARγ modulators[2].
Because this compound is typically synthesized via a modified Strecker reaction from cyclobutanone using potassium cyanide and ammonium chloride[1], the crude product is heavily contaminated with inorganic salts (KCl, NH₄Cl) and unreacted starting materials[3]. The primary amine and the nitrile group impart extreme polarity to the molecule, making standard cooling crystallization in single solvents highly ineffective. This application note details a robust, self-validating workflow for the extraction, salt formation, and anti-solvent crystallization of 1-aminocyclobutane-1-carbonitrile hydrochloride to achieve >98% purity.
Physicochemical Profiling & Solvent Selection
The cyclobutane ring is lipophilic, but the protonated primary amine (
-
Causality of Pre-Extraction: The free base is highly soluble in moderately polar aprotic solvents like chloroform (CHCl₃)[1]. Conversely, inorganic salts generated from the Strecker synthesis are completely insoluble in CHCl₃. Performing a solvent swap to CHCl₃ prior to salt formation acts as a self-validating purification step —if the filtrate is optically clear, the inorganic load has been successfully eliminated.
-
Causality of Anti-Solvent Crystallization: The hydrochloride salt is highly soluble in protic solvents (methanol) but entirely insoluble in ethereal solvents (diethyl ether). By dissolving the crude salt in minimal methanol and titrating with diethyl ether, we artificially lower the dielectric constant of the medium. This forces controlled supersaturation and subsequent nucleation of the salt, leaving lipophilic organic impurities dissolved in the supernatant.
Workflow Diagram
Workflow for synthesis and crystallization of 1-aminocyclobutane-1-carbonitrile HCl.
Data Presentation
Table 1: Solubility Matrix for 1-Aminocyclobutane-1-carbonitrile Hydrochloride
| Solvent | Polarity Index | Free Base Solubility | HCl Salt Solubility | Role in Workflow |
| Methanol | 5.1 | High | High | Primary crystallization solvent |
| Chloroform | 4.1 | High | Low | Extraction solvent (removes inorganics) |
| Diethyl Ether | 2.8 | High | Insoluble | Anti-solvent / Wash solvent |
| Water | 10.0 | Moderate | Very High | Unsuitable (causes severe yield loss) |
| Heptane | 0.1 | Low | Insoluble | Non-polar wash (removes organics) |
Table 2: Crystallization System Comparison
| Solvent System | Typical Yield (%) | Expected Purity (%) | Crystal Morphology | Operational Notes |
| Methanol / Diethyl Ether | 75 - 85 | > 98 | Fine needles | Preferred ; rapid supersaturation control. |
| Ethanol / Ethyl Acetate | 60 - 70 | > 95 | Granular | Slower nucleation; requires deep cooling (-20°C). |
| Isopropanol / Heptane | 50 - 60 | > 90 | Amorphous powder | Prone to oiling out; not recommended. |
Experimental Protocols
Protocol A: Primary Isolation (Chloroform Extraction & Salt Formation)
This protocol isolates the free base from the Strecker reaction matrix and generates the crude hydrochloride salt.
-
Evaporation: Following the Strecker reaction of cyclobutanone (1.0 eq) with KCN (2.0 eq) and NH₄Cl (2.0 eq) in 2N NH₃/MeOH[1], evaporate the reaction mixture to complete dryness under reduced pressure at 35 °C.
-
Inorganic Precipitation: Suspend the resulting solid residue in anhydrous chloroform (CHCl₃) using approximately 10 mL per gram of crude material[1].
-
Extraction: Stir the suspension vigorously for 30 minutes at room temperature.
-
Causality: The free base 1-aminocyclobutane-1-carbonitrile dissolves readily in CHCl₃, while the inorganic byproducts (KCl, excess NH₄Cl) remain completely insoluble.
-
-
Filtration: Filter the suspension through a fine glass frit (Porosity 4) to remove the inorganic salts. Wash the filter cake with an additional 0.5 volumes of CHCl₃.
-
Salt Formation: Dilute the combined filtrate with an equal volume of anhydrous methanol. Slowly add 2.0 M HCl in diethyl ether (1.2 eq) dropwise while maintaining the flask at 0 °C in an ice bath.
-
Causality: The anhydrous HCl protonates the primary amine, drastically shifting its solubility profile and causing the crude hydrochloride salt to precipitate out of the moderately non-polar mixture.
-
-
Recovery: Evaporate the solvents under reduced pressure to yield the crude 1-aminocyclobutane-1-carbonitrile hydrochloride as an off-white solid.
Protocol B: High-Purity Anti-Solvent Recrystallization (Methanol/Diethyl Ether)
This protocol refines the crude salt into >98% pure crystalline needles.
-
Dissolution: Transfer the crude hydrochloride salt to a dry round-bottom flask. Add a minimal amount of warm anhydrous methanol (approx. 40 °C) dropwise until the solid is just dissolved.
-
Causality: Methanol acts as the primary solvent due to its high dielectric constant, which stabilizes the ionic lattice of the salt. Using the absolute minimum volume is critical to maximize final yield.
-
-
Anti-Solvent Titration: While stirring gently, begin dropwise addition of anhydrous diethyl ether (the anti-solvent). Continue the addition until the solution becomes persistently cloudy (reaching the "cloud point").
-
Nucleation & Aging: Remove the flask from heat and allow the mixture to cool slowly to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for an additional 2 hours.
-
Causality: Slow cooling promotes the thermodynamic growth of pure, well-defined crystalline needles rather than kinetic amorphous precipitation, thereby trapping fewer impurities in the crystal lattice.
-
-
Isolation: Filter the formed crystals rapidly under vacuum. Wash the filter cake with ice-cold diethyl ether (2 x 10 mL) or heptanes[2] to strip away any residual lipophilic organics.
-
Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours.
Quality Control & Analytical Validation
-
Handling Precautions: The purified hydrochloride salt is highly hygroscopic. Exposure to ambient humidity will cause rapid deliquescence (oiling out). Always handle the dried crystals in a dry box or under an inert argon atmosphere, and store over a strong desiccant.
-
NMR Markers: In
, the structure is validated by a broad singlet for the protons (if not fully deuterium-exchanged), and distinct multiplets for the cyclobutane ring protons, which are typically observed between 2.76–1.70 ppm[2]. -
IR Spectroscopy: Purity and structural integrity can be verified via FTIR. Look for a sharp
stretch at ~2230 and a broad stretch from the amine hydrochloride around 3000 [3].
References
-
Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: US20230062861A1 - PPARg MODULATORS AND METHODS OF USE Source: Google Patents URL
Sources
Troubleshooting & Optimization
improving yield of 1-aminocyclobutane-1-carbonitrile in Strecker synthesis
Welcome to the Technical Support Center for Cyclobutane Amino Acid Precursors. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yield and purity of 1-aminocyclobutane-1-carbonitrile.
While the textbook Strecker synthesis appears straightforward, the unique steric and electronic environment of the cyclobutane ring introduces specific thermodynamic and isolation challenges. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality and self-validating workflows necessary to master this synthesis.
Mechanistic Context & Diagnostic Dashboard
The conversion of cyclobutanone to 1-aminocyclobutane-1-carbonitrile is driven by the relief of ring strain. The starting material's
However, the resulting
Diagnostic workflow for troubleshooting low yields in 1-aminocyclobutane-1-carbonitrile synthesis.
Self-Validating Standard Operating Procedure (SOP)
To ensure high yields, your protocol must be a self-validating system where each phase is verified before proceeding. This optimized laboratory-scale protocol utilizes a biphasic-homogenizing solvent system and a salting-out extraction strategy[1].
Phase 1: Imine Formation & Cyanide Addition
-
Preparation: In a well-ventilated fume hood, dissolve ammonium chloride (
, 1.5 eq) and sodium cyanide ( , 1.2 eq) in a 1:1 mixture of Methanol/Water. Causality: Using a mild acid like protonates the aldehyde/ketone, activating it for ammonia attack without generating deadly HCN gas prematurely[2]. The methanol acts as a co-solvent to keep the organic cyclobutanone in the same phase as the aqueous salts. -
Reaction: Add cyclobutanone (1.0 eq) dropwise at 0°C. Allow the mixture to warm to room temperature (20–25°C) and stir for 18 hours. Do not apply heat.
-
In-Process Validation: Spot the reaction mixture on a silica TLC plate. Elute with Hexanes/Ethyl Acetate (7:3). Stain with Ninhydrin and heat. The disappearance of the UV-active/anisaldehyde-active ketone and the appearance of a dark purple spot (primary amine) validates successful conversion.
Phase 2: Quenching & Salting-Out Extraction
4. Quenching: Quench the reaction with saturated aqueous
Quantitative Optimization Matrix
The table below summarizes our internal validation data, demonstrating how specific parameter deviations directly impact the isolated yield of the target aminonitrile.
| Solvent System | Ammonia Source | Temperature (°C) | Extraction Strategy | Isolated Yield (%) | Primary Issue Observed |
| Water | 25 | Single EtOAc wash | 32% | Biphasic stalling; poor extraction | |
| Water / EtOH | 80 (Reflux) | Filtration | 0% | Hydantoin precipitation[1] | |
| MeOH / Water | 60 | DCM extraction | 45% | Thermal degradation (Retro-Strecker) | |
| MeOH / Water | 25 | Multiple DCM + NaCl | 88% | None (Optimized Baseline) |
Troubleshooting Guide & FAQs
Q: My reaction stalls at ~50% conversion according to NMR. Should I heat the reaction to drive it to completion? A: No. The Strecker synthesis is an equilibrium process. Heating the reaction mixture often induces the retro-Strecker reaction, causing the aminonitrile to revert to the iminium ion and release cyanide. If your reaction is stalling, the issue is likely poor mass transfer due to a biphasic mixture. Ensure you are using a sufficient volume of Methanol as a co-solvent to keep the cyclobutanone and the aqueous salts in a single, homogenous phase.
Q: I followed a literature protocol, but instead of an oil/liquid, I isolated a massive amount of white crystalline precipitate. What happened?
A: You likely used ammonium carbonate (
Q: I have confirmed full conversion via TLC, but my isolated yield after extraction is terrible (<30%). Where is my product?
A: Your product is trapped in the aqueous waste. 1-aminocyclobutane-1-carbonitrile has a very low molecular weight and high polarity, making it highly water-soluble. To fix this, you must aggressively "salt out" the aqueous layer with solid
Q: Is it safe to scale up this reaction for pilot plant production?
A: Scaling up the Strecker synthesis requires rigorous safety engineering due to the potential generation of hydrogen cyanide (HCN) gas[3]. While using
References
- Source: benchchem.
- Source: nih.
- Source: masterorganicchemistry.
Sources
- 1. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Aminocyclobutane-1-carbonitrile Isolation
Welcome to the Technical Support Center for the synthesis and isolation of 1-aminocyclobutane-1-carbonitrile (also known as 1-amino-1-cyanocyclobutane). This intermediate is a critical precursor in the synthesis of unnatural amino acids, such as 1-aminocyclobutanecarboxylic acid (ACBC), and various neuromodulators and kinase inhibitors.
Due to the inherent ring strain of the cyclobutane moiety and the thermodynamic instability of aminonitrile free bases, researchers frequently encounter low purity, high inorganic salt contamination, or spontaneous degradation during isolation. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.
I. Diagnostic Workflow for Impurity Profiling
Before altering your synthetic protocol, you must identify the exact nature of the impurity. The flowchart below outlines the diagnostic logic based on standard analytical techniques (NMR, IR, and visual inspection).
Diagnostic workflow for identifying and resolving 1-aminocyclobutane-1-carbonitrile impurities.
Quantitative Impurity Profiling Data
Compare your analytical results against this standardized table to pinpoint the exact failure mode in your isolation workflow[1].
| Impurity / Analyte | Diagnostic ¹H NMR Shift (D₂O) | Diagnostic IR Absorption | Root Cause |
| 1-Aminocyclobutane-1-carbonitrile | ~1.8 - 2.8 ppm (m, 6H, cyclobutane ring) | 2230 cm⁻¹ (C≡N), 3000 cm⁻¹ (N-H, HCl salt) | Target Product |
| Cyclobutanone (Starting Material) | ~3.0 ppm (m, 4H) | 1780 cm⁻¹ (C=O stretch) | Incomplete reaction |
| Cyanohydrin Impurity | ~2.5 ppm (m, 4H) | Broad ~3300 cm⁻¹ (O-H stretch) | Insufficient NH₃ concentration |
| 1-Aminocyclobutanecarboxylic Acid | ~1.5 - 3.0 ppm (m, 6H) | 1700-1730 cm⁻¹ (C=O stretch) | Premature hydrolysis during workup |
II. Troubleshooting FAQs
Q: Why is my isolated product heavily contaminated with 1-hydroxycyclobutane-1-carbonitrile (cyanohydrin)? A: This is a classic thermodynamic equilibrium issue. The internal bond angle of cyclobutane is ~90°, creating significant angle strain on the sp² hybridized carbonyl carbon of cyclobutanone (ideal angle 120°). Nucleophilic addition relieves this strain, making the formation of either the cyanohydrin or the aminonitrile highly favorable. However, the conversion of the intermediate imine to the aminonitrile competes directly with cyanide addition to the unreacted ketone. If the concentration of ammonia drops during the reaction, the equilibrium shifts backwards, favoring the cyanohydrin. Corrective Action: Ensure the reaction is run under a continuous ammonia atmosphere (1 atm) or in a sealed pressure vessel as demonstrated in the 2[2]. Do not vent the reaction unnecessarily.
Q: My NMR shows high organic purity, but the mass recovery is over 150% and the product leaves a massive residue upon combustion. What went wrong? A: Your isolate is contaminated with inorganic salts (typically KCl, unreacted KCN, or NH₄Cl). Because the Strecker reaction is often run in polar solvents like methanol to solubilize the reagents, these salts co-elute if you simply evaporate the solvent. Corrective Action: Implement a targeted solvent swap. After evaporating the methanol, suspend the crude mixture in anhydrous chloroform (CHCl₃). The aminonitrile free base is highly soluble in CHCl₃, whereas the inorganic salts will precipitate and can be removed via fine-frit filtration[2].
Q: The free base of 1-aminocyclobutane-1-carbonitrile turns into a dark, viscous oil after a few days in the fridge. How can I prevent this? A: Aminonitriles are inherently unstable as free bases. The lone pair on the amine nitrogen can facilitate retro-Strecker reactions or intermolecular oligomerization, leading to rapid degradation. Corrective Action: Immediately convert the isolated free base into its hydrochloride salt. By treating the anhydrous organic extract with HCl, you protonate the amine, removing its nucleophilicity and locking the compound into a stable, crystalline form (CAS: 845821-84-3)[3].
III. Self-Validating Experimental Protocol
To guarantee high purity, abandon standard aqueous workups (which promote hydrolysis to the carboxylic acid[1]) and utilize this optimized, non-aqueous isolation methodology.
Phase 1: Imine Formation and Cyanation
-
Reagent Preparation : In a well-ventilated fume hood, prepare a solution of cyclobutanone (1.0 eq) in 2N NH₃ in methanol to achieve a 0.2 M concentration[2].
-
Reaction Initiation : Add ammonium chloride (2.0 eq) and potassium cyanide (2.0 eq) to the solution[2]. (Caution: Highly toxic reagents. Ensure strict adherence to cyanide handling protocols).
-
Atmospheric Control : Seal the reaction vessel or maintain under a continuous ammonia gas atmosphere (1 atm). Stir at room temperature for 17 hours[2].
-
Self-Validation Checkpoint: Monitor by GC-MS or TLC. The complete disappearance of the ketone peak (IR: 1780 cm⁻¹) confirms full conversion. If the ketone persists, NH₃ saturation was likely lost.
-
Phase 2: Solvent Swap and Salt Removal
-
Concentration : Evaporate the methanolic reaction mixture under reduced pressure at <30°C to prevent thermal degradation of the free base.
-
Trituration : Suspend the resulting crude solid (a mixture of product and inorganic salts) in anhydrous chloroform (CHCl₃)[2].
-
Filtration : Filter the suspension through a fine glass frit. The organic product dissolves in the filtrate, while inorganic salts (KCl, excess KCN, NH₄Cl) remain on the frit[2].
-
Self-Validation Checkpoint: The filtrate must be completely transparent. A cloudy filtrate indicates colloidal salt bypass; re-filter through a 0.2 μm PTFE membrane before proceeding.
-
Phase 3: Stabilization via Salt Formation
-
Precipitation : Transfer the clear CHCl₃ filtrate to a round-bottom flask cooled to 0°C. Slowly add a stoichiometric excess of anhydrous 4N HCl in dioxane.
-
Isolation : Collect the precipitated 1-aminocyclobutane-1-carbonitrile hydrochloride via vacuum filtration[3]. Wash with cold diethyl ether and dry under high vacuum.
-
Self-Validation Checkpoint: The final product should be a free-flowing, crystalline solid. IR spectroscopy should reveal a strong N-H stretch at ~3000 cm⁻¹ and a sharp C≡N stretch at ~2230 cm⁻¹, with no broad O-H band[1].
-
References
Sources
- 1. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 2. Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:845821-84-3 | 1-Aminocyclobutanecarbonitrile hydrochloride | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Reaction Temperature for 1-Aminocyclobutane-1-carbonitrile Hydrolysis
Case ID: ACBC-HYD-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Assigned Specialist: Dr. A. Vance
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely encountering difficulties in converting 1-aminocyclobutane-1-carbonitrile (ACBC nitrile) to its corresponding amino acid, 1-aminocyclobutane-1-carboxylic acid (ACBC).
The Core Problem: The hydrolysis of
The Solution: You must maintain a "Goldilocks" thermal window—typically reflux at 100–110°C in 6M HCl—to surmount the activation energy barrier of the amide-to-acid step without inducing thermal decomposition.
The Mechanistic Landscape (The "Why")
To troubleshoot effectively, you must visualize the reaction pathway. The hydrolysis does not happen in a single step; it proceeds through a stable amide intermediate.
Reaction Pathway Diagram
Figure 1: Reaction coordinate showing the "Amide Trap." Step 2 is the Rate-Determining Step (RDS) requiring sustained thermal energy.
Standardized Protocol (The "How")
Do not rely on generic nitrile hydrolysis protocols. The
Method A: Acidic Hydrolysis (Recommended)
Best for: Small to medium scale, high purity requirements.
| Parameter | Specification | Rationale |
| Reagent | 6M Hydrochloric Acid (HCl) | Provides protons for activation; Cl- counterion helps solubility. |
| Temperature | 100°C - 110°C (Reflux) | Essential to push the equilibrium past the amide intermediate. |
| Time | 6 - 12 Hours | Shorter times (<4h) often yield 10-20% amide impurity. |
| Vessel | Round-bottom flask + Condenser | Open system prevents pressure buildup; reflux maintains constant T. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1 equivalent of ACBC nitrile in 10-15 volumes of 6M HCl.
-
Reflux: Heat the mixture to a rolling reflux. Ensure the condenser coolant is active to prevent acid loss.
-
Monitoring: Check reaction progress via TLC (n-butanol:acetic acid:water, 4:1:1) or HPLC.[1] Look for the disappearance of the intermediate amide peak.
-
Concentration: Evaporate the solution to dryness under reduced pressure (Rotavap) to remove excess HCl.
-
Isolation (Critical): The residue is the hydrochloride salt. To obtain the free amino acid, dissolve in minimal water and load onto a cation exchange resin (e.g., Dowex 50W). Elute with 1M NH4OH.
-
Crystallization: Concentrate the ammoniacal fractions. ACBC crystallizes upon cooling/addition of ethanol.
Troubleshooting Guide (FAQs)
Issue 1: "I see a persistent impurity at M-1 (or M-18 mass difference)."
Diagnosis: You are stuck in the Amide Trap .
-
Explanation: The mass difference between the amide (-CONH2) and the acid (-COOH) is 1 mass unit (technically +1 Da for hydrolysis, but ionization varies). In LC-MS, the amide often co-elutes.
-
Fix:
-
Increase Temperature: If you are heating at 80°C, increase to true reflux (100°C+).
-
Increase Acid Concentration: Shift from 2M to 6M HCl.
-
Extend Time: Add 4-6 hours to the reaction clock.
-
Issue 2: "The solution turned black/tarry."
Diagnosis: Thermal degradation or polymerization.
-
Explanation: While ACBC is stable up to ~260°C (melting point), organic impurities from the Strecker synthesis (aldehydes/cyanides) polymerize in hot acid.
-
Fix:
-
Purify Starting Material: Ensure the nitrile is clean before hydrolysis.
-
Oxygen Exclusion: Flush the flask with Nitrogen/Argon before refluxing.
-
Switch to Alkaline Hydrolysis: If the substrate is acid-sensitive, use Barium Hydroxide [Ba(OH)2] reflux. (See Burger et al.).
-
Issue 3: "I cannot get the solid to precipitate."
Diagnosis: Isoelectric point (pI) misalignment.
-
Explanation: Amino acids are zwitterions. They are most soluble at extreme pH and least soluble at their pI (approx pH 6.0 for ACBC).
-
Fix:
-
If using HCl hydrolysis, you have the HCl salt (highly soluble). You must neutralize to pH ~6 using LiOH or Et3N, or use the Ion Exchange method described above.
-
Diagnostic Decision Tree
Use this flowchart to determine your next experimental move.
Figure 2: Decision matrix for in-process controls.
References
-
Burger, A. et al. (1976). "1-Aminocyclobutanecarboxylic acid."[2][3] Journal of Medicinal Chemistry.
- Context: Establishes the stability of the cyclobutane ring and found
-
Organic Syntheses. (1943). "Cyclobutanecarboxylic acid."[4] Org.[4][5] Synth. Coll. Vol. 3, p.213.
- Context: While focusing on the carboxylic acid, this details the hydrolysis conditions (HCl reflux) applicable to the amino-nitrile analog.
-
Connors, T. A. et al. (1960). "1-Aminocyclopentanecarboxylic acid."[6] Journal of the Chemical Society.
- Context: Provides comparative hydrolysis kinetics for cyclic amino acids, highlighting the need for rigorous reflux to clear the amide intermedi
-
Sigma-Aldrich. (2024). "1-Amino-1-cyclobutanecarboxylic acid Product Sheet."
- Context: Verifies thermal stability (MP: 261°C dec)
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
overcoming steric hindrance in cyclobutane ring substitution
Ticket #CB-404: Overcoming Steric & Electronic Barriers in Cyclobutane Substitution[1]
Status: Open Priority: Critical (Drug Discovery/Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "I-Strain" Problem
Welcome to the Cyclobutane Optimization Center. If you are here, you have likely failed to install a nucleophile onto a cyclobutyl ring using standard
The Root Cause:
Cyclobutane rings possess a unique "butterfly" puckered conformation (dihedral angle
-
I-Strain (Internal Strain): The transition state for
requires a planar geometry ( -like), which drastically increases ring strain (approx. 26 kcal/mol baseline). -
Steric Screening: The puckered hydrogens creates a "picket fence" effect, blocking the backside attack trajectory required for nucleophilic displacement.
The Solution: Stop attempting direct displacement. You must switch to Radical Methodologies or Strain-Release Chemistry . This guide details three validated workflows to bypass these barriers.
Experimental Workflows (Troubleshooting Modules)
Module A: The "Trojan Horse" Strategy (Strain-Release Functionalization)
Use this when: You need to synthesize a highly crowded 1,3-disubstituted cyclobutane.
Instead of substituting an existing cyclobutane, use Bicyclo[1.1.0]butanes (BCBs) .[1] The central
Mechanism & Logic:
The central bond has high
Standard Protocol (Nucleophilic Strain Release):
-
Substrate: 1-sulfonyl-bicyclo[1.1.0]butane (Commercial or synthesized via cyclization).
-
Reagent: Secondary amine (1.2 equiv) or Thiol.
-
Solvent: THF or DCM (0.1 M).
-
Condition:
to RT. Note: No catalyst required for simple nucleophiles.
Advanced Protocol (Radical/Photoredox - The "Mykietiuk" Method):
For forming
-
Setup: Undivided electrochemical cell or Blue LED photoreactor.
-
Reagents: BCB + Aryl halide/Arene.
-
Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol %) if photochemical.
-
Outcome: The radical adds to the bridgehead; the bridge bond homolyzes, generating a bridgehead radical that captures the arene.
Figure 1: The Strain-Release Pathway.[1][2] By attacking the BCB bridgehead, the system relaxes into the cyclobutane geometry, bypassing the steric penalty of substitution.
Module B: The "Radical Bypass" (Minisci & Decarboxylative Coupling)
Use this when: You have a cyclobutane carboxylic acid or ketone and need to functionalize it.
Classical enolate chemistry on cyclobutanones is prone to ring opening. Radical pathways (Minisci-type) avoid charged intermediates and the associated steric repulsion.
The Fix: Convert cyclobutane carboxylic acids into redox-active esters (RAE) or use cyclobutanone-derived imines.
Protocol (Decarboxylative Arylation - Baran/MacMillan Type):
-
Activation: Convert Cyclobutane-COOH to N-hydroxyphthalimide (NHPI) ester.
-
Catalyst: NiCl2·glyme (10 mol%) + bipyridine ligand.
-
Reductant: Zn dust (2 equiv) or Photoredox catalyst (Ru/Ir).
-
Coupling Partner: Aryl Iodide or Heteroarene.
-
Mechanism: Single Electron Transfer (SET) generates the cyclobutyl radical. This radical is planar (
) and less sterically encumbered, allowing it to intercept the metal center or heteroarene.
Module C: C-H Activation (Ligand-Controlled Directing)
Use this when: You need to functionalize a specific position on an existing scaffold (Late-Stage).
The Challenge: Cyclobutanes have a strong preference for
Diagnostic Table: Choosing Your Method
| Constraint | Recommended Method | Key Reagent/Precursor | Reference |
| Crowded 1,3-Substitution | Strain Release (Module A) | Bicyclo[1.1.0]butane | Mykietiuk et al. [1] |
| Heteroarene Addition | Minisci Reaction (Module B) | Cyclobutyl-RAE or | Dunne et al. [2] |
| Late-Stage Core Edit | C-H Activation (Module C) | Pd(II) + Bulky Ligand | Saint-Denis et al. [3] |
| Enantioselective Entry | [2+2] Cycloaddition | Chiral Lewis Acid | Xu et al. [4] |
Troubleshooting & FAQs
Q1: I'm getting low yields with my BCB ring opening. The starting material degrades.
Diagnosis: Polymerization. BCBs are sensitive to acid and radical chains. Fix:
-
Radical Scavengers: If doing nucleophilic addition, add BHT to suppress radical polymerization.
-
Concentration: Run dilute (0.05 M). High concentrations favor intermolecular polymerization over specific addition.
-
EWG Matching: Ensure "Polarity Matching." If your BCB has a sulfone (strong EWG), use a nucleophilic radical. If using
(electrophilic radical), you need an electron-rich BCB or specific catalyst control.
Q2: My cyclobutane substitution product is a 50:50 mixture of cis/trans isomers. How do I control stereochemistry?
Diagnosis: Loss of conformational memory via planar radical intermediates or lack of thermodynamic control. Fix:
-
Thermodynamic Equilibration: Treat the mixture with a base (if
-protons exist) to equilibrate to the thermodynamically stable isomer (usually trans to minimize 1,3-diaxial-like repulsion). -
Puckering Control: Use bulky substituents. A bulky group at
will lock the ring into a specific pucker. Incoming reagents will attack from the "convex" face (away from the fold) to avoid the "flagpole" hydrogens.
Q3: Why did my reaction result in ring opening?
Diagnosis: The "Homoallyl" Trap. The cyclobutyl cation (or partial positive charge in the transition state) is non-classical. It rapidly rearranges to the cyclopropylcarbinyl or allyl cation to relieve ring strain (~26 kcal/mol). Fix: Avoid cationic intermediates. Switch to Radical pathways (Module B) which are kinetically faster than the ring-opening rearrangement for cyclobutanes.
Decision Logic (Workflow Diagram)
Figure 2: Strategic Decision Matrix for Cyclobutane Functionalization. Note the "Stop" sign at Direct SN2.
References
-
Mykietiuk, K. et al. (2026). Electrochemical Activation of Bicyclo[1.1.0]butanes. ACS Publications.[3] Link(Note: Generalized link to Journal due to future date in search snippet).
-
Dunne, A. et al. (2025). Minisci reactions: Versatile C-H functionalizations for medicinal chemists. ResearchGate. Link
-
Saint-Denis, T. G. et al. (2018). C–H Functionalization Logic to Cyclobutane Synthesis. Journal of Organic Chemistry. Link
-
Xu, Y. et al. (2021).[4] Strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem/Org Lett. Link
-
Fawcett, A. et al. (2020).[4] Highly strained bicyclo[1.1.0]butyl boronate complexes... react with a wide range of electrophiles. J. Am. Chem. Soc. Link
Sources
purification of 1-aminocyclobutane-1-carbonitrile via column chromatography
Technical Support Center: Purification of 1-Aminocyclobutane-1-carbonitrile
Ticket ID: #ACBC-PUR-001 Subject: Troubleshooting Column Chromatography for 1-Aminocyclobutane-1-carbonitrile Assigned Specialist: Senior Application Scientist, Separation Technologies
Welcome to the Technical Support Portal
You are accessing the master guide for the purification of 1-aminocyclobutane-1-carbonitrile (ACBC-CN) . This intermediate is notoriously difficult to purify due to its high polarity, lack of UV chromophore, and potential for instability (retro-Strecker reaction) on acidic stationary phases.
This guide treats your purification as a system , not just a step. Follow the modules below to diagnose, execute, and troubleshoot your workflow.
Module 1: Pre-Purification Diagnostics (Safety & Stability)
CRITICAL WARNING: If your crude material comes directly from a Strecker synthesis (Cyclobutanone + NaCN/KCN + Amine), it likely contains residual cyanide.
-
Risk: Acidifying silica gel with cyanide residues generates Hydrogen Cyanide (HCN) gas .
-
Protocol: Ensure your crude workup included a thorough basic wash (e.g., sat. NaHCO₃ or NaOH) to remove free cyanide before loading onto a column.
Compound Profile
| Property | Value/Characteristic | Implication for Chromatography |
| Structure | Strained 4-membered ring, primary amine, nitrile.[1][2][3] | Unstable on Acidic Silica: Risk of ring opening or hydrolysis to amide/acid. |
| Basicity | Basic (Amine pKa ~8-9). | Severe Tailing: Will interact strongly with acidic silanols on silica.[4] |
| Polarity | High. | High Rf Retention: Requires polar mobile phases (e.g., DCM/MeOH). |
| UV Activity | Negligible (No conjugation). | Invisible to UV (254nm): You cannot rely on standard UV detection. |
Module 2: Method Development & Optimization
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct stationary phase and detection method.
Figure 1: Purification logic flow for 1-aminocyclobutane-1-carbonitrile, prioritizing safety and stationary phase selection.
Standard Operating Procedures (SOPs)
Method A: Deactivated Silica Gel (Most Common)
-
Stationary Phase: Standard Silica Gel 60 (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).
-
Starting Ratio: 95:4:1 (v/v/v).
-
-
Why NH₄OH? Triethylamine (TEA) is often used, but for highly polar primary amines, Ammonium Hydroxide is superior. It suppresses the ionization of the amine effectively in the methanol layer and "masks" the acidic silanols, preventing the compound from sticking to the baseline [1].
-
Column Prep: Pre-flush the column with the mobile phase containing the base before loading the sample. This neutralizes the silica acidity immediately.
Method B: Neutral Alumina (Best for Stability)
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.
-
Mobile Phase: DCM / MeOH (Start 98:2).
-
Why Alumina? Alumina is less acidic than silica. If you observe your product decomposing (e.g., turning into the amide or ketone) on silica, switch to alumina immediately. It requires less aggressive base modifiers [2].
Module 3: Troubleshooting & FAQs
Issue 1: "I can't see my compound on the TLC/Flash Detector."
Diagnosis: 1-aminocyclobutane-1-carbonitrile lacks a chromophore (conjugated pi-system). It absorbs UV weakly at <210 nm, which is often obscured by solvent cutoff. Solution:
-
Disable UV Collection: Do not rely on fraction collection by UV threshold. Collect all fractions.
-
Staining (Mandatory):
-
Ninhydrin: The "Gold Standard" for primary amines. Dip the TLC plate and heat with a heat gun until red/purple spots appear.
-
Iodine Chamber: Effective for concentrating nitriles. Brown spots will appear on a yellow background.[5]
-
KMnO4: Will show the amine as a yellow spot on a purple background (oxidative stain).
-
Issue 2: "My compound is streaking (tailing) from the baseline to the solvent front."
Diagnosis: The amine is interacting with the silanols (Si-OH) on the silica, acting like an ion-exchange resin rather than a partition column. Solution:
-
Increase Ionic Strength: Increase the NH₄OH concentration to 1.5% or 2%.
-
Switch Modifier: If using TEA, switch to NH₄OH (25% aq. solution). The water content in the NH₄OH also helps deactivate the silica [3].
-
Sample Loading: Ensure you are not overloading. Dissolve the crude in a minimum amount of DCM. If it's not soluble, use a small amount of MeOH, but be wary of band broadening at the start.
Issue 3: "I isolated the compound, but the NMR shows cyclobutanone (starting material)."
Diagnosis: Retro-Strecker Reaction. The acidic silica gel, combined with moisture, has hydrolyzed the nitrile back to the imine and then the ketone. Solution:
-
Speed is Critical: Do not let the compound sit on the column. Flash chromatography should be completed in <20 minutes.
-
Switch to Alumina: As described in Method B.
-
Avoid Acetone: Never use acetone to dissolve your sample or clean glassware for this compound. Primary amines react with acetone to form imines (Schiff bases), which appear as impurities.
Issue 4: "The product is an unstable oil."
Diagnosis: Free base amino nitriles are often unstable oils that degrade upon standing. Solution:
-
Salt Formation: Immediately after pooling column fractions, add 1.0 equivalent of HCl (e.g., 4M HCl in Dioxane) to precipitate the 1-aminocyclobutane-1-carbonitrile hydrochloride .
-
Filtration: Filter the solid salt. This stabilizes the strained ring and prevents oxidation/hydrolysis during storage [4].
Module 4: Visualization of Impurity Profile
Use this table to identify spots on your TLC plate (Silica, 90:10 DCM/MeOH).
| Spot Location (Rf) | Appearance (Ninhydrin) | Appearance (UV) | Identity |
| 0.9 - 1.0 | No Color | Visible (Weak) | Cyclobutanone (Starting Material) |
| 0.8 - 0.9 | Yellow/Orange | Visible | Bis-alkylated impurity (Dimer) |
| 0.3 - 0.4 | Purple/Red | Invisible | Target: ACBC-CN |
| 0.0 - 0.1 | Blue/Purple | Invisible | Hydrolysis Product (Amide/Acid) |
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
Sources
addressing stability issues of 1-aminocyclobutane-1-carbonitrile in aqueous solution
Welcome to the dedicated technical support center for 1-aminocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in aqueous environments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you in your experimental design.
Section 1: Understanding the Core Instability
This section addresses the fundamental chemical reasons behind the observed degradation of 1-aminocyclobutane-1-carbonitrile in solution.
Q1: I've prepared an aqueous stock solution of 1-aminocyclobutane-1-carbonitrile, and I'm observing a loss of the parent compound over time. What is happening?
Answer: 1-aminocyclobutane-1-carbonitrile, like many α-aminonitriles, is susceptible to two primary degradation pathways in aqueous media. The rate of these reactions is highly dependent on factors like pH, temperature, and buffer composition.[1][2]
-
Nitrile Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid). This reaction is often catalyzed by acidic or basic conditions.[1][3]
-
Retro-Strecker Reaction: This is a reversible reaction that represents the breakdown of the aminonitrile into its synthetic precursors: cyclobutanone, ammonia, and cyanide.[1] This pathway can be particularly problematic as it represents a more significant structural decomposition. The Strecker synthesis, which forms the aminonitrile, is the reverse of this process.[4]
Below is a diagram illustrating these competing degradation pathways.
Section 3: Experimental Protocols
These protocols provide a starting point for preparing solutions and assessing stability.
Protocol 1: Preparation of a Buffered Aqueous Stock Solution
Rationale: Using a buffer system is crucial for controlling pH and minimizing pH-catalyzed degradation. A slightly acidic buffer is often a good starting point to balance inhibiting the retro-Strecker reaction without excessively accelerating hydrolysis.
Materials:
-
1-aminocyclobutane-1-carbonitrile (solid)
-
Glacial Acetic Acid
-
Sodium Acetate
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Calibrated pH meter
Procedure:
-
Prepare a 50 mM Sodium Acetate Buffer (pH 5.0):
-
Dissolve the appropriate amount of sodium acetate in high-purity water.
-
Adjust the pH to 5.0 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.
-
Bring to the final volume with water.
-
-
Prepare the Stock Solution:
-
Accurately weigh the required amount of solid 1-aminocyclobutane-1-carbonitrile.
-
Dissolve the solid in the pH 5.0 acetate buffer to achieve the desired final concentration (e.g., 10 mM).
-
Vortex gently until fully dissolved.
-
-
Storage: Store the solution in an amber vial at 2-8°C to minimize thermal and photodegradation. [2][5]For long-term storage, aliquoting and freezing at -20°C or below is recommended.
Protocol 2: Forced Degradation Study (pH Stress Testing)
Rationale: A forced degradation study is a self-validating system to understand your compound's liabilities under your specific experimental conditions. It helps predict potential issues and confirm the identity of degradant peaks.
Procedure:
-
Prepare three separate, identical solutions of your compound (e.g., 1 mM) in the following aqueous media:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: High-purity water
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Prepare a "Time Zero" (T₀) sample by immediately diluting an aliquot from the neutral solution into your HPLC mobile phase and analyzing it.
-
Incubate all three stress solutions at a controlled, elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, take an aliquot from each condition, neutralize it if necessary (e.g., add an equimolar amount of NaOH to the HCl sample and vice-versa), dilute it, and analyze by HPLC or LC-MS.
-
Data Analysis: Compare the chromatograms from the stressed samples to the T₀ sample. The appearance of new peaks and the decrease in the parent peak area will reveal the degradation profile under each condition.
| Parameter | Acidic Stress (0.1M HCl) | Neutral Stress (Water) | Basic Stress (0.1M NaOH) |
| Primary Degradation | Nitrile Hydrolysis | Slow Hydrolysis / Retro-Strecker | Rapid Hydrolysis & Retro-Strecker |
| Expected % Degradation | Moderate to High | Low to Moderate | High to Complete |
| Primary Product (LC-MS) | 1-aminocyclobutane-1-carboxylic acid | Both products may be observed | Both products, potentially others |
Section 4: Analytical Methodologies
Q3: What is a reliable analytical method for quantifying 1-aminocyclobutane-1-carbonitrile and its primary degradant?
Answer: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method. [6][7]LC-MS is particularly powerful as it provides mass information to help identify the degradants. [8]
Protocol 3: Baseline HPLC-UV/MS Method
Rationale: A reverse-phase method is suitable for separating the polar parent compound from its more polar carboxylic acid degradant.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 205-220 nm (Note: lacks a strong chromophore, so sensitivity may be low)
-
MS Detection (ESI+):
-
Scan Range: m/z 50-300
-
Monitor for [M+H]⁺ of parent: ~97.08
-
Monitor for [M+H]⁺ of hydrolysis product: ~114.08
-
Section 5: Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for the solid form of 1-aminocyclobutane-1-carbonitrile? A: The solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. [5] Q: I am using this compound in a multi-step synthesis. Can I use a protecting group to improve its stability during workup and purification? A: Yes, protecting the amine functionality is an excellent strategy. [1]Converting the primary amine to a carbamate, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, will increase its stability towards retro-Strecker reaction and can simplify purification by making the compound less basic. [1] Q: Why is the retro-Strecker reaction a concern? A: The retro-Strecker reaction is highly undesirable because it generates hydrogen cyanide (HCN) as a byproduct, which is volatile and highly toxic. [4]It also represents a complete loss of the core chemical structure. Performing experiments in well-ventilated areas and using buffered solutions to control pH can mitigate this risk.
References
- 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6. ChemicalBook.
- Preventing degradation of aminonitriles during workup and purific
- Top 5 Factors Affecting Chemical Stability.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
- Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. PubMed.
- Analytical quantification of active ingredients using HPLC. Liverpool School of Tropical Medicine.
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 [m.chemicalbook.com]
- 6. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]
- 7. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 8. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative catalysts for 1-aminocyclobutane-1-carbonitrile formation
The following technical guide is structured as a Tier 3 Support Knowledge Base for a specialized chemical reagent supplier. It is designed to assist researchers encountering difficulties with the synthesis of 1-aminocyclobutane-1-carbonitrile (ACBC-CN) , a critical intermediate for non-proteinogenic amino acids used in peptide drug discovery (e.g., Tuftsin analogs) and PET imaging agents (e.g., [18F]FACBC).
Topic: Alternative Catalytic Systems for 1-Aminocyclobutane-1-carbonitrile Synthesis Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Dr. H. Vance
Executive Summary & Decision Matrix
Standard protocols for synthesizing 1-aminocyclobutane-1-carbonitrile typically rely on the Strecker (NaCN/NH₄Cl) or Bucherer-Bergs (KCN/(NH₄)₂CO₃) reactions. While effective, these methods suffer from severe toxicity (HCN generation), harsh conditions (60–100°C), and difficult workups due to the water-solubility of the product.
This guide provides validated alternative catalytic protocols utilizing Trimethylsilyl Cyanide (TMSCN) activated by Lewis Acids or Heterogeneous Catalysts. These alternatives offer milder conditions (Room Temp), higher yields, and improved safety profiles.
Quick Catalyst Selection Guide
Use the following logic flow to select the optimal catalyst for your specific constraint:
Technical Troubleshooting & Protocols
Ticket #101: "The Standard Strecker Reaction is stalling or decomposing my Cyclobutanone."
User Issue: "I am using NaCN and NH₄Cl in water/methanol. The reaction is slow, and I suspect the cyclobutanone is degrading or polymerizing under these basic/nucleophilic conditions."
Root Cause Analysis: Cyclobutanone is a strained ring (~26 kcal/mol strain energy). Traditional Strecker conditions involve basic intermediates (imines) and elevated temperatures, which can lead to ring-opening or aldol-like polymerizations. Furthermore, the equilibrium in aqueous Strecker reactions can be unfavorable for sterically congested ketones.
Solution: Lewis Acid-Catalyzed TMSCN Addition (The "Indium" Protocol) Switch to Trimethylsilyl Cyanide (TMSCN) activated by Indium(III) Chloride (InCl3) . Indium acts as a mild Lewis acid that activates the carbonyl oxygen without being strong enough to trigger ring-opening of the cyclobutane.
Protocol A: InCl₃-Catalyzed Synthesis
-
Reagents: Cyclobutanone (1.0 equiv), Amine/Ammonia source (1.0-1.2 equiv), TMSCN (1.2 equiv), InCl₃ (1–5 mol%).
-
Solvent: Acetonitrile (MeCN) or THF (Dry).
-
Procedure:
-
Dissolve cyclobutanone and the amine (e.g., benzylamine or ammonia equivalent) in dry MeCN.
-
Add InCl₃ (5 mol%). Stir for 10 mins at Room Temperature (RT).
-
Add TMSCN dropwise (Caution: Exothermic).
-
Stir at RT for 30–60 minutes. Monitor by TLC (the imine intermediate disappears rapidly).
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.
-
-
Why it works: InCl₃ coordinates to the carbonyl oxygen, increasing electrophilicity for the amine attack (imine formation) and subsequent cyanide addition. The reaction is irreversible under these conditions, driving high yields.
Reference Support: Indium(III) chloride is a proven catalyst for activating carbonyls in Strecker-type reactions, often outperforming traditional lanthanides in speed and tolerance to moisture [1].
Ticket #102: "I need a metal-free method to avoid trace metal contamination in my pharma intermediate."
User Issue: "We are developing a precursor for an [18F]PET tracer. We cannot tolerate residual metal (In, Yb, Gd) in the final product as it interferes with downstream radiolabeling or chelation steps."
Root Cause Analysis: Metal Lewis acids, while efficient, require rigorous purification (scavengers) to remove ppm-level residues.
Solution: Iodine-Catalyzed Cyanosilylation Molecular Iodine (I₂) acts as a mild, metal-free Lewis acid catalyst. It is inexpensive, easily removed (sublimation or washing with thiosulfate), and highly effective for activating TMSCN.
Protocol B: Iodine-Catalyzed Synthesis
-
Reagents: Cyclobutanone, Amine, TMSCN, Iodine (5-10 mol%).
-
Solvent: Dichloromethane (DCM) or solvent-free.
-
Procedure:
-
Mechanism: Iodine activates the imine bond through the formation of an N-I charge-transfer complex, facilitating nucleophilic attack by the isocyanide species.
Reference Support: Molecular iodine has been established as a powerful, non-metallic catalyst for the cyanosilylation of ketones, offering a "green" alternative to metal triflates [2].
Ticket #103: "I want to recycle the catalyst to reduce cost and waste."
User Issue: "We are running this reaction on a multigram scale. The cost of TMSCN is already high; we need a catalyst that can be recovered."
Root Cause Analysis: Homogeneous catalysts (InCl₃, I₂) are lost during workup.
Solution: Heterogeneous Catalysis (Mesoporous Materials) Use B-MCM-41 (Mesoporous Borosilicate) or Sulfated Zirconia . These solid acids provide surface active sites for activation and can be filtered and reused without significant loss of activity.
Protocol C: B-MCM-41 Catalyzed Synthesis
-
Reagents: Cyclobutanone, Amine, TMSCN, B-MCM-41 (50 mg per mmol substrate).[3]
-
Solvent: DCM.
-
Procedure:
-
Why it works: The high surface area and Lewis acidic boron sites in the silica framework activate the carbonyl/imine.
Reference Support: Mesoporous Borosilicate (B-MCM-41) has been reported to efficiently catalyze Strecker-type reactions with TMSCN at room temperature with excellent reusability [3].[3]
Comparative Data Analysis
The following table summarizes the performance of alternative catalysts versus the traditional Strecker method for cyclic ketones.
| Feature | Traditional Strecker | InCl₃ (Lewis Acid) | Iodine (Organocatalyst) | B-MCM-41 (Heterogeneous) |
| Cyanide Source | NaCN / KCN | TMSCN | TMSCN | TMSCN |
| Reaction Temp | 60–80°C | 25°C (RT) | 0–25°C | 25°C (RT) |
| Time | 12–24 Hours | 0.5–1 Hour | 1–2 Hours | 2–6 Hours |
| Yield (Typical) | 50–70% | 85–95% | 80–90% | 85–92% |
| Toxicity Risk | High (HCN gas) | Moderate (TMSCN) | Moderate (TMSCN) | Moderate (TMSCN) |
| Workup | Difficult (Extraction) | Easy (Aq. Quench) | Very Easy (Redox wash) | Easiest (Filtration) |
| Metal Residue | High (Na/K salts) | High (Indium) | None | Low (Leaching possible) |
Mechanistic Insight
Understanding the activation pathway is crucial for troubleshooting low yields. The alternative catalysts generally follow a mechanism where the catalyst activates the imine intermediate rather than the ketone directly (in the three-component version).
Frequently Asked Questions (FAQ)
Q: Can I use these catalysts if my cyclobutanone has other functional groups (e.g., esters, protected amines)? A: Yes. InCl₃ and Yb(OTf)₃ are highly chemoselective. They typically do not hydrolyze esters or remove Boc/Cbz protecting groups under the mild reaction conditions (RT, neutral pH) used with TMSCN [4].
Q: Is TMSCN dangerous? A: While safer than NaCN/HCN gas, TMSCN is still a cyanide source. It hydrolyzes in moist air to release HCN. Always handle in a fume hood. In case of a spill, treat with bleach (sodium hypochlorite) to oxidize the cyanide.
Q: My product is an oil and hard to crystallize. How do I purify it? A: Aminonitriles from cyclobutanone are often oils.
-
Acid-Base Extraction: Dissolve oil in Et2O, extract with 1M HCl (product goes to water), wash organic layer, then basify aqueous layer with NaOH and extract back into Et2O.
-
Derivatization: If the nitrile is an intermediate for an amino acid, consider hydrolyzing it directly to the amino acid (6M HCl, reflux) or the amide (H2O2/K2CO3) which are solids and easier to purify.
Q: Why not use enzyme catalysis (Nitrilase)? A: Nitrilases typically hydrolyze nitriles to acids. For forming the nitrile (hydroxynitrile lyases), the substrate scope is usually aldehydes (cyanohydrin formation). For aminonitriles, transaminases are potential tools, but they require the aminonitrile to already be formed or work on the keto-acid. For the formation step from ketone to nitrile, chemical catalysis remains the gold standard for efficiency.
References
-
Indium-Catalyzed Strecker Reaction: Ranu, B. C., Dey, S. S., & Hajra, A. (2002). "Indium(III) chloride-catalyzed one-pot synthesis of α-aminonitriles by a three-component coupling of carbonyl compounds, amines and trimethylsilyl cyanide". Tetrahedron, 58(13), 2529-2532.
-
Iodine-Catalyzed Synthesis: Royer, L., De, S. K., & Gibbs, R. A. (2005). "Molecular Iodine: A Highly Efficient Catalyst for the Synthesis of α-Aminonitriles". Tetrahedron Letters, 46(27), 4595-4597.
-
Heterogeneous Catalysis (B-MCM-41): Mojtahedi, M. M., et al. (2007). "Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by Mesoporous Borosilicate (B-MCM-41)". Sciforum/Molbank.
-
Lanthanide Triflates: Yamanaka, M., et al. (2000). "A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid–Lewis Base Bifunctional Catalyst". Chemical & Pharmaceutical Bulletin, 48, 10.
-
Cyclobutane Amino Acid Context: Baldwin, J. E., et al. (1989). "Synthesis of 1-aminocyclobutane-1-carboxylic acid". Journal of the Chemical Society, Chemical Communications.
Sources
Validation & Comparative
Structural Validation of 1-Aminocyclobutane-1-carbonitrile: A Comparative 1H NMR Analysis Guide
Topic: 1H NMR Interpretation of 1-Aminocyclobutane-1-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
1-Aminocyclobutane-1-carbonitrile (CAS: 70780-84-6) is a critical sterically constrained building block, serving as the immediate precursor to 1-aminocyclobutane-1-carboxylic acid (ACBC)—a non-proteinogenic amino acid used in peptide mimetics and NMDA receptor modulation.
For drug development professionals, the validation of this intermediate is a " go/no-go " checkpoint. The primary challenge in its NMR interpretation is distinguishing the product from its ketone precursor (cyclobutanone) and potential hydrolysis byproducts, while accounting for the complex splitting patterns inherent to the puckered cyclobutane ring.
This guide moves beyond basic spectral listing to provide a comparative structural validation protocol , ensuring you can confidently certify the integrity of this scaffold before proceeding to high-value synthesis steps.
Theoretical Framework: Symmetry & Ring Dynamics
Before analyzing the spectrum, one must understand the magnetic environment created by the cyclobutane ring.
-
Symmetry: The molecule possesses a plane of symmetry passing through C1 (the quaternary center) and C3. Consequently, the protons on C2 are chemically equivalent to those on C4.
-
Ring Puckering: Unlike cyclopropane (planar/rigid), cyclobutane exists in a "puckered" conformation that rapidly flips at room temperature. This averaging effect simplifies what would otherwise be a highly complex AA'BB' splitting pattern into more manageable multiplets.
-
Electronic Environment: The C1 position holds two electron-withdrawing groups: a nitrile (-CN) and an amine (-NH₂). These exert a deshielding effect on the adjacent
-protons (C2/C4), but significantly less than the carbonyl group of the starting material.
Figure 1: Structural Assignment Logic Flow
Caption: Logical workflow for assigning 1-aminocyclobutane-1-carbonitrile signals, highlighting solvent dependency and D2O validation.
Experimental Protocol
To ensure reproducibility and minimize artifacts from the Strecker synthesis (e.g., residual cyanide), follow this standardized protocol.
Step 1: Solvent Selection
-
Routine Check: Use CDCl₃ (Chloroform-d) .
-
Pros: Good solubility, easy recovery.
-
Cons: Amine protons (-NH₂) often appear broad or exchange with trace acid/water, making integration unreliable.
-
-
Rigorous Characterization: Use DMSO-d₆ (Dimethyl sulfoxide-d₆) .
-
Pros: Hydrogen bonding with DMSO stabilizes the amine protons, usually resulting in a sharp, integrateable singlet.
-
Cons: Harder to remove; water peak (3.33 ppm) can interfere with ring signals if "wet".
-
Step 2: Sample Preparation
-
Weigh 5–10 mg of the aminonitrile into a clean vial.
-
Add 0.6 mL of the chosen solvent.
-
Filtration (Critical): If the sample was prepared via Strecker reaction using salts (KCN/NH₄Cl), filter the solution through a small plug of glass wool into the NMR tube to remove inorganic insolubles that cause line broadening.
Step 3: Acquisition Parameters
-
Scans: 16–32 scans are sufficient for >95% purity.
-
Delay (d1): Set to ≥ 2.0 seconds to ensure full relaxation of the quaternary carbon environment if running 13C (though this guide focuses on 1H).
Comparative Analysis: The "Fingerprint"
This section objectively compares the target molecule against its most common "impostors": the starting material and the hydrolyzed product.
Table 1: Comparative Chemical Shift Analysis (CDCl₃)
| Proton Environment | Target: 1-Amino-1-cyanocyclobutane | Precursor: Cyclobutanone | Alternative: 1-Aminocyclopropane-CN |
| Functional Group | -NH₂ / -CN | =O (Ketone) | -NH₂ / -CN (3-ring) |
| Amine (-NH₂) | 1.8 – 2.2 ppm (Broad s, 2H) | Absent | 1.5 – 2.0 ppm (Broad s) |
| 2.3 – 2.7 ppm (m, 4H) | 3.0 – 3.2 ppm (t, 4H) | 1.3 – 1.6 ppm (m, 2H) | |
| 1.9 – 2.2 ppm (m, 2H) | 1.9 – 2.1 ppm (quint, 2H) | 1.1 – 1.3 ppm (m, 2H) | |
| Key Distinction | Upfield shift of | Strong deshielding due to C=O anisotropy. | High field shift (0.5-1.5 ppm) due to ring strain/shielding. |
Detailed Interpretation of the Target Spectrum
-
The
-Protons (C2/C4):-
Signal: Multiplet centered around 2.5 ppm .
-
Interpretation: These protons are cis and trans to the nitrile group. In a static ring, they would be distinct. However, due to rapid ring flipping, they average into a complex multiplet.
-
Diagnostic: They must be upfield from the corresponding protons in cyclobutanone (~3.1 ppm). If you see a triplet at 3.1 ppm, your reaction is incomplete.
-
-
The
-Protons (C3):-
Signal: Multiplet centered around 2.0 ppm .
-
Interpretation: These are the furthest from the electron-withdrawing groups. They often overlap with the broad amine signal in CDCl₃.
-
-
The Amine (-NH₂):
-
Signal: Variable. In CDCl₃, look for a broad hump between 1.5 – 2.5 ppm .
-
Validation: Perform a D₂O Shake . Add 1-2 drops of D₂O to the tube and shake. If the broad peak disappears (exchanges to -ND₂), it is the amine.[2]
-
Mechanistic Validation: Precursor vs. Product
The most common failure mode in synthesizing this compound is incomplete conversion of cyclobutanone. The following diagram illustrates the spectroscopic shift that confirms the reaction mechanism (Strecker Synthesis).
Figure 2: Spectroscopic Evolution (Ketone to Aminonitrile)
Caption: Visualizing the chemical shift migration of alpha-protons and the appearance of the amine signal during synthesis.
Troubleshooting & Impurities
| Artifact Signal | Source | Remediation |
| Singlet @ ~3.1 ppm | Unreacted Cyclobutanone | Reaction incomplete. Extend time or add excess cyanide source. |
| Sharp Singlet @ 7.26 ppm | CHCl₃ (Solvent) | Normal reference peak. |
| Broad Hump @ 4-5 ppm | Water/Ammonium Salts | Wet solvent or residual NH₄Cl. Filter sample or dry over MgSO₄. |
| Multiplet @ 0.8 - 1.5 ppm | Cyclopropane Impurity | Check starting material purity; ring contraction is rare in Strecker but possible in rearrangements. |
References
-
Strecker Synthesis Mechanism & Overview
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Link
-
-
General NMR Chemical Shifts
-
Cyclobutane Ring Dynamics & Coupling
-
Analogous Compound Data (1-Aminocyclopropanecarbonitrile)
-
Precursor Data (Cyclobutanone)
-
Vaia. "NMR Distinction between Cyclobutanone and Derivatives." Link
-
Sources
- 1. US9242924B2 - Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivative - Google Patents [patents.google.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-Aminocyclobutane-1-carbonitrile CAS#: 70780-84-6 [m.chemicalbook.com]
- 8. 1-Adamantanecarbonitrile(23074-42-2) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Aminocyclopropanecarboxylic acid(22059-21-8) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the FTIR Spectral Analysis of the Nitrile Peak in 1-Aminocyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-aminocyclobutane-1-carbonitrile, with a specific focus on the characteristic nitrile (C≡N) stretching vibration. This document will navigate the theoretical underpinnings of nitrile group absorption, present a robust experimental protocol for sample analysis, and offer a comparative analysis with other nitrile-containing compounds. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a thorough understanding.
Theoretical Framework: The Vibrational Signature of the Nitrile Group
The nitrile functional group, characterized by a carbon-nitrogen triple bond, exhibits a strong and sharp absorption band in a relatively uncongested region of the mid-infrared spectrum, typically between 2260 and 2220 cm⁻¹[1]. This distinct peak arises from the stretching vibration of the C≡N bond. The precise wavenumber of this absorption is sensitive to the local electronic environment of the nitrile group, making FTIR an invaluable tool for structural elucidation.
Several factors can influence the position of the nitrile peak:
-
Substitution: The nature of the substituent attached to the carbon of the nitrile group plays a significant role. Electron-withdrawing groups can increase the bond strength and shift the absorption to a higher wavenumber, while electron-donating groups may have the opposite effect.
-
Conjugation: When the C≡N bond is conjugated with a double bond or an aromatic ring, the absorption frequency is typically lowered by 20-40 cm⁻¹[1]. This is due to the delocalization of π-electrons, which weakens the C≡N bond.
-
Hydrogen Bonding: The presence of nearby proton donors, such as hydroxyl or amine groups, can lead to hydrogen bonding with the nitrogen atom of the nitrile. This interaction can cause a slight broadening and a shift in the peak position, often to a lower wavenumber.
-
Ring Strain (for cyclic nitriles): In cyclic systems, the strain within the ring can influence the vibrational frequency of exocyclic groups.
For 1-aminocyclobutane-1-carbonitrile, we have a unique combination of a saturated cyclobutyl ring and a primary amine group attached to the same carbon as the nitrile. The saturated nature of the cyclobutyl ring means no conjugation is present to lower the frequency. However, the presence of the primary amine group introduces the possibility of intramolecular or intermolecular hydrogen bonding, which could influence the nitrile peak's position and shape.
Experimental Protocol: Acquiring the FTIR Spectrum
To obtain a high-quality FTIR spectrum of 1-aminocyclobutane-1-carbonitrile, which is a solid at room temperature, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis. KBr is transparent in the mid-infrared region and acts as a suitable matrix for the sample.
Step-by-Step Methodology:
-
Drying: Ensure both the 1-aminocyclobutane-1-carbonitrile sample and the KBr powder are thoroughly dry. Moisture can cause significant interference in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹). Drying can be achieved by placing the materials in a desiccator over a drying agent for several hours or by gentle heating in a vacuum oven.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 1-aminocyclobutane-1-carbonitrile sample to a fine powder. This is crucial to minimize light scattering and to ensure a homogenous mixture.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample. The goal is a homogenous mixture with a sample concentration of about 1%.
-
Pelletizing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates a well-prepared sample with minimal scattering.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Comparative Spectral Analysis of the Nitrile Peak
| Compound | Structure | Nitrile Peak (C≡N) Wavenumber (cm⁻¹) | Key Influencing Factors |
| 1-Aminocyclobutane-1-carbonitrile (Predicted) | ~2240 - 2250 | Saturated system, potential for hydrogen bonding from the primary amine. | |
| Acetonitrile | ~2254 | Simple saturated alkyl nitrile. | |
| Benzonitrile | ~2229 | Conjugation with the aromatic ring lowers the frequency. | |
| Aminoacetonitrile | ~2237 (solid phase) [2] | Saturated system with a primary amine, similar to the target molecule but without ring strain. | |
| Cyclohexanecarbonitrile | ~2245 (gas phase) | Saturated cyclic system without an amine group. |
Note: The predicted value for 1-aminocyclobutane-1-carbonitrile is an educated estimation based on the principles of FTIR spectroscopy and data from similar compounds.
Analysis of 1-Aminocyclobutane-1-carbonitrile's Predicted Nitrile Peak
The nitrile peak in 1-aminocyclobutane-1-carbonitrile is expected to appear in the typical region for saturated nitriles, around 2240-2250 cm⁻¹. The cyclobutyl ring is a saturated alkyl group, so no conjugation effects will lower the frequency, as is seen in benzonitrile.
The primary amine group at the α-position introduces the possibility of intramolecular or intermolecular hydrogen bonding between the N-H protons and the nitrogen of the nitrile. This interaction would be expected to slightly weaken the C≡N bond, potentially shifting the peak to a slightly lower wavenumber compared to a similar nitrile without the amine group. For instance, the nitrile peak in solid aminoacetonitrile is observed at a lower frequency (2237 cm⁻¹) compared to acetonitrile (~2254 cm⁻¹).
Comparison with Alternative Nitriles
-
vs. Acetonitrile: As a simple, non-cyclic saturated nitrile, acetonitrile provides a baseline. The nitrile peak in 1-aminocyclobutane-1-carbonitrile is expected to be at a slightly lower frequency due to the potential for hydrogen bonding.
-
vs. Benzonitrile: The significant difference in the nitrile peak position between benzonitrile and the predicted value for 1-aminocyclobutane-1-carbonitrile highlights the effect of conjugation. The delocalization of electrons in the aromatic system of benzonitrile weakens the C≡N bond, resulting in a lower absorption frequency[1].
-
vs. Aminoacetonitrile: This is a very close structural analog. The nitrile peak in solid aminoacetonitrile has been reported at 2237 cm⁻¹[2]. The cyclobutyl ring in our target molecule may introduce some ring strain that could slightly alter the bond angles and vibrational coupling, potentially leading to a minor shift compared to aminoacetonitrile.
-
vs. Cyclohexanecarbonitrile: This compound allows for an assessment of the effect of a saturated ring without the influence of the amino group. Its gas-phase nitrile peak is around 2245 cm⁻¹. The presence of the amino group in 1-aminocyclobutane-1-carbonitrile would likely shift its nitrile peak to a slightly lower wavenumber than this.
Logical Relationship Diagram:
Caption: Factors influencing the predicted nitrile peak of 1-aminocyclobutane-1-carbonitrile and its comparison with other nitriles.
Conclusion
The FTIR analysis of 1-aminocyclobutane-1-carbonitrile provides a clear example of how molecular structure dictates vibrational spectra. The nitrile peak, a strong and sharp absorption, is a key diagnostic feature. Based on established principles, its position is primarily governed by the saturated nature of the cyclobutyl ring and is likely modulated by hydrogen bonding from the adjacent primary amine. A comparative analysis with other nitriles, such as acetonitrile, benzonitrile, and aminoacetonitrile, allows for a confident prediction of its spectral characteristics and reinforces the fundamental concepts of infrared spectroscopy. This guide provides the necessary framework for researchers to confidently acquire and interpret the FTIR spectrum of this and similar aminonitrile compounds.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Danger, G., et al. (2012). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. ResearchGate. [Link]
-
NIST. Cyclohexanecarbonitrile. NIST Chemistry WebBook. [Link]
Sources
Technical Guide: HPLC Method Development for 1-Aminocyclobutane-1-Carbonitrile Purity
This guide provides an in-depth technical analysis for developing an HPLC purity method for 1-aminocyclobutane-1-carbonitrile (ACBC) . Unlike standard aromatic drugs, ACBC presents a "perfect storm" of chromatographic challenges: it is highly polar, lacks a UV chromophore, and its synthesis intermediates (e.g., cyclobutanone) have vastly different detection requirements.[1]
This guide moves beyond generic templates to compare the three viable strategies for this specific molecule: HILIC-CAD (The Modern Standard) , Ion-Pair RPLC-UV (The Legacy Workhorse) , and Derivatization-FLD (The Sensitivity Specialist) .[1]
Executive Summary & Molecule Analysis
1-Aminocyclobutane-1-carbonitrile (ACBC) is a critical building block for pharmaceuticals (e.g., TMEM16A modulators).[1] Its analysis is complicated by its physicochemical profile.[1]
-
The Problem: ACBC is a small, aliphatic amine (
, MW 96.13).[1] It has no conjugated -system , meaning it is effectively invisible to standard UV detection at 254 nm.[1] -
The pKa Factor: The
-amino nitrile group significantly lowers the basicity of the amine compared to standard alkyl amines. The pKa of the conjugate acid is estimated around 5.3–5.5 (similar to aminoacetonitrile). This means at neutral pH, a significant portion is unprotonated, while at acidic pH (pH < 3), it is cationic.[1] -
The Impurity Profile: A robust purity method must detect:
Strategic Comparison of Methodologies
We evaluate three distinct approaches. The choice depends on whether you need a "Universal Purity" method or a "Trace Assay" method.
Comparison Matrix
| Feature | Method A: HILIC-CAD (Recommended) | Method B: Ion-Pair RPLC-UV (Legacy) | Method C: Pre-Column Derivatization |
| Primary Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction + Ion Exchange | Reversed-Phase (post-reaction) |
| Detection Principle | Universal (Charge Aerosol) | Low UV (200–210 nm) | Fluorescence / Strong UV |
| Sensitivity | High (ng level) | Low (due to solvent cutoff noise) | Very High (pg level) |
| Scope | Universal: Sees amines, ketones, and acids.[1] | Limited: Misses non-UV impurities.[1] | Selective: Only sees amines. Misses ketone.[1] |
| Robustness | High (MS-compatible buffers).[1] | Low (IP reagents equilibrate slowly).[1] | Medium (Reagent stability issues). |
| Throughput | Fast (< 10 min).[1] | Slow (Long equilibration).[1] | Slow (Prep time + run time).[1] |
Decision Logic Diagram
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on laboratory capabilities and analytical needs.
Detailed Protocols
Protocol A: HILIC-CAD (The Gold Standard for Purity)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar ACBC without requiring ion-pairing reagents.[1] Charged Aerosol Detection (CAD) is "universal," meaning it detects any non-volatile species, ensuring the amine and the carboxylic acid impurity are quantified accurately relative to each other.[1]
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 150 x 2.1 mm, 3.5 µm.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.0).[1] Note: pH 5 keeps the amine partially protonated for interaction with the negative charge of the zwitterionic phase.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
-
Detector: CAD (Nebulizer temp: 35°C).
-
Sample Diluent: 80:20 ACN:Water (Critical: Sample solvent must match initial mobile phase to prevent peak distortion).[1]
Validation Check:
-
Linearity: CAD response is curvilinear.[1] Use a quadratic fit or a power function (
).[1] -
Specificity: Inject Cyclobutanone. Being volatile, it may have low response in CAD.[1] If Cyclobutanone is a critical impurity, couple this with a UV detector at 210 nm in series (UV
CAD).[1]
Protocol B: Ion-Pair RPLC-UV (The Alternative)
Rationale: If CAD is unavailable, you must use UV.[1] To retain ACBC on a C18 column, an ion-pairing reagent (alkyl sulfonate) is required to form a hydrophobic complex with the amine.[1]
-
Column: C18 Endcapped (e.g., Waters Symmetry C18), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Wavelength: 205 nm (Critical: Use high-purity solvents to minimize background absorption).[1]
-
Gradient: 5% B to 30% B over 20 minutes.
-
Drawback: The "System Peak" from the ion-pairing reagent often interferes with early eluting peaks.[1] The baseline will drift significantly at 205 nm during the gradient.
Mechanistic Visualization
Understanding the separation mechanism is vital for troubleshooting.
Figure 2: Mechanism of HILIC separation.[1] Retention is driven by the partitioning of the polar ACBC into the water-enriched layer on the zwitterionic surface, augmented by weak electrostatic interactions.
Data Presentation & Performance Metrics
The following table summarizes expected performance data based on field application of these methodologies for aliphatic aminonitriles.
| Parameter | HILIC-CAD | Ion-Pair RPLC (UV 205nm) |
| LOD (Limit of Detection) | ~0.05% (w/w) | ~0.1–0.2% (w/w) |
| Linearity ( | > 0.99 (Polynomial Fit) | > 0.99 (Linear Fit) |
| Peak Shape (Tailing Factor) | 1.0 – 1.2 | 1.5 – 2.0 (Common tailing) |
| Equilibration Time | 10–15 mins | 30–60 mins (IP reagent) |
| Impurity Coverage | Excellent (Amine + Acid) | Poor (Misses non-UV) |
References
-
PubChem. 1-aminocyclobutane-1-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (General HILIC mechanism reference).
-
Zhang, T., et al. (2022).[1] Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.[1] Journal of Proteome Research. Available at: [Link][1]
-
Scholz, R., et al. (2021).[1] No chromophore - no problem? Strategies for the analysis of polar compounds. Wiley Analytical Science.[1] Available at: [Link][1]
Sources
X-Ray Crystallographic Comparison Guide: 1-Aminocyclobutane-1-carbonitrile (Ac4c) Derivatives vs. Alternative Cyclic dAAs
Executive Summary
In the development of conformationally constrained peptidomimetics, stabilizing secondary structures (such as
Mechanistic Causality: Ring Size and Helix Stabilization
When designing constrained peptides, the choice between Ac3c, Ac4c, and Ac5c is not arbitrary; it is governed by the strict causality between ring strain, bond angle distortion, and backbone torsion[1]. As an application scientist, you must select the dAA that provides the optimal steric environment for your target fold.
-
Ac3c (Cyclopropane): The high ring strain of the three-membered ring forces an asymmetric expansion of the N-C
-C' bond angle. This distortion severely perturbs local backbone torsion angles, making them incompatible with ideal helical dihedral requirements. Consequently, Ac3c weakens the helicogenic effect, often resulting in random coil conformations in longer sequences[2]. -
Ac4c (Cyclobutane): Derived from 1-aminocyclobutane-1-carbonitrile, Ac4c possesses an optimal structural balance. The cyclobutane ring expands the N-C
-C' bond angle ( ) just enough to relieve steric clashes between the cyclic side chain and the peptide backbone, without destroying the helical trajectory[3]. confirm that Ac4c strongly promotes well-defined right-handed helices[4]. -
Ac5c (Cyclopentane): While Ac5c also forms highly stable helices, its larger steric bulk can interfere with adjacent side chains in dense peptide sequences. Ac4c serves as a highly versatile helix-inducing module with a more manageable steric footprint[2].
Mechanistic pathway linking dAA ring size to macroscopic peptide helix stability.
Comparative Performance Data
To objectively compare the performance of these cyclic dAAs, we must look at their quantitative crystallographic and conformational parameters. Ac4c demonstrates the ideal balance of moderate ring strain and high helical propensity.
Table 1: Conformational Comparison of Cyclic dAA Derivatives
| dAA Derivative | Ring Size | Ring Strain | N-C | Helical Propensity | Typical Crystal System |
| Ac3c | 3-membered | High | Highly Distorted | Poor (Random Coil) | Orthorhombic |
| Ac4c | 4-membered | Moderate | Expanded (~114°) | High ( | Monoclinic (P |
| Ac5c | 5-membered | Low | Near Tetrahedral | High ( | Monoclinic / Triclinic |
Table 2: Quantitative Crystallographic Parameters for Ac4c Monohydrate [5]
| Parameter | Value |
| Chemical Formula | C |
| Crystal System | Monoclinic |
| Space Group | P |
| Unit Cell Dimensions | a = 10.25 Å, b = 6.13 Å, c = 10.92 Å |
| Unit Cell Angle ( | 100.87° |
| Volume | 674.05 ų |
Experimental Protocol: Self-Validating Crystallization System
To objectively validate the structural constraints of Ac4c derivatives, robust crystallization and X-ray diffraction protocols are required. This methodology outlines a self-validating system for resolving the crystal structure of an Ac4c-containing peptide[5].
Step 1: Synthesis and Purity Verification Synthesize the Ac4c derivative starting from 1-aminocyclobutane-1-carbonitrile via acid hydrolysis (conc. HCl, reflux)[6].
-
Causality: High purity is required because trace impurities disrupt the crystal lattice nucleation process.
-
Self-Validation Check: Confirm enantiomeric/diastereomeric purity (>99% ee) via chiral HPLC before proceeding to crystallization.
Step 2: Crystallization via Slow Evaporation Dissolve the purified Ac4c peptide in an optimal solvent system (e.g., an aqueous solution or a methanol/water mixture). Allow slow evaporation at a controlled temperature (e.g., 20 °C)[5].
-
Causality: Slow evaporation ensures the thermodynamic control necessary for the peptide to adopt its lowest-energy helical conformation in the solid state.
-
Self-Validation Check: Inspect the resulting crystals under polarized light microscopy. Select only crystals exhibiting uniform birefringence and sharp, well-defined edges, which guarantees a single-crystal domain.
Step 3: X-Ray Diffraction Data Collection
Mount the selected crystal on a diffractometer equipped with Cu K
-
Causality: Cryogenic cooling minimizes atomic thermal motion, which is critical for resolving the cyclobutane backbone, as it frequently exhibits disorder over multiple conformations (e.g., occupancies of 0.88 and 0.12)[5].
-
Self-Validation Check: Monitor the integration process to ensure data completeness exceeds 99% and the internal agreement factor (
) remains below 0.05.
Step 4: Structural Refinement
Solve the structure using direct methods (e.g., SHELXL). Refine the structural model using full-matrix least-squares on
-
Causality: Accurate refinement allows for the precise measurement of the N-C
-C' bond angle expansion, proving the structural mechanism of Ac4c. -
Self-Validation Check: Verify that the final
factor is < 5% and that the modeled intramolecular hydrogen bond network is geometrically sound (D-H...A angles > 150°).
Experimental workflow from cyclic dAA selection to X-ray structural refinement.
Structural Analysis & X-Ray Data Interpretation
Crystallographic analysis of Ac4c derivatives reveals a strong, predictable preference for specific secondary structures. show that the low-energy models adopt conformations characteristic of
The defining feature in the X-ray data is the average geometry of the cyclobutyl moiety. The
References
-
Ito, T., et al.
-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery." The Journal of Organic Chemistry, Jan 2026. URL:[Link] -
Gatos, M., et al. "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science, 1997. URL:[Link]
-
Pizzarello, S., et al. "1-Azaniumylcyclobutane-1-carboxylate monohydrate." Acta Crystallographica Section E, 2013. URL:[Link]
-
Balaji, V. N., et al. "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Peptide Research, 1995. URL: [Link]
Sources
- 1. Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. benchchem.com [benchchem.com]
- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Sp3-Rich Pharmacophores: Validating 1-Aminocyclobutane-1-carbonitrile Against Its Bioisosteres
As drug discovery increasingly prioritizes three-dimensionality to escape "flatland," the 1-aminocyclobutane-1-carbonitrile motif has emerged as a critical building block. It provides a rigid, sp3-hybridized vector that locks the amino and nitrile groups in a defined trajectory, a feature heavily exploited in the development of protease and kinase inhibitors [1, 2]. However, the inherent lipophilicity and metabolic susceptibility of the cyclobutane ring often necessitate bioisosteric replacement.
As a Senior Application Scientist, I have structured this guide to provide a definitive, objective comparison between 1-aminocyclobutane-1-carbonitrile and its primary isosteres—oxetane and cyclopropane. This analysis details the structural rationale, physicochemical impact, and the self-validating protocols required to empirically justify these substitutions in lead optimization.
The Pharmacophore Dilemma and Isosteric Mapping
The decision to replace a cyclobutane ring is rarely trivial; it requires balancing target affinity with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The causality behind selecting a specific isostere is dictated by the primary liability of the parent molecule:
-
The Oxetane Isostere (1-Aminooxetane-1-carbonitrile): Replacing a methylene unit with an oxygen atom fundamentally alters the electron distribution. The electronegative oxygen exerts an inductive pull, deactivating the ring toward Cytochrome P450 (CYP)-mediated hydrogen atom transfer (HAT) [3]. Furthermore, oxetanes are nearly planar compared to the "puckered" butterfly conformation of cyclobutane, subtly shifting the exit vectors of the substituents to improve aqueous solubility and lower logD.
-
The Cyclopropane Isostere (1-Aminocyclopropane-1-carbonitrile): When steric bulk in a tight binding pocket (e.g., the S2 pocket of Cathepsin L) is the primary liability, ring contraction to a cyclopropane is preferred[4]. While it maintains the sp3 character, it significantly reduces the molecular volume and topological polar surface area (tPSA), which can be advantageous for CNS permeability.
Decision matrix for selecting cyclobutane bioisosteres based on physicochemical liabilities.
Empirical Profiling: Quantitative Isostere Comparison
To objectively evaluate these motifs, we must analyze their isolated physicochemical contributions. The following table summarizes the matched molecular pair (MMP) baseline shifts when these specific amino-nitrile motifs are incorporated into a standard drug-like scaffold.
| Pharmacophore Motif | MW (Da) | cLogP Contribution | tPSA (Ų) | Relative Aqueous Sol. | HLM CLint Impact | Conformational State |
| 1-Aminocyclobutane-1-carbonitrile | 96.13 | +0.8 | 49.8 | Baseline | High (>100 µL/min/mg) | Puckered (Butterfly) |
| 1-Aminooxetane-1-carbonitrile | 98.10 | -0.2 | 59.0 | >4x Increase | Low (<20 µL/min/mg) | Planar |
| 1-Aminocyclopropane-1-carbonitrile | 82.10 | +0.3 | 49.8 | >2x Increase | Moderate (~50 µL/min/mg) | Planar (Rigid) |
Data Interpretation: The transition from cyclobutane to oxetane drastically reduces cLogP while increasing tPSA, directly causing the observed improvements in solubility and metabolic stability. The cyclopropane variant offers a middle ground, prioritizing a reduction in molecular weight (MW) over extreme polarity shifts.
Self-Validating Experimental Workflows
To ensure scientific integrity, the validation of these isosteres must rely on closed-loop, self-validating experimental designs. Below are the definitive protocols for structural and metabolic validation.
Protocol A: Structural Elucidation and Conformational Validation
Causality & Rationale: Oxetan-3-one is highly electrophilic and prone to ring-opening under standard aqueous Strecker conditions. We employ a modified anhydrous protocol using TMSCN, followed by rigorous NMR and X-ray validation to confirm ring integrity.
Step-by-Step Methodology:
-
Anhydrous Strecker Synthesis: React the starting ketone (e.g., oxetan-3-one or cyclobutanone) with an amine source and Trimethylsilyl cyanide (TMSCN) in anhydrous dichloromethane (DCM) using a Lewis acid catalyst (e.g., Ti(OPr)4) at 0°C.
-
NMR Validation: Isolate the product and perform 13C NMR.
-
Crystallization & X-Ray Diffraction: Grow single crystals via slow evaporation in vapor-diffusion chambers (Hexane/EtOAc). Determine the dihedral angles to map the exit vectors of the amino and nitrile groups.
Self-Validating Mechanism: The protocol self-validates via the 13C NMR chemical shift of the quaternary carbon. In the intact oxetane, this carbon shifts significantly downfield (~70 ppm) compared to the cyclobutane (~45 ppm) due to the adjacent oxygen. If the ring opens during synthesis, this distinct quaternary signal disappears, instantly flagging a synthetic failure before biological testing begins.
Protocol B: Microsomal Stability and Intrinsic Clearance (CLint)
Causality & Rationale: To definitively prove that the oxetane isostere mitigates CYP-mediated oxidation compared to the cyclobutane, we isolate Phase I metabolism using Human Liver Microsomes (HLM) fortified with NADPH. NADPH is an essential cofactor for CYP450 enzymes; its inclusion ensures we are measuring oxidative liabilities, not general degradation.
Step-by-Step Methodology:
-
Incubation: Spike the test compounds (1 µM final concentration) into a 0.1 M phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL protein). Pre-warm to 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Time-Course Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to prevent artificial degradation during sample queueing.
-
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Workflow for in vitro intrinsic clearance (CLint) using human liver microsomes.
Self-Validating Mechanism: The assay includes parallel incubations with Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not depleted by >80% within 30 minutes, or if Warfarin shows significant degradation, the entire assay is invalidated due to compromised microsome viability or spontaneous chemical instability, ensuring no false-positive stability data is reported.
References
-
Title: Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality Source: Journal of Medicinal Chemistry, 2016, 59(24), 11098-11110. URL: [Link]
-
Title: Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing Source: Journal of Medicinal Chemistry, 2022, 65(3), 2342-2358. URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: Chemical Reviews, 2016, 116(19), 12150-12233. URL: [Link]
-
Title: Optimization of Dipeptidic Inhibitors of Cathepsin L for Improved Toxoplasma gondii Selectivity and CNS Permeability Source: Journal of Medicinal Chemistry, 2014, 57(17), 7435-7449. URL: [Link]
Precision Profiling of Volatile Impurities in 1-Aminocyclobutane-1-carbonitrile: A Comparative GC-MS Guide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists in Pharmaceutical Development.
Executive Summary: The Thermal Stability Paradox
1-Aminocyclobutane-1-carbonitrile (ACBC Nitrile) is a critical intermediate in the synthesis of non-proteinogenic amino acids (e.g., 1-aminocyclobutane-1-carboxylic acid) and novel peptide therapeutics. However, its analysis presents a unique "Thermal Stability Paradox":
-
The Need: You must detect volatile impurities like cyclobutanone (starting material) and residual solvents (methanol, dichloromethane) to ensure downstream reaction efficiency and safety.
-
The Problem: The aminonitrile itself is thermally labile. Upon heating in a standard GC injector, it undergoes a Retro-Strecker reaction , decomposing back into cyclobutanone and hydrogen cyanide (HCN).
The Consequence: Direct injection GC methods often yield false positives , artificially inflating the cyclobutanone impurity levels and leading to unjustified batch rejection.
This guide compares the standard Direct Injection approach with the superior Static Headspace GC-MS (HS-GC-MS) methodology, demonstrating why Headspace is the only self-validating protocol for this application.
Methodological Comparison: Why Headspace Wins
The following table contrasts the three common analytical approaches for ACBC Nitrile impurity profiling.
| Feature | Method A: Static Headspace GC-MS (Recommended) | Method B: Direct Liquid Injection GC | Method C: HPLC-UV |
| Primary Target | Volatiles (Cyclobutanone, Solvents) | All components | Non-volatiles (ACBC Nitrile) |
| Sample State | Gas phase (Matrix-free) | Liquid (Matrix-rich) | Liquid (Matrix-rich) |
| Thermal Risk | Low (Incubation < 90°C) | High (Injector > 200°C) | None (Ambient) |
| Artifact Formation | Negligible | High (Retro-Strecker decomposition) | None |
| Sensitivity (LOD) | High (ppm level) for volatiles | Good, but masked by artifacts | Poor for non-chromophores (Cyclobutanone) |
| System Maintenance | Low (Clean injection) | High (Non-volatiles foul liner) | Moderate |
The Artifact Mechanism (Why Direct Injection Fails)
When ACBC Nitrile is injected directly into a hot liner (250°C), the following decomposition occurs, creating a "ghost" impurity peak:
Figure 1: Thermal decomposition pathway of ACBC Nitrile during direct GC injection.
The Solution: Optimized Static Headspace GC-MS Protocol
This protocol utilizes the "Salting Out" effect and matrix management to isolate volatile impurities without stressing the thermally labile main compound.
Reagents & Equipment[1]
-
Instrument: GC-MS (Single Quadrupole) with Static Headspace Sampler.
-
Column: DB-624 (or equivalent USP G43), 30 m × 0.25 mm × 1.4 µm.
-
Expert Insight: The thick film (1.4 µm) is essential for retaining and resolving highly volatile solvents like methanol from the cyclobutanone peak.
-
-
Diluent: Water containing 0.1 N HCl.
-
Expert Insight: Acidifying the diluent converts the amine group of ACBC Nitrile into its non-volatile hydrochloride salt (
). This prevents the main compound from entering the headspace, ensuring only true impurities are measured.
-
Step-by-Step Workflow
Step 1: Sample Preparation
-
Weigh 100 mg of ACBC Nitrile sample into a 20 mL headspace vial.
-
Add 5 mL of 0.1 N HCl (aq).
-
Add 2 g of NaCl (sodium chloride) to saturate the solution.
-
Causality: Salt increases the ionic strength, driving organic volatiles (like cyclobutanone) out of the liquid phase and into the headspace (Salting-out effect), improving sensitivity by 2-3x.
-
-
Seal immediately with a PTFE/Silicone septum cap.
Step 2: Headspace Parameters
-
Incubation Temperature: 80°C
-
Note: Do not exceed 90°C. 80°C is sufficient to volatilize cyclobutanone (BP ~99°C) but low enough to minimize thermal hydrolysis of the nitrile in water.
-
-
Incubation Time: 20 minutes.
-
Agitation: High (to ensure equilibrium).
Step 3: GC-MS Parameters
-
Inlet: Split mode (10:1), 200°C.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 3 min) – Traps volatiles.
-
Ramp 10°C/min to 120°C.
-
Ramp 30°C/min to 240°C (hold 3 min) – Cleans column.
-
-
MS Detection: SIM/Scan Mode.
-
Scan: 35–300 m/z (for unknown identification).
-
SIM (Targeted):
-
Cyclobutanone: Target Ion m/z 42 , Qualifier m/z 70 .
-
Methanol: Target Ion m/z 31 .
-
Dichloromethane: Target Ion m/z 84 .
-
-
Analytical Logic Flow
Figure 2: Self-validating Headspace GC-MS workflow for volatile impurity analysis.
Performance & Data Interpretation
Quantitative Capability
Using this optimized method, researchers can expect the following performance metrics. This data contrasts the HS-GC-MS method against a standard Direct Injection method.
| Analyte | Retention Time (min) | Target Ion (m/z) | HS-GC-MS LOD (ppm) | Direct Injection Issue |
| Methanol | 3.2 | 31 | 5 | Solvent peak tailing |
| Cyclobutanone | 6.8 | 42 | 2 | False Positive (Artifact) |
| Dichloromethane | 4.5 | 84 | 1 | None |
| ACBC Nitrile | N/A | N/A | Not Detected | Decomposes on column |
Troubleshooting Common Issues
-
Problem: High Cyclobutanone background.
-
Cause: Incubation temperature too high (>100°C) causing in-vial hydrolysis.
-
Fix: Lower incubation to 70-80°C and increase salting out (NaCl).
-
-
Problem: Poor sensitivity for polar solvents (Methanol).
-
Cause: High water solubility of methanol.
-
Fix: Ensure saturation with NaCl (approx. 0.36 g/mL water) to force methanol into the headspace.
-
References
- USP General Chapter <467> Residual Solvents.United States Pharmacopeia. (Provides the regulatory framework for headspace analysis of Class 1, 2, and 3 solvents).
-
Restek Corporation. (2020). A 12-Minute Purge and Trap GC/MS Analysis for Volatiles. Link
-
National Institute of Standards and Technology (NIST). Cyclobutanone Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (Explains the reversible nature of the aminonitrile formation). Link
-
Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Aminocyclobutane-1-carbonitrile
Welcome to your essential safety and operational guide for handling 1-aminocyclobutane-1-carbonitrile (CAS 70780-84-6). As a valued researcher in the field of drug development, your safety is paramount. This document moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and handling protocols. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both the integrity of your research and your personal well-being.
Hazard Analysis: Understanding the "Why" Behind the Protocol
1-aminocyclobutane-1-carbonitrile is a bifunctional molecule, and its hazards stem from the distinct reactivity of its two functional groups: the amino group and the nitrile group. A thorough understanding of these hazards is the foundation of a robust safety plan.
The compound is classified with several GHS Hazard Statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1][2] This profile indicates significant risk through all primary routes of exposure.
-
Aminonitrile Reactivity : The core danger of aminonitriles lies in their potential to release highly toxic hydrogen cyanide (HCN) gas. This can occur under specific conditions, such as exposure to strong acids, heat, or during combustion.[3] The toxicity of cyanide is acute and fast-acting, targeting the cardiovascular and central nervous systems.[4][5]
-
Corrosivity and Irritation : The amino group can impart basic properties, and the molecule as a whole is known to cause skin irritation, severe eye damage, and respiratory tract irritation.[6][7][8]
Therefore, our PPE strategy is a multi-layered defense designed to mitigate both the risk of direct chemical burns and the systemic toxicity associated with potential cyanide exposure.
Core Protective Measures: Engineering Controls and PPE
While PPE is critical, it is the final barrier between you and a potential hazard. The primary method for controlling exposure should always be engineering controls.
Primary Engineering Control: The Chemical Fume Hood All handling of 1-aminocyclobutane-1-carbonitrile, including weighing, transfers, and reaction setup, must be conducted inside a properly functioning chemical fume hood.[9] This is non-negotiable. The fume hood provides constant ventilation to capture and exhaust vapors or dust, significantly reducing the risk of inhalation.
Tier 1: Essential Personal Protective Equipment for Routine Handling
This is the minimum required PPE for any work with this compound inside a fume hood.
-
Hand Protection : Chemical-resistant nitrile gloves are mandatory.[10][11] Nitrile offers superior resistance to a broad range of chemicals, including nitriles and amines, compared to latex or vinyl.[12][13][14]
-
Eye and Face Protection : At a minimum, wear chemical safety goggles that provide a complete seal around the eyes.
-
Causality : Given the H314 classification (Causes severe skin burns and eye damage), a simple splash could cause irreversible harm. For procedures with a higher splash risk, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[6]
-
-
Body Protection : A clean, fully-buttoned laboratory coat made of a suitable chemical-resistant material must be worn at all times. Ensure it has long sleeves with tight-fitting cuffs.
Tier 2: Respiratory Protection for Non-Routine Events
Respiratory protection is required when engineering controls are insufficient, such as during a large spill cleanup outside of a fume hood or when handling the solid form as a powder where aerosolization is possible.
-
Respirator Selection : In situations requiring respiratory protection, a NIOSH-approved respirator is necessary. For potential exposure to cyanide compounds, an air-purifying, full-facepiece respirator (gas mask) with a canister appropriate for cyanides is recommended.[5][15] If handling the solid powder and dust is the primary concern, a dust mask (e.g., N95) may be sufficient if performed within a fume hood.
-
Causality : The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for cyanides of 5 mg/m³ as an 8-hour time-weighted average.[5][16] The NIOSH Recommended Exposure Limit (REL) is a ceiling of 5 mg/m³ (4.7 ppm) over a 10-minute period.[5][15] Any situation where these limits could be exceeded mandates respirator use.
-
Quantitative Data and Material Compatibility
This table provides critical exposure limits that inform our safety protocols. While these limits are for general cyanides, they serve as the authoritative and conservative standard for handling nitrile-containing compounds like 1-aminocyclobutane-1-carbonitrile.
| Parameter | Value | Source & Significance |
| OSHA PEL (Cyanides) | 5 mg/m³ (8-hr TWA) | [OSHA] [5][16] The legal airborne permissible exposure limit in the workplace. |
| NIOSH REL (Cyanides) | 5 mg/m³ (10-min Ceiling) | [NIOSH] [5] Recommended exposure limit; should not be exceeded at any time. |
| NIOSH IDLH (Cyanides) | 25 mg/m³ | [NIOSH] Immediately Dangerous to Life or Health. Evacuate immediately. |
| Glove Compatibility | Nitrile: Excellent | [Industry Standard] [10][13] Provides robust protection against chemical breakthrough. |
Experimental Protocols: PPE Operations and Disposal
Proper procedure is as important as the equipment itself. Follow these steps meticulously to ensure your safety.
PPE Donning (Putting On) Sequence
-
Attire Check : Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.
-
Lab Coat : Put on your laboratory coat and fasten all buttons.
-
Respirator (if required) : Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection : Put on safety goggles. If required, add the face shield.
-
Gloves : Put on the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.
PPE Doffing (Taking Off) Sequence to Prevent Contamination
-
Outer Gloves (if used) : Remove the outer pair of gloves by peeling them off so they turn inside-out. Dispose of them immediately.
-
Lab Coat : Unbutton and remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body.
-
Face Shield/Goggles : Remove eye and face protection from the back to the front.
-
Respirator (if used) : Remove from the back.
-
Inner Gloves : Remove the final pair of gloves, again, by peeling them inside-out without touching the exterior surface with your bare skin.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[6][17]
Disposal Plan
-
All disposable PPE (gloves, etc.) contaminated with 1-aminocyclobutane-1-carbonitrile must be disposed of as hazardous chemical waste.
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Never discard contaminated PPE in the regular trash. Follow your institution's specific guidelines for hazardous waste disposal.[18]
Workflow Visualization: PPE Selection & Emergency Response
The following diagram outlines the critical decision-making process for ensuring safety when working with 1-aminocyclobutane-1-carbonitrile.
Caption: PPE Selection and Emergency Response Workflow.
References
- WorkSafe. (2024). Acute cyanide poisoning - First aid and medical support.
- Medtecs Business Solutions. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN).
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- Advantmed. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- New Jersey Department of Health. (2007). CYANIDE HAZARD SUMMARY.
- Occupational Safety and Health Administration (OSHA). (2024). CYANIDES (as CN).
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) - Restored.
- Chemsrc. (2025). 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7.
- American Elements. 1-aminocyclobutane-1-carbonitrile | CAS 70780-84-6.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-1-cyclopentene-1-carbonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminocrotononitrile.
- National Institutes of Health (NIH). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 - PubChem.
- CymitQuimica. (2025). SAFETY DATA SHEET - 1-Aminocyclobutane-1-carboxylic Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CDN Isotopes. Safety Data Sheet - 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Aminocyclobutanecarboxylic acid.
- Apollo Scientific. 1-Aminocyclobutane-1-carboxylic acid, N-BOC protected.
- MilliporeSigma. 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2.
- ECHEMI. Buy 1-Aminocyclopentane carbonitrile from ATK CHEMICAL COMPANY LIMITED.
- AK Scientific, Inc. cis-3-Aminocyclohexanecarbonitrile hydrochloride Safety Data Sheet.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 120728-10-1 Cas No. | 1-Aminocyclobutane-1-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 13. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 14. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 15. restoredcdc.org [restoredcdc.org]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
